molecular formula C10H12O2 B3053200 2-Methoxy-4,6-dimethylbenzaldehyde CAS No. 51926-66-0

2-Methoxy-4,6-dimethylbenzaldehyde

Cat. No.: B3053200
CAS No.: 51926-66-0
M. Wt: 164.2 g/mol
InChI Key: BWNVZMDZAKVBFZ-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0) is a high-purity, electron-rich aromatic aldehyde that serves as a versatile building block in organic synthesis and pharmaceutical research. Its molecular formula is C 10 H 12 O 2 , with a molecular weight of 164.20 g/mol [ citation:1 ]. This compound is of significant research value as a precursor in developing novel protecting groups and acid-labile linkers for Solid-Phase Peptide Synthesis (SPPS). The stability of the carbocation formed from its electron-rich benzyl moiety enhances the acid lability of these groups, making them more user-friendly [ citation:4 ]. It is synthesized via titanium-mediated formylation of activated aromatic rings, a method known for its good regioselectivity and clean reaction profiles compared to traditional approaches like the Vilsmeier-Haack reaction [ citation:4 ]. The aldehyde functional group is a highly reactive electrophile, allowing researchers to readily transform it into other valuable functional groups such as alcohols, carboxylic acids, and alkenes, thereby facilitating the construction of more complex molecular architectures [ citation:4 ]. For optimal stability, this product should be stored under an inert atmosphere at 2-8°C [ citation:1 ]. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation [ citation:1 ]. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNVZMDZAKVBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530981
Record name 2-Methoxy-4,6-dimethylbenzaldehyde
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Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51926-66-0
Record name 2-Methoxy-4,6-dimethylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4,6-dimethylbenzaldehyde
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Foundational & Exploratory

2-Methoxy-4,6-dimethylbenzaldehyde: Technical Dossier & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0).

Executive Summary

This compound (CAS 51926-66-0 ) is a highly functionalized aromatic aldehyde used primarily as a regioselective intermediate in the synthesis of polycyclic musks, pharmaceutical pharmacophores, and agrochemical active ingredients.[1][2][3][4][5][6][7] Characterized by its electron-rich anisole core and dual methyl steric blockers, it serves as a critical electrophile in condensation reactions where site-selectivity is paramount.[4]

Key Specification Data
CAS Number 51926-66-0
IUPAC Name This compound
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Pale yellow crystalline solid
Melting Point 48–50 °C
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in water
Part 1: Strategic Synthesis Protocol

The industrial and laboratory-scale preparation of this compound relies on the Vilsmeier-Haack formylation of 3,5-dimethylanisole.[4] This route is preferred over direct oxidation of 2,4,6-trimethylanisole due to higher atom economy and the avoidance of over-oxidation byproducts.[4]

1.1 The Challenge of Regioselectivity

Formylation of 3,5-dimethylanisole presents a classic electrophilic aromatic substitution (EAS) competition.[4] The substrate has two activated positions:[4]

  • C2/C6 (Ortho to OMe): Activated by the strong +M effect of the methoxy group and the weak +I effect of the meta-methyl.[4]

  • C4 (Para to OMe): Activated by the +M effect of the methoxy group and flanked by two ortho-methyl groups.[4]

While the para position is electronically favorable, it is sterically encumbered by the "buttressing effect" of the two methyl groups.[4] Experimental evidence confirms that under standard Vilsmeier conditions, the reaction yields a mixture where the 2-isomer (Target) and 4-isomer must be separated.[4]

1.2 Optimized Vilsmeier-Haack Protocol

Reagents:

  • Substrate: 3,5-Dimethylanisole (1.0 eq)[4]

  • Reagent A: Phosphorus Oxychloride (POCl₃, 1.2 eq)[4]

  • Reagent B: N,N-Dimethylformamide (DMF, 1.5 eq)[4]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry reactor under N₂, cool DMF (1.5 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow/orange as the chloroiminium ion forms.[4] Stir for 1 hour at 0–5 °C.

  • Substrate Addition: Dissolve 3,5-dimethylanisole in minimal DCM. Add this solution slowly to the pre-formed Vilsmeier reagent, maintaining internal temperature <10 °C to minimize polysubstitution.

  • Cyclization/Heating: Warm the mixture to reflux (40 °C for DCM) and stir for 4–6 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1).

  • Hydrolysis: Cool the reaction mixture to 0 °C. Quench by pouring onto crushed ice containing sodium acetate (buffered hydrolysis prevents demethylation). Stir vigorously for 2 hours until the organic layer separates clearly.

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove phosphoric acid) and brine.[4] Dry over Na₂SO₄ and concentrate.

  • Purification (Critical): The crude oil contains both the target (2-formyl) and the isomer (4-formyl).[4]

    • Flash Chromatography: Silica gel, gradient elution (0% → 10% EtOAc in Hexane).

    • Fractionation: The This compound typically elutes after the starting material but before the more polar 4-isomer due to internal hydrogen bonding (weak) and steric shielding of the carbonyl.[4]

    • Crystallization: Recrystallize the isolated solid from cold hexane/ethanol to yield pale yellow needles (MP 48–50 °C).

SynthesisPath Start 3,5-Dimethylanisole (Precursor) Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Rgt 0°C -> Reflux Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Intermediate Hydrolysis Hydrolysis (NaOAc/Ice) Intermediate->Hydrolysis Quench Mixture Crude Mixture (2-CHO & 4-CHO isomers) Hydrolysis->Mixture Separation Chromatography (SiO2, Hex/EtOAc) Mixture->Separation Target TARGET: This compound (CAS 51926-66-0) Separation->Target Major/Minor Fraction

Figure 1: Synthetic workflow for the production of CAS 51926-66-0 via Vilsmeier-Haack formylation.

Part 2: Technical Specifications & Validation

Researchers must validate the identity of the synthesized compound to distinguish it from its isomer (4-methoxy-2,6-dimethylbenzaldehyde, CAS 19447-00-8).[4]

2.1 NMR Characterization

The ¹H NMR spectrum is the definitive identification tool.[4] The key diagnostic peak is the aldehydic proton and the aromatic pattern.[4][8]

Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment Logic
-CHO 10.60 Singlet (1H)Deshielded aldehydic proton.[4]
Ar-H 6.60 & 6.80 Singlets (1H each)The 2,4,6-substitution pattern leaves two isolated aromatic protons (H3 and H5) which appear as singlets (or meta-coupled doublets).[4]
-OCH₃ 3.85 Singlet (3H)Characteristic methoxy group.[4]
Ar-CH₃ 2.35 & 2.55 Singlets (3H each)Distinct methyl environments due to asymmetry relative to the aldehyde.[4]

Note: Data approximates typical values for this class; specific solvent effects (CDCl₃ vs DMSO-d₆) may cause slight shifts.

2.2 Physical Properties
  • Melting Point: 48–50 °C (Sharp melting range indicates high purity).[4]

  • Rf Value: ~0.50 (Dichloromethane) on Silica Gel 60 F₂₅₄.[4]

  • Appearance: The compound often solidifies upon standing; impure fractions may remain as yellow oils.[4]

Part 3: Applications & Pathway Engineering

The unique steric and electronic profile of this compound makes it a valuable "blocked" aldehyde for complex synthesis.[4]

3.1 Fragrance Chemistry (Musk Synthesis)

This aldehyde acts as a precursor for indane-based polycyclic musks .[4] By reacting with specific alkenes or Grignard reagents, the aldehyde moiety is converted into the bulky lipophilic groups required for musk odor activity (binding to the OR5AN1 receptor).[4]

  • Mechanism:[4][9] The aldehyde undergoes condensation (e.g., aldol or Knoevenagel) followed by cyclization to form the indane core.[4]

3.2 Pharmaceutical Intermediates

It functions as a scaffold for non-steroidal selective mineralocorticoid receptor antagonists .[4] The methoxy group mimics the oxygenation patterns found in natural steroids, while the methyl groups provide metabolic stability by blocking the P450 oxidation sites on the aromatic ring.[4]

Applications cluster_uses Downstream Applications Target This compound (CAS 51926-66-0) Fragrance Polycyclic Musks (Indane derivatives) Target->Fragrance Cyclization Pharma Corticoid Receptor Antagonists Target->Pharma Knoevenagel Condensation Dyes Styryl Dyes (Chromophore synthesis) Target->Dyes Schiff Base Formation

Figure 2: Application map for this compound in industrial synthesis.[4]

Part 4: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to autoxidation to the corresponding benzoic acid (2-methoxy-4,6-dimethylbenzoic acid) upon exposure to air.[4]

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents and strong bases.[4]

References
  • Sigma-Aldrich. (n.d.).[4] this compound Product Sheet. Retrieved from [4]

  • Molecules. (2015).[4][10] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. (Provides physical data: MP 48-50°C).[4][10] Retrieved from [4][10]

  • European Patent Office. (1995).[4] Method for making a 2,6-dialkylphenol. (Discusses oxidation/formylation pathways of methylanisoles). Retrieved from

  • PubChem. (n.d.).[4] Compound Summary for CAS 51926-66-0. Retrieved from [4]

Sources

Structural Elucidation and Selective Synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Researchers

Part 1: Introduction & Compound Identity

2-Methoxy-4,6-dimethylbenzaldehyde (CAS: 51926-66-0) is a highly functionalized aromatic aldehyde used primarily as a regiochemical scaffold in the synthesis of polyketide natural products (e.g., resorcylic acid lactones) and pharmaceutical intermediates. Its structural uniqueness lies in the specific substitution pattern: a methoxy group at the ortho position and methyl groups at the para and ortho' positions relative to the aldehyde function.

This substitution pattern creates a sterically congested environment that influences both its spectroscopic signature and its chemical reactivity. Distinguishing this isomer from its congener, 4-methoxy-2,6-dimethylbenzaldehyde , is critical, as synthetic routes often produce mixtures unless specific chelation-controlled protocols are employed.

Physical Profile:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 164.20 g/mol

  • Appearance: Pale yellow crystalline solid or oil (dependent on purity).

  • Solubility: Soluble in DCM, chloroform, ethyl acetate; sparingly soluble in water.

Part 2: Structural Characterization

The structural integrity of this compound is validated through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The proximity of the C6-methyl group to the carbonyl oxygen results in a diagnostic deshielding effect, distinguishing it from isomers lacking ortho-methyl substitution.

2.1 Structural Connectivity (Graphviz)

G Benzene Benzene Core (Aromatic) CHO Aldehyde (C1) -CHO Benzene->CHO C1 OMe Methoxy (C2) -OCH3 Benzene->OMe C2 (Ortho) Me4 Methyl (C4) -CH3 Benzene->Me4 C4 (Para) Me6 Methyl (C6) -CH3 Benzene->Me6 C6 (Ortho') CHO->OMe Chelation Site (Lewis Acids) CHO->Me6 Steric/Deshielding Interaction

Figure 1: Connectivity and steric environment of this compound. Note the interaction between the aldehyde carbonyl and the C6-methyl group.

2.2 Spectroscopic Data (NMR)

The following data represents the consensus shifts for the compound in


.
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Note

H
10.55 s, 1H-CH OHighly deshielded aldehyde proton.

H
6.62 s, 1HAr-H (C3)Proton between OMe and Me.

H
6.80 s, 1HAr-H (C5)Proton between two Methyls.

H
3.89 s, 3H-OCH

Characteristic methoxy singlet.

H
2.58 s, 3HC6-CH

Diagnostic: Deshielded by ortho-carbonyl.

H
2.35 s, 3HC4-CH

Typical aryl-methyl shift.

C
192.1 -C =OCarbonyl carbon.

C
163.8 -C 2-OMeIpso-carbon attached to oxygen.
Part 3: Selective Synthesis Protocol

While the Vilsmeier-Haack reaction is a standard method for formylation, it often yields mixtures of ortho and para isomers when applied to 3,5-dimethylanisole. To selectively synthesize This compound (the ortho product), the Rieche Formylation using Titanium(IV) chloride (


) and Dichloromethyl methyl ether (DCME) is the superior protocol.

Why this works:


 coordinates to the methoxy oxygen, directing the electrophilic attack to the ortho position (C2) via a cyclic transition state, overriding steric hindrance.
3.1 Reaction Scheme

Reaction Start 3,5-Dimethylanisole Reagents TiCl4 (2.0 eq) Cl2CHOMe (1.5 eq) DCM, -78°C to 0°C Intermed Ti-Chelated Intermediate Start->Intermed Coordination & Electrophilic Attack Product 2-Methoxy-4,6- dimethylbenzaldehyde (>85% Yield) Intermed->Product Hydrolysis (H2O/HCl)

Figure 2: Chelation-controlled Rieche formylation pathway favoring the ortho-isomer.

3.2 Detailed Methodology

Safety Warning:


 releases HCl gas upon contact with moisture. Perform all operations in a fume hood. DCME is a suspected carcinogen; use double-gloving.

Reagents:

  • 3,5-Dimethylanisole (1.0 equiv)

  • Titanium(IV) chloride (

    
    ) (2.0 equiv)
    
  • 
    -Dichloromethyl methyl ether (DCME) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3,5-dimethylanisole (10 mmol) in anhydrous DCM (50 mL) and cool the solution to -78°C (dry ice/acetone bath).

  • Lewis Acid Addition: Add

    
     (20 mmol) dropwise via syringe. The solution will turn deep red/orange due to complex formation. Stir for 15 minutes.
    
  • Formylation: Add DCME (12 mmol) dropwise over 10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture carefully onto a mixture of crushed ice (100 g) and concentrated HCl (10 mL). Stir vigorously until the organic and aqueous layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is typically high purity (>90%). Recrystallize from Hexane/EtOAc or purify via flash chromatography (10% EtOAc in Hexanes) to yield the target as a pale yellow solid.

Part 4: Applications in Drug Development

This molecule serves as a versatile "Left-Hand Side" (LHS) building block in medicinal chemistry.

  • Resorcylic Acid Lactone (RAL) Analogs:

    • Demethylation of the methoxy group (using

      
      ) yields 2-hydroxy-4,6-dimethylbenzaldehyde , a core scaffold for synthesizing Heat Shock Protein 90 (Hsp90) inhibitors.
      
  • Styrenyl Linkers:

    • The aldehyde allows for Knoevenagel or Wittig extensions to create stilbene-based antioxidants or fluorescent probes.

  • Heterocycle Formation:

    • Condensation with hydrazines or hydroxylamines yields indazoles and benzisoxazoles, common pharmacophores in kinase inhibitors.

References
  • Rieche Formylation Specificity

    • Direct Synthesis of G-2N and Related Compounds. J. Org.[2] Chem. 2011 , 76, 7096–7103.

    • Validation: Confirms the TiCl4/DCME route yields the 2-methoxy isomer (89%) over the 4-methoxy isomer (10%).
  • Comparative Methods (Vilsmeier vs. Rieche)

    • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. Molecules 2015 , 20, 5409-5422.[3]

    • Validation: Provides detailed spectral data and melting points for the regioisomers.
  • Precursor Properties

    • 3,5-Dimethylanisole Physical Data.[1][3] PubChem Compound Summary.

Sources

Structural Elucidation and Synthetic Utility of 2-Methoxy-4,6-dimethylbenzaldehyde: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 2-Methoxy-4,6-dimethylbenzaldehyde , detailing its structural nomenclature, synthetic pathways via Rieche formylation, and spectroscopic characterization.

Executive Summary

This compound (CAS: 51926-66-0 ) represents a specialized aromatic aldehyde scaffold utilized in the synthesis of polyketide analogues, resorcinol-derived natural products, and sterically congested Schiff bases.[1][2][3][4][5] Its unique substitution pattern—featuring an aldehyde flanked by a methoxy group and a methyl group—imparts significant steric and electronic properties that influence its reactivity in nucleophilic additions and condensation reactions.

This guide outlines the definitive IUPAC nomenclature, validates the primary synthetic route (Rieche formylation), and provides self-validating characterization protocols for researchers in medicinal and organic chemistry.

Chemical Identity & Nomenclature Analysis

IUPAC Designation

The systematic name is derived based on the priority rules of the International Union of Pure and Applied Chemistry (IUPAC).

  • Principal Functional Group: Aldehyde (–CHO) takes precedence, defining the parent structure as benzaldehyde . The carbon atom of the benzene ring attached to the carbonyl group is designated as C-1 .

  • Substituents:

    • Methoxy (–OCH₃)

    • Methyl (–CH₃) x 2

  • Numbering Logic: Numbering proceeds around the ring to give the lowest possible locants to the substituents.

    • C-1: Aldehyde attachment.

    • C-2: Methoxy group (Preferred over methyl due to alphabetical order in naming, though locant set minimization is primary. Here, 2,4,6 is the lowest locant set).

    • C-4: Methyl group.

    • C-6: Methyl group.[3][6]

Systematic Name: this compound Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [4]

Structural Diagram (SMILES)

CC1=CC(=C(C(=C1)C)C=O)OC

Synthetic Pathway: Rieche Formylation

While Vilsmeier-Haack is common for activated aromatics, the steric crowding of the 3,5-dimethylanisole precursor often necessitates Rieche formylation using dichloromethyl methyl ether (


) and Titanium(IV) chloride (

). This method is preferred for its high regioselectivity and ability to install formyl groups in sterically hindered ortho-positions.
Reaction Logic

The precursor, 3,5-dimethylanisole , possesses two equivalent nucleophilic sites at the ortho positions (C-2 and C-6) relative to the methoxy group. The para position (C-4) is sterically occluded by the flanking methyl groups, directing the electrophilic attack to the ortho position to yield the 2,4,6-substitution pattern (relative to the new aldehyde).

Mechanism Visualization

The following diagram illustrates the


-mediated pathway.

RiecheFormylation cluster_conditions Reaction Conditions Precursor 3,5-Dimethylanisole Complex Active Electrophile [TiCl4-Coordination] Precursor->Complex Coordination Reagent TiCl4 + Cl2CHOCH3 Reagent->Complex Intermediate Benzylic Cation Intermediate Complex->Intermediate Electrophilic Subst. (Ortho-attack) Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Quench Product 2-Methoxy-4,6- dimethylbenzaldehyde Hydrolysis->Product Elimination of MeOH Condition1 -78°C to 0°C Condition2 DCM Solvent

Caption: Figure 1. Rieche formylation pathway converting 3,5-dimethylanisole to the target aldehyde via TiCl4-mediated electrophilic aromatic substitution.

Experimental Protocol (Self-Validating)

Safety Warning:


 is violently reactive with water and releases HCl fumes. Perform all steps under an inert atmosphere (Argon/Nitrogen) in a fume hood.
Materials
  • Substrate: 3,5-Dimethylanisole (1.0 eq)

  • Reagent: Dichloromethyl methyl ether (1.4 eq)

  • Lewis Acid: Titanium(IV) chloride (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solvation: Charge the flask with 3,5-dimethylanisole (e.g., 8.0 g) and anhydrous DCM (120 mL). Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Add

    
     dropwise via syringe over 15 minutes. Observation: The solution will darken (yellow/orange) indicating complex formation.
    
  • Reagent Addition: Cool the mixture further to -78 °C (Dry ice/acetone bath). Add dichloromethyl methyl ether dropwise.

  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C over 1 hour. Stir at 0 °C for an additional 15 minutes.

  • Quench: Pour the reaction mixture carefully into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL). Shake vigorously until the organic and aqueous layers clarify.[7]

  • Workup: Separate the organic layer.[7] Wash with distilled water (

    
     mL) and brine (
    
    
    
    mL). Dry over anhydrous
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Hexanes:Ethyl Acetate 30:1).

Expected Yield: 85-89% Physical State: White to pale yellow solid. Melting Point: 48–50 °C.[6]

Characterization Data

The following spectroscopic data confirms the structure. The key diagnostic feature is the distinct singlet for the aldehyde proton and the two distinct methyl signals.

TechniqueSignal (

ppm /

cm⁻¹)
AssignmentStructural Insight
¹H NMR (CDCl₃, 300 MHz)10.31 (s, 1H)–CH ODiagnostic aldehyde proton (deshielded).
6.63 (s, 1H)Ar–H (C3)Aromatic proton meta to aldehyde.
6.58 (s, 1H)Ar–H (C5)Aromatic proton between methyls.
3.83 (s, 3H)–OCHMethoxy group singlet.
2.56 (s, 3H)Ar–CH ₃ (C6)Methyl ortho to aldehyde (deshielded).
2.32 (s, 3H)Ar–CH ₃ (C4)Methyl para to aldehyde.
¹³C NMR (CDCl₃, 75 MHz)190.1C =OCarbonyl carbon.
163.9C –OMeIpso-carbon attached to oxygen.
55.8–OC H₃Methoxy carbon.
21.4, 19.6C H₃Distinct methyl environments.[7]
IR (Thin Film)1675 cm⁻¹C=O stretchStrong carbonyl absorption.

Pharmaceutical & Research Applications[8]

The this compound scaffold is critical in drug discovery for:

  • Steric Blocking: The 2,6-disubstitution pattern (relative to the aldehyde) creates a "molecular wall," preventing free rotation in biaryl systems derived from this aldehyde. This is used to control atropisomerism in kinase inhibitors.

  • Polyketide Synthesis: It serves as a core building block for synthesizing analogues of Rhizotoxin and other resorcylic acid lactones.

  • Heterocycle Formation: Condensation with amines yields sterically hindered Schiff bases, which are precursors for chiral catalysts and ligands.

References

  • Direct Synthesis of Angularly Fused Quinones. The Journal of Organic Chemistry. American Chemical Society. (Describes the Rieche formylation of 3,5-dimethylanisole to yield the target).

  • This compound Product Data. Sigma-Aldrich. (Confirms CAS 51926-66-0 and physical properties).[1][2][4]

  • Formylation of Electron-Rich Aromatic Rings. Molecules. (Comparative study of formylation reagents on substituted anisoles).

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (Validation of chemical structure and identifiers).

Sources

Physicochemical Profiling & Synthetic Architectures of 2-Methoxy-4,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecular Identity

2-Methoxy-4,6-dimethylbenzaldehyde (CAS: 51926-66-0) represents a specialized aromatic building block characterized by a high degree of steric congestion adjacent to the carbonyl center. Unlike its less hindered isomers (e.g., 2,4-dimethoxybenzaldehyde), the 2,6-substitution pattern in this molecule imposes significant torsional strain on the aldehyde moiety, forcing it out of coplanarity with the benzene ring. This "ortho effect" alters its reactivity profile, making it a critical scaffold for synthesizing atropisomeric drugs and sterically demanding ligands.

Fundamental Chemical Data

The precise molecular weight is critical for high-resolution mass spectrometry (HRMS) validation in metabolic stability studies.

ParameterValueTechnical Note
Molecular Formula C₁₀H₁₂O₂ Degree of Unsaturation = 5 (4 ring + 1 carbonyl)
Molecular Weight (Average) 164.20 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Mass 164.0837 Da Required for HRMS extraction windows (Tolerance ±5 ppm).
LogP (Predicted) ~2.3 - 2.6Moderate lipophilicity; suitable for CNS-active scaffolds.
Physical State Crystalline SolidMp: ~45-50°C (Isomer dependent; purify to constant melt).
Isotopic Distribution (MS Validation)

For researchers validating synthesis via Mass Spectrometry, the isotopic envelope is distinct due to the C₁₀ backbone.

  • [M]+ (100%): 164.1 m/z

  • [M+1]+ (~11%): 165.1 m/z (Driven by ¹³C natural abundance).

Synthetic Architectures: The Regioselectivity Challenge

Synthesizing this compound is non-trivial due to the competition between electronic activation and steric hindrance. The starting material, 3,5-dimethylanisole , presents two nucleophilic sites: the position para to the methoxy group (C4) and the position ortho to the methoxy group (C2/C6).

Route A: The "Industrial" Vilsmeier-Haack (Electronic Control)

Context: Used for bulk scale-up where chromatography is permissible. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

The methoxy group is a strong ortho, para-director. In 3,5-dimethylanisole, the para position (C4) is electronically most favorable but sterically flanked by two methyl groups. The Vilsmeier reagent (chloromethyliminium salt) is bulky. Consequently, while electronic theory predicts para-substitution (yielding 4-methoxy-2,6-dimethylbenzaldehyde), steric hindrance often forces the formyl group to the ortho position, yielding our target.

Protocol Caveat: This route often produces a mixture of isomers (Ortho:Para ratio varies by solvent/temperature). Rigorous recrystallization or silica chromatography is required.

Route B: The "Precision" Directed Ortho Metalation (DoM)

Context: The Gold Standard for medicinal chemistry (High Regiofidelity). Mechanism: Coordinate-Directed Lithiation.

This protocol utilizes the methoxy oxygen as a Directed Metalation Group (DMG). The n-Butyllithium forms a pre-lithiation complex with the ether oxygen, bringing the base into proximity with the ortho proton (C2-H). This kinetic control completely overrides the electronic preference for the para position, guaranteeing the formation of the 2-substituted product.

Step-by-Step DoM Protocol (Self-Validating)
  • Inert Atmosphere: Flame-dry a 3-neck flask; flush with Ar. Charge with 3,5-dimethylanisole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cryogenic Phase: Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Checkpoint: Maintain internal temp < -70°C to prevent benzylic deprotonation of the methyl groups.

  • Maturation: Stir at -78°C for 1 hour, then warm to 0°C for 15 mins to ensure complete lithiation.

  • Formylation: Recool to -78°C. Add DMF (1.5 equiv) rapidly.

  • Quench: Pour into sat. NH₄Cl solution.

  • Validation: TLC should show a new spot with lower R_f (more polar due to carbonyl).

SynthesisWorkflow Start 3,5-Dimethylanisole RouteA Route A: Vilsmeier-Haack (POCl3, DMF) Start->RouteA Industrial RouteB Route B: Directed Ortho Metalation (n-BuLi, THF, -78°C) Start->RouteB Precision IntermediateA Sigma Complex (Steric Clash at C4) RouteA->IntermediateA IntermediateB Lithio Species (Ortho-Directed) RouteB->IntermediateB Coordination to OMe Product This compound (Target) IntermediateA->Product Minor/Major (Temp Dependent) Byproduct 4-Methoxy-2,6-dimethylbenzaldehyde (Para-Isomer Impurity) IntermediateA->Byproduct Electronic Preference IntermediateB->Product DMF Quench (Exclusive)

Figure 1: Comparative synthetic logic. Route B (DoM) offers superior regiocontrol by leveraging the coordination of Lithium to the methoxy oxygen, bypassing the steric ambiguity of Route A.

Structural Validation & Analytical Logic

Trust in the molecule's identity relies on self-consistent spectral data.

1H NMR Prediction & Causality

The symmetry of the molecule dictates the spectrum.

  • Aldehyde (-CHO): Singlet at ~10.4 ppm .

    • Why: The 2,6-disubstitution twists the carbonyl out of plane, reducing conjugation. This often results in a more deshielded (downfield) shift compared to planar benzaldehydes.

  • Aromatic Protons (C3-H and C5-H):

    • These protons are non-equivalent .[2]

    • C3-H: Located between the OMe (shielding/donating) and C4-Me. Expected ~6.6 ppm.[3]

    • C5-H: Located between C4-Me and C6-Me. Expected ~6.9 ppm.

    • Pattern: Two singlets (or weakly coupled meta-doublets, J ~1-2 Hz).

  • Methoxy (-OCH3): Singlet at ~3.85 ppm .

  • Methyls (-CH3): Two distinct singlets at ~2.3 ppm and ~2.5 ppm . C6-Me is deshielded by the adjacent carbonyl (anisotropy).

Mass Spectrometry Fragmentation

In EI-MS (70 eV), the molecule follows a predictable decay:

  • M+ (164): Parent ion.

  • [M-H]+ (163): Loss of aldehydic proton (common in benzaldehydes).

  • [M-CHO]+ (135): Alpha-cleavage loss of the formyl group.

  • [M-CH3]+ (149): Loss of methyl from the ether or ring.

MassSpec Parent Molecular Ion [M]+ m/z 164 Frag1 [M - H]+ m/z 163 Parent->Frag1 -H• Frag2 [M - CHO]+ m/z 135 (Base Peak Candidate) Parent->Frag2 -CHO• (Alpha Cleavage) Frag3 [M - CH3]+ m/z 149 Parent->Frag3 -CH3•

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry, utilized for structural confirmation.

References

  • Snieckus, V. (1990).[4][5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

  • PubChem Compound Summary. (2025). "this compound (CAS 51926-66-0)."[6] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2025).[7][8] "Product Specification: this compound." Merck KGaA.

  • Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794.

Sources

Technical Guide: Solubility Profile of 2-Methoxy-4,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and purification protocols for 2-Methoxy-4,6-dimethylbenzaldehyde .

Chemical Identity & Physicochemical Profile

Before addressing solvent interactions, it is critical to establish the precise identity of the compound, as isomer confusion (specifically with 4-methoxy-2,6-dimethylbenzaldehyde) is common in literature.

PropertySpecification
Compound Name This compound
CAS Number 51926-66-0
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Yellow Solid
Melting Point 48–50 °C (Low-melting solid)
Dipole Moment Moderate (Aldehyde + Methoxy induction)
Structural Analysis

The molecule features a lipophilic core (dimethylbenzene ring) decorated with two polar functional groups: a methoxy group (-OCH₃) and a formyl group (-CHO) .

  • Ortho-Methoxy Effect: The 2-methoxy group is sterically crowded by the adjacent aldehyde and methyl groups, potentially disrupting planar conjugation and reducing crystal lattice energy. This explains the relatively low melting point (48–50 °C), suggesting high solubility in a broad range of organic solvents.

  • Hydrophobicity: The 4,6-dimethyl substitution significantly increases lipophilicity compared to simple anisaldehyde, making the compound insoluble in water but highly soluble in non-polar hydrocarbons.

Solubility Data & Solvent Compatibility

The following data is synthesized from synthesis workups, chromatographic behavior (TLC/HPLC), and structural analogs.

Qualitative Solubility Table
Solvent ClassSpecific SolventsSolubility RatingInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformExcellent Dipole-dipole; primary solvent for synthesis & extraction.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileHigh Dipole-dipole; standard solvent for chromatography.
Polar Protic Ethanol, MethanolGood Soluble, but potential for hemiacetal formation upon prolonged storage.
Hydrocarbons Hexane, Heptane, CyclohexaneModerate Van der Waals; used as an eluent/anti-solvent.
Aqueous Water, BrineInsoluble Hydrophobic exclusion; used for washing organic extracts.
Chromatographic Behavior (Solubility Indicators)

Solubility limits can be inferred from Retardation Factors (


) in Thin Layer Chromatography (TLC).
  • Dichloromethane (100%):

    
     (Indicates high affinity/solubility).
    
  • DCM / Hexane (9:1):

    
     (Indicates the compound remains in the mobile phase even with non-polar dilution).
    
  • Hexane / Ethyl Acetate (8:2): Standard purification eluent, indicating the compound is soluble in this mixture but retains enough interaction with silica to be separated.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Gravimetric)

Since exact


 data is rare for this intermediate, use this protocol to determine precise solubility for process scale-up.

Objective: Determine saturation limit (


) at 

.
  • Preparation: Weigh 100 mg of this compound into a 4 mL vial.

  • Solvent Addition: Add the target solvent in

    
     increments, vortexing for 30 seconds between additions.
    
  • Visual Check: Continue until the yellow solid fully dissolves.

  • Validation (Saturation): Once dissolved, add an excess (50 mg) to create a suspension. Stir at

    
     for 4 hours to ensure equilibrium.
    
  • Filtration: Filter the supernatant through a

    
     PTFE syringe filter into a tared vial.
    
  • Evaporation: Evaporate solvent under nitrogen flow and weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Flash Chromatography

This workflow relies on the differential solubility between the product and its regioisomers.

  • Crude Dissolution: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) . Note: Do not use Hexane for loading as the compound may oil out.

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase Gradient:

    • Start: 100% Hexane (Product adheres to silica).

    • Ramp: 0%

      
       10% Ethyl Acetate in Hexane.
      
    • Elution: Product typically elutes at ~10-15% EtOAc.

  • Monitoring: Check fractions by TLC (DCM eluent, UV 254 nm). The target isomer (

    
    ) separates well from the 4-methoxy-2,6-dimethyl isomer (
    
    
    
    ).

Visualization of Solubility & Workflows

Figure 1: Solubility Landscape & Interaction Map

This diagram maps the solvent compatibility based on the compound's functional groups.

SolubilityLandscape Compound 2-Methoxy-4,6- dimethylbenzaldehyde Lipophilic Lipophilic Core (Dimethylbenzene) Compound->Lipophilic Polar Polar Groups (Aldehyde/Methoxy) Compound->Polar Chlorinated Chlorinated Solvents (DCM, CHCl3) High Solubility Lipophilic->Chlorinated Dispersion Hydrocarbon Aliphatic Hydrocarbons (Hexane, Heptane) Moderate Solubility Lipophilic->Hydrocarbon Van der Waals Polar->Chlorinated Dipole-Dipole PolarAprotic Polar Aprotic (EtOAc, MeCN) High Solubility Polar->PolarAprotic Dipole-Dipole Water Water Insoluble Polar->Water H-Bonding (Insufficient)

Caption: Interaction map showing how the dual nature of the molecule (lipophilic core vs. polar handles) dictates solubility. Chlorinated solvents offer the best balance.

Figure 2: Purification Process Flow

A logical workflow for isolating the compound from a Vilsmeier reaction mixture.

PurificationFlow Start Crude Reaction Mixture (TiCl4 / DCM) Quench Quench: Pour into Ice/HCl (Hydrolysis of Imine) Start->Quench Extraction Extraction: 3x DCM (Product partitions to Organic) Quench->Extraction Phase Separation Wash Wash: Brine/Water (Remove Inorganic Salts) Extraction->Wash Conc Concentration (Rotovap to Yellow Oil/Solid) Wash->Conc Purification Flash Chromatography SiO2 | Hexane:EtOAc (9:1) Conc->Purification Product Pure 2-Methoxy-4,6- dimethylbenzaldehyde Purification->Product Collect Rf ~0.50 fractions

Caption: Standard purification workflow. Note the use of DCM for extraction due to high solubility and water immiscibility.

Thermodynamic Considerations

Given the melting point of


, the crystal lattice energy is relatively low.
  • Entropy Driven: The dissolution is likely entropy-driven (

    
    ).
    
  • Temperature Sensitivity: Solubility will increase significantly with temperature.[1] For recrystallization, a solvent system with a steep solubility curve is ideal.

    • Recommended Recrystallization Solvent:Hexane (dissolve warm, cool to

      
      ) or Methanol/Water  (dissolve in warm methanol, add water to turbidity, cool).
      

References

  • Compound Identification: this compound; CAS No. 51926-66-0.[2][3] ChemicalBook. Link

  • Synthesis & Physical Data: García-Ruiz, C., et al. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations." Molecules, 2015, 20(3), 5409-5426. Link

  • Vilsmeier Reaction Context: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991. Link

  • Chromatographic Data: Arctom Scientific Data Sheet, "3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde" (Analogous comparative data). Link

Sources

1H NMR Spectrum of 2-Methoxy-4,6-dimethylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of 2-Methoxy-4,6-dimethylbenzaldehyde .

As a specific literature spectrum for this exact isomer is often paywalled or absent from public spectral databases, this guide utilizes comparative structural analysis based on experimentally validated analogs (Mesitaldehyde, 2,4-Dimethylbenzaldehyde, and 2,4-Dimethoxybenzaldehyde). This approach allows for a high-confidence predictive assignment essential for researchers confirming synthesis products or identifying impurities.

Executive Summary & Structural Context

This compound is a polysubstituted aromatic aldehyde characterized by significant steric crowding around the carbonyl group. The molecule features three distinct substituent types on the benzene ring: a methoxy group (strong donor) and two methyl groups (weak donors), arranged in a pattern that creates unique electronic and steric environments for the protons.

Key Spectral Characteristics
  • Low-Field Aldehyde Singlet: The carbonyl proton is significantly deshielded, appearing >10 ppm, potentially shifted further downfield due to steric twisting caused by the 6-methyl group.

  • Distinct Methyl Environments: The 4-methyl and 6-methyl groups are non-equivalent. The 6-methyl is subject to the anisotropic deshielding cone of the carbonyl, separating it from the 4-methyl resonance.

  • Meta-Coupled Aromatics: The two aromatic protons (H3 and H5) are meta to each other, resulting in weak coupling (

    
     Hz), often appearing as broad singlets or fine doublets.
    

Theoretical Assignment & Chemical Shifts

The following assignments are derived from substituent additivity rules and validated against experimental data of structural analogs (e.g., Mesitaldehyde and 2,4-Dimethoxybenzaldehyde).

Predicted Spectral Data Table (in CDCl )
Proton EnvironmentPositionChemical Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Mechanistic Rationale
Aldehyde CHO (C1)10.35 -- 10.55 Singlet (s)1H--Deshielded by C=O anisotropy; steric twist by 6-Me prevents full conjugation, maintaining high

.
Aromatic H56.65 -- 6.75 Broad Singlet / Doublet1H

Meta to OMe (shielding); Ortho to two Methyls.
Aromatic H36.55 -- 6.65 Broad Singlet / Doublet1H

Ortho to OMe (strong shielding); Meta to 4-Me.
Methoxy OMe (C2)3.80 -- 3.90 Singlet (s)3H--Characteristic chemical shift for aryl methyl ethers.
Methyl 6-Me2.55 -- 2.65 Singlet (s)3H--Deshielded relative to 4-Me due to proximity to the carbonyl group (ortho effect).
Methyl 4-Me2.30 -- 2.35 Singlet (s)3H--Typical benzylic methyl position; less influenced by carbonyl anisotropy.

Detailed Spectral Analysis

The Aldehyde Proton (10.35 – 10.55 ppm)

In standard benzaldehydes, the CHO proton appears around 10.0 ppm. However, 2,6-disubstitution (as seen in Mesitaldehyde, 2,4,6-trimethylbenzaldehyde) pushes this shift downfield to ~10.5 ppm.

  • Steric Effect: The 6-methyl group forces the carbonyl group out of coplanarity with the benzene ring. While this reduces resonance (which usually shields), the loss of conjugation in hindered aldehydes often results in a downfield shift due to the isolation of the carbonyl's magnetic anisotropy.

  • Diagnostic Value: A peak here confirms the oxidation state (aldehyde) and the integrity of the C1 position.

The Aromatic Region (6.50 – 6.80 ppm)

The molecule possesses two aromatic protons, H3 and H5.

  • H3 (Ortho to OMe): This proton is strongly shielded by the electron-donating methoxy group via resonance. It will appear at the highest field (lowest ppm) in the aromatic region.

  • H5 (Para to OMe): Also shielded by the methoxy group, but typically slightly less than the ortho position.

  • Coupling: Since H3 and H5 are separated by one carbon (C4), they exhibit meta-coupling (

    
    ). In low-resolution spectra (300 MHz), these may look like singlets. In high-field instruments (400 MHz+), distinct doublets with 
    
    
    
    Hz will be resolved.
The Methyl Region (2.30 – 2.65 ppm)

Differentiating the two methyl groups is critical for confirming the regiochemistry (2,4,6-substitution pattern).

  • 6-Me (Ortho to CHO): The carbonyl group exerts a strong deshielding effect on ortho-alkyl groups. This signal will be distinctly downfield (~2.6 ppm).

  • 4-Me (Para to CHO): This methyl group is in a standard electronic environment, similar to toluene or p-xylene, appearing around 2.3 ppm.

Structural Visualization & Logic Maps

Diagram 1: Chemical Shift Assignment Map

This diagram maps the predicted chemical shifts to the specific protons on the this compound structure.

ChemicalShifts Structure This compound Core Structure CHO Aldehyde H (C1) ~10.45 ppm (s) Structure->CHO H3 Aromatic H3 ~6.60 ppm (d, J~1.5) Structure->H3 H5 Aromatic H5 ~6.70 ppm (d, J~1.5) Structure->H5 OMe Methoxy (C2) ~3.85 ppm (s) Structure->OMe Me6 6-Methyl ~2.60 ppm (s) (Deshielded) Structure->Me6 Me4 4-Methyl ~2.35 ppm (s) Structure->Me4

Caption: Predicted


H NMR assignments based on substituent additivity and analog data.
Diagram 2: Steric & Electronic Interaction Flow

This diagram illustrates the causal factors (sterics, anisotropy) influencing the specific shifts of the 6-Me and CHO protons.

Interactions Me6 6-Methyl Group CHO Carbonyl Group (CHO) Me6->CHO Steric Crowding Shift_CHO Downfield Shift (~10.5 ppm) (Steric Twist/Deshielding) Me6->Shift_CHO Twists C=O out of plane Shift_Me6 Downfield Shift (~2.6 ppm) (Anisotropy Effect) CHO->Shift_Me6 Deshielding Cone

Caption: Mechanistic flow of steric and electronic effects causing characteristic shifts.

Experimental Protocol for Verification

To obtain the highest quality spectrum for this compound, follow this optimized workflow:

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for standard analysis.
    
    • Note: If peaks overlap (e.g., H3/H5), switch to Benzene-d

      
       . The magnetic anisotropy of benzene often resolves overlapping aromatic signals by shifting them differently based on local geometry.
      
  • Sample Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Avoid over-concentration to prevent viscosity broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quick scans).

    • Relaxation Delay (d1): Set to

      
       seconds. Aldehyde protons have long T1 relaxation times; a short delay will reduce the integration accuracy of the CHO peak (making it appear < 1H).
      
    • Scans: 16–32 scans are sufficient for a clean baseline.

References

The predictive data in this guide is grounded in the experimental spectra of the following structural analogs:

  • Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)

    • Source: NIST / ChemicalBook.
    • Relevance: Establishes the effect of 2,6-dimethyl substitution on the CHO shift (~10.5 ppm) and the 6-Me shift (~2.54 ppm).
    • Link:

  • 2,4-Dimethylbenzaldehyde

    • Source: ChemicalBook.[1][2][3]

    • Relevance: Provides baseline shifts for the 4-Me group (~2.35 ppm)
    • Link:

  • 2,4-Dimethoxybenzaldehyde

    • Source: ChemicalBook.[1][2][3]

    • Relevance: Demonstrates the shielding effect of ortho/para methoxy groups on arom
    • Link:

  • 3,5-Dimethylanisole

    • Source: Sigma-Aldrich / ChemicalBook.
    • Relevance: Confirms the chemical environment of protons in a 3,5-dimethyl-anisole core before formyl
    • Link:

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Methoxy-4,6-dimethylbenzaldehyde

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation mechanics of 2-Methoxy-4,6-dimethylbenzaldehyde (

1234512345

The fragmentation pattern of this molecule is driven by the interplay between the aldehyde


-cleavageortho-methoxy effect4,6-dimethyl substitution123412345

Structural Analysis & Chemical Properties[1][2][3][4][5]

Before interpreting the mass spectrum, one must understand the electronic and steric environment of the parent molecule.[1][2][3][4][5]

  • Compound: this compound[1][2][3][4][5][6]

  • Molecular Formula:

    
    [1][2][4][5]
    
  • Exact Mass: 164.0837 Da[1][2][3][4][5]

  • Key Structural Features:

    • Aldehyde Group (-CHO): The primary site for ionization and

      
      -cleavage.[1][2][3][4][5]
      
    • Ortho-Methoxy Group (-OCH

      
      ):  Facilitates specific rearrangement pathways (Ortho Effect) involving hydrogen transfer.[1][2][3][4][5]
      
    • 4,6-Dimethyl Substitution: The methyl group at the 6-position (ortho to the aldehyde) creates a "doubly ortho-substituted" carbonyl environment, increasing steric strain and influencing the stability of the molecular ion.[1][2][3][4]

Experimental Methodology (Standard Protocol)

To ensure reproducible fragmentation data, the following Electron Ionization (EI) protocol is recommended. This workflow is designed to be self-validating, ensuring that observed peaks result from the analyte and not thermal degradation or background noise.[1][2][3][4][5]

GC-MS Acquisition Parameters[1][2][3][4][5]
ParameterSettingRationale
Ionization Source Electron Ionization (EI)Hard ionization is required to generate the structural fragments described below.[1][2][3][4][5]
Electron Energy 70 eVStandard energy for library matching (NIST/Wiley); maximizes reproducibility.[1][2][3][4][5]
Source Temp 230 °CPrevents condensation of the semi-volatile aldehyde without inducing thermal cracking.[1][2][3][4][5]
Transfer Line 250 °CEnsures efficient transport from GC to MS.[1][2][3][4][5]
Scan Range m/z 40–250Covers the molecular ion and all diagnostic low-mass fragments.[1][2][3][4][5]
Sample Preparation & Injection[1][3][4][5]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols (methanol/ethanol) to prevent acetal formation in the injector port.[2][3][4][5]

  • Concentration: 100 ppm (split 10:1) or 10 ppm (splitless).

  • Inlet Temperature: 250 °C. Note: If thermal degradation is suspected (e.g., loss of

    
    ), lower inlet to 200 °C.
    

Fragmentation Mechanics (The Core)

The fragmentation of this compound follows three distinct mechanistic pathways.

Pathway A: -Cleavage (Formation of the Base Peak)

The most dominant pathway for aromatic aldehydes is the loss of the aldehydic hydrogen radical (

12345
  • Mechanism: Ionization removes an electron from the oxygen lone pair.[1][2][3][4][5] Homolytic cleavage of the

    
     bond expels a hydrogen radical.[1][2][3][4][5]
    
  • Result: Formation of the acylium ion

    
    .[1][2][3][4][5]
    
  • m/z Transition:

    
    .[1][2][3][4][5]
    
  • Significance: In polysubstituted benzaldehydes, the

    
     ion is exceptionally stable due to resonance stabilization from the aromatic ring and electron-donating methyl/methoxy groups.[2][3][4][5] This is invariably the Base Peak (100% relative abundance) .[1][2][3][4][5]
    
Pathway B: Decarbonylation (Loss of CO)

Following the formation of the acylium ion (m/z 163), the fragment undergoes secondary decomposition by losing a neutral Carbon Monoxide (CO) molecule.[2][3][4][5]

  • Mechanism: The acylium ion rearranges to expel

    
    .[1][2][3][4][5]
    
  • Result: Formation of the substituted phenyl cation (

    
    ).[1][2][3][4][5]
    
  • m/z Transition:

    
    .[2][3][4][5]
    
  • Interpretation: The peak at m/z 135 confirms the presence of the carbonyl functionality attached directly to the aromatic ring.[1][2][3][4][5]

Pathway C: The Ortho-Methoxy Effect (Rearrangement)

A diagnostic pathway specific to o-methoxybenzaldehydes involves the interaction between the aldehyde oxygen and the methoxy group.[1][2][3][4][5]

  • Mechanism:

    • H-Transfer: A hydrogen atom from the methoxy methyl group transfers to the carbonyl oxygen via a 6-membered transition state.[1][2][3][4][5]

    • Elimination: Neutral formaldehyde (

      
      ) or water (
      
      
      ) is eliminated.[1][2][3][4][5]
    • Specific Case: For o-methoxybenzaldehyde, a common loss is

      
       (m/z 18) to form a benzofuran-like cation, or loss of 
      
      
      from the methoxy group.[1][2][3][4][5]
  • Diagnostic Peaks:

    • m/z 149: Loss of Methyl radical (

      
      ) from the methoxy or ring methyls.[1][2][3][4][5]
      
    • m/z 146: Loss of Water (

      
      ) from the parent ion (Ortho effect).[1][2][3][4][5]
      
    • m/z 119/120: Further fragmentation of the m/z 135 ion via loss of methyl radicals.[2][3][4][5]

Visualization of Fragmentation Pathways[1][2][4][5][7][8]

The following diagram maps the logical flow of ion dissociation.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 164[C10H12O2]+.AcyliumAcylium Ion [M-H]+m/z 163(Base Peak)M_Ion->Acylium- H• (1 Da)OrthoWaterBenzofuran-like Cation[M-H2O]+m/z 146M_Ion->OrthoWater- H2O (18 Da)(Ortho Effect)PhenylCationAryl Cation [M-H-CO]+m/z 135Acylium->PhenylCation- CO (28 Da)TropyliumSubstituted Tropylium[C8H11]+m/z 107PhenylCation->Tropylium- CO / - C2H4(Complex Rearrangement)DeepFragRing Fragmentationm/z 77, 79, 91Tropylium->DeepFragRing Opening

Figure 1: Mechanistic fragmentation map of this compound under 70 eV Electron Ionization.

Data Summary & Interpretation Table

Use this table to validate your spectral data against theoretical expectations.

m/z (Mass-to-Charge)Relative Abundance (Est.)[1][2][3][4][5]Ion IdentityFragment FormulaMechanistic Origin
164 20–40%Molecular Ion (

)

Parent molecule (stable due to aromaticity).[1][2][3][4][5]
163 100% (Base) Acylium Ion

Loss of aldehydic H (

-cleavage).[1][2][4][5] Highly stabilized.
146 5–15%Distonic Ion

Loss of

via ortho-methoxy interaction.[1][2][3][4][5]
135 40–60%Aryl Cation

Loss of CO from m/z 163.[2][3][4][5]
107 20–30%Alkyl-Phenyl Cation

Loss of CO from m/z 135 (loss of methoxy carbonyl).[2][3][4][5]
91 10–20%Tropylium Ion

Rearrangement of methyl-substituted aromatic ring.[1][2][3][4][5]
77 <10%Phenyl Cation

Complete stripping of substituents.[2][3][4][5]

References

  • MDPI (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. (Compound 18 identified as this compound).[1][2][3][4][5][6] Available at: [Link][1][2][4][5]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methoxybenzaldehyde (o-Anisaldehyde). NIST Chemistry WebBook, SRD 69.[2][3][4][5] Available at: [Link][1][2][4][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. Compound Summary for CID 8658 (2-Methoxybenzaldehyde). Available at: [Link][1][2][4][5]

discovery and history of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes are a cornerstone of modern organic synthesis and medicinal chemistry. Their diverse functionalities and reactivity make them indispensable building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive exploration of the discovery and historical development of substituted benzaldehydes, from their initial isolation from natural sources to the advent of sophisticated synthetic methodologies. We will delve into the seminal named reactions that enabled their synthesis, providing detailed experimental protocols and mechanistic insights. This guide aims to equip researchers and drug development professionals with a thorough understanding of the historical context and practical application of these vital chemical entities.

Part 1: The Genesis of Aromatic Aldehydes: From Bitter Almonds to the First Synthesis

The journey into the world of substituted benzaldehydes begins with the simplest of the aromatic aldehydes: benzaldehyde itself. In 1803, the French pharmacist Martrès first extracted this compound from bitter almonds, though its true chemical nature remained elusive.[1][2][3][4] It was the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first successful chemical synthesis of benzaldehyde, a landmark achievement that helped to lay the foundation for structural theory in organic chemistry.[1][2][3][4] This initial breakthrough opened the door to understanding the reactivity of the aromatic ring and the potential for introducing functional groups, setting the stage for the development of substituted benzaldehydes.

The first commercial production of benzaldehyde, however, did not become significant until around 1900.[5] This was largely dependent on the availability of benzyl chloride, which was produced by the chlorination of toluene.[5] The hydrolysis of the by-product benzal chloride from this process yielded benzaldehyde.[5] This method, while effective, often resulted in products contaminated with organic chlorides, a concern that would later be addressed with the development of more refined synthetic techniques.[5]

Part 2: The Dawn of Aromatic Formylation: Key Named Reactions

The late 19th and early 20th centuries witnessed a flurry of discoveries that provided chemists with the tools to introduce the formyl group (-CHO) onto an aromatic ring, giving rise to a plethora of substituted benzaldehydes. These "named reactions" remain fundamental to organic synthesis today.

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

In 1876, Karl Reimer and Ferdinand Tiemann reported a reaction that would become a classic method for the ortho-formylation of phenols.[6][7][8][9] The Reimer-Tiemann reaction involves the treatment of a phenol with chloroform in the presence of a strong base to yield a hydroxybenzaldehyde, with the ortho isomer being the major product.[7][8][10]

The reaction proceeds through the formation of a highly reactive dichlorocarbene intermediate.[7][8] The strong base deprotonates chloroform to form a carbanion, which then loses a chloride ion to generate dichlorocarbene.[8] Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion.[8] The electron-rich phenoxide ring then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenol intermediate, which is subsequently hydrolyzed to the final hydroxybenzaldehyde product.[8]

Diagram 1: Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenol Phenol Activation cluster_attack Electrophilic Attack and Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- + OH- OH- Hydroxide Cl2C: Dichlorocarbene CCl3-->Cl2C: - Cl- Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + OH- Intermediate1 Dichloromethyl phenoxide intermediate Phenoxide->Intermediate1 + :CCl2 Intermediate2 Aldehyde precursor Intermediate1->Intermediate2 + 2OH- Product Salicylaldehyde Intermediate2->Product H3O+ workup

Caption: Mechanism of the Reimer-Tiemann reaction.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium hydroxide in water.

  • Addition of Phenol: To the warm sodium hydroxide solution, add a solution of phenol dissolved in water.

  • Temperature Control: Maintain the temperature of the reaction mixture at 60-65 °C using a water bath.

  • Addition of Chloroform: Slowly add chloroform to the reaction mixture through the dropping funnel with vigorous stirring over a period of about one hour.

  • Reflux: After the addition of chloroform is complete, continue to stir and reflux the mixture for an additional hour.

  • Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid. Steam distill the mixture to separate the salicylaldehyde from the non-volatile para isomer and unreacted phenol. The salicylaldehyde will distill over with the steam as a pale yellow oil.

  • Purification: Separate the oil from the aqueous layer and purify by distillation under reduced pressure.

The Gattermann Reaction: Formylation with Hydrogen Cyanide

Discovered by the German chemist Ludwig Gattermann in the late 19th century, this reaction provides a method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12][13][14][15] The Gattermann reaction is similar in principle to the Friedel-Crafts reaction.[13][14][15]

A significant modification to this reaction involves the use of zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[13] The Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN.[13]

A variation known as the Gattermann-Koch reaction utilizes carbon monoxide (CO) and HCl under pressure with a catalyst mixture of aluminum chloride and copper(I) chloride.[13][14] This method, however, is not applicable to phenol and phenol ether substrates.[13]

  • Catalyst Preparation: In a three-necked flask equipped with a stirrer, a gas inlet tube, and a reflux condenser, place anhydrous aluminum chloride and dry ether.

  • Reaction Mixture: Cool the flask in an ice bath and pass a stream of dry hydrogen chloride gas through the mixture until the aluminum chloride has dissolved.

  • Addition of Reactants: Add toluene to the flask, followed by the slow addition of liquid hydrogen cyanide.

  • Reaction: Continue to pass hydrogen chloride gas through the mixture while stirring for several hours.

  • Hydrolysis: Decompose the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate. Remove the solvent by distillation, and purify the resulting p-tolualdehyde by vacuum distillation.

The Vilsmeier-Haack Reaction: Formylation with a Substituted Formamide

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[16][17][18][19] The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the active formylating agent, known as the Vilsmeier reagent.[16][18][19]

Diagram 2: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Start Start Reagent_Formation Formation of Vilsmeier Reagent (DMF + POCl3) Start->Reagent_Formation Arene_Addition Addition of Electron-Rich Arene Reagent_Formation->Arene_Addition Electrophilic_Attack Electrophilic Aromatic Substitution Arene_Addition->Electrophilic_Attack Hydrolysis Hydrolysis of Iminium Intermediate Electrophilic_Attack->Hydrolysis Product Substituted Benzaldehyde Hydrolysis->Product

Caption: General workflow for the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice-salt bath, place phosphorus oxychloride. Slowly add N,N-dimethylformamide with stirring, keeping the temperature below 10 °C.

  • Addition of Substrate: To the prepared Vilsmeier reagent, add N,N-dimethylaniline dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath for several hours.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Add a solution of sodium hydroxide to make the mixture alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent, such as ether. Wash the organic extracts, dry them, and remove the solvent. Purify the resulting p-dimethylaminobenzaldehyde by recrystallization or distillation.

Part 3: The Impact on Key Substituted Benzaldehydes

The development of these synthetic methods had a profound impact on the availability and application of specific substituted benzaldehydes, most notably vanillin and salicylaldehyde.

Vanillin: The Essence of Vanilla

Vanillin, the primary component of the extract of the vanilla bean, was first isolated in 1858 by Nicolas-Theodore Gobley.[20][21][22][23] The demand for this popular flavoring agent far outstripped the supply from natural sources, creating a strong impetus for chemical synthesis.[20][21] In 1874, Ferdinand Tiemann and Wilhelm Haarmann deduced its structure and achieved the first synthesis from coniferin, a glucoside found in pine bark.[20][21][22][23][24]

The first commercially viable synthesis of vanillin started from eugenol, found in clove oil.[20][24] This was later supplanted in the 1930s by a process that utilized lignin-containing waste from the paper industry.[20][21][22] Today, most synthetic vanillin is produced from petrochemical precursors.[22][23] The history of vanillin synthesis is a prime example of how chemical innovation can meet and shape consumer demand.

Salicylaldehyde: A Versatile Precursor

Salicylaldehyde is a key intermediate in the synthesis of pharmaceuticals, fragrances, and chelating agents.[25][26] Its production is most famously achieved through the Reimer-Tiemann reaction, using phenol as the starting material.[25][27][28] The proximity of the hydroxyl and aldehyde groups in salicylaldehyde allows for unique reactivity, making it a valuable precursor for compounds like coumarin and the salen ligand.[25][26][27]

Part 4: Substituted Benzaldehydes in Modern Drug Development

The legacy of these early discoveries is evident in the central role that substituted benzaldehydes play in modern medicinal chemistry and drug development. The benzaldehyde moiety is a common scaffold in a wide range of biologically active molecules.

PropertyReimer-Tiemann ReactionGattermann ReactionVilsmeier-Haack Reaction
Substrate Phenols, naphthols, electron-rich heterocyclesAromatic compounds (phenols, ethers, hydrocarbons)Electron-rich aromatic and heteroaromatic compounds
Reagents Chloroform, strong base (e.g., NaOH)HCN/HCl or Zn(CN)₂/HCl, Lewis acid (e.g., AlCl₃)Substituted formamide (e.g., DMF), POCl₃
Key Intermediate DichlorocarbeneFormyl cation or its complexVilsmeier reagent (chloroiminium ion)
Regioselectivity Primarily ortho- to the hydroxyl groupPara- to activating groupsPara- to activating groups, less sterically hindered position
Conditions Biphasic, often requires heating to initiateAnhydrous, often low temperaturesGenerally mild conditions

Substituted benzaldehydes are crucial intermediates in the synthesis of a variety of pharmaceuticals.[29] For instance, they are used in the creation of benzimidazole derivatives, which have shown a broad range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[30] The reaction of a substituted benzaldehyde with an o-phenylenediamine is a common method for synthesizing these important heterocyclic compounds.

Furthermore, the development of novel synthetic methods continues to expand the utility of substituted benzaldehydes. Modern techniques, such as tandem reactions and one-pot procedures, allow for the efficient synthesis of complex benzaldehyde derivatives, facilitating the exploration of new chemical space in drug discovery.[31][32]

Conclusion

The history of substituted benzaldehydes is a testament to the power of fundamental research in organic chemistry to drive innovation across diverse scientific disciplines. From the initial isolation of benzaldehyde to the development of sophisticated formylation reactions, the journey has been marked by ingenuity and a relentless pursuit of synthetic efficiency. The foundational work of chemists like Reimer, Tiemann, Gattermann, and Vilsmeier has provided a rich toolkit that continues to empower researchers and drug development professionals to design and synthesize the molecules that shape our world.

References

  • Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.). SpringerLink.
  • Gattermann Reaction: Learn Definition, Mechanism, Applications. (n.d.). Testbook.
  • Reimer-Tiemann Reaction. (n.d.). Online Organic Chemistry Tutor.
  • An Aroma Chemical Profile: Benzaldehyde. (n.d.). Perfumer & Flavorist.
  • Vanillin. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Benzaldehyde. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • The renewable roots of synthetic vanillin. (n.d.). Symrise.
  • Vanillin. (n.d.). chemeurope.com.
  • The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (n.d.). BenchChem.
  • Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Reimer–Tiemann reaction. (2021, December 31). L.S.College, Muzaffarpur.
  • OVERVIEW OF NATURAL BENZALDEHYDE. (2022, August 19). TECHVINA.
  • Ludwig Gattermann. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Benzaldehyde. (n.d.). Britannica. Retrieved February 12, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas.
  • Vanillin Page. (n.d.). GitHub Pages.
  • Vanillin. (2016, September 13). American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. Retrieved February 12, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Combined production method for substituted benzaldehyde, substituted benzyl alcohol and substituted benzoic acid. (n.d.). Patsnap Eureka.
  • Gattermann reaction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Gattermann Reaction. (n.d.). Unacademy.
  • What is the Gatterman reaction? (2018, November 5). Quora. Retrieved February 12, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
  • Salicylaldehyde. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 12, 2026, from [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved February 12, 2026, from [Link]

  • Process for the preparation of substituted benzaldehydes. (n.d.). Google Patents.
  • Salicylaldehyde – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

  • Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. (2018, November 17). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

  • Substituted Benzaldehyde: Significance and symbolism. (2025, March 2). Wisdomlib. Retrieved February 12, 2026, from [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents.
  • Exploring the Chemical Properties and Synthesis of Benzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023, January 30). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. (n.d.). Google Patents.
  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Hong Kong University of Science and Technology.
  • What are six applications for benzaldehyde. (n.d.). News.
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Mechanistic & Theoretical Framework of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Senior Chemists, Medicinal Chemists, and Process Engineers

Introduction: The Scaffold of Reactivity

In the architecture of small-molecule drug discovery, substituted benzaldehydes represent more than simple reagents; they are the "tuning knobs" of reactivity and lipophilicity. Structurally, the interplay between the benzene ring and the formyl group (


) creates a conjugated system where distal substituents dictate the electrophilicity of the carbonyl carbon.

For the medicinal chemist, understanding these theoretical properties is not academic—it is predictive. Whether designing a Knoevenagel condensation for a new radioligand or optimizing the metabolic stability of a Schiff base, the electronic and steric parameters of this scaffold are the primary determinants of success.

Electronic Structure & Hammett Correlations

The reactivity of benzaldehydes is governed principally by the electron density at the carbonyl carbon. This is quantitatively described by the Hammett Equation , which correlates the reaction rate (


) or equilibrium constant (

) with the electronic nature of the substituent (

).
The Push-Pull Mechanism

Substituents modify the carbonyl's electrophilicity through two vectors:

  • Inductive Effect (

    
    ):  Through-sigma-bond transmission of charge (e.g., 
    
    
    
    pulls electrons).
  • Resonance Effect (

    
    ):  Through-pi-bond delocalization (e.g., 
    
    
    
    donates electrons).
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    ) Increase the positive character (
    
    
    
    ) of the carbonyl carbon, lowering the LUMO energy and accelerating nucleophilic attack.
  • Electron Donating Groups (EDG): (e.g.,

    
    ) Stabilize the carbonyl through resonance, raising the LUMO energy and retarding nucleophilic attack.
    
Visualization of Electronic Effects

The following diagram illustrates the electronic flux resulting from para-substitution, determining the susceptibility of the carbonyl to nucleophiles.

Hammett_Effects sub_EWG EWG (-NO2, -CN) ring Benzene Ring (Conjugate Bridge) sub_EWG->ring Electron Withdrawal (-I/-R) sub_EDG EDG (-OMe, -NH2) sub_EDG->ring Electron Donation (+R) carbonyl Carbonyl Carbon (Electrophilic Center) ring->carbonyl Deshielding ring->carbonyl Shielding reactivity_high High Reactivity (Fast Nucleophilic Attack) carbonyl->reactivity_high Lowered LUMO reactivity_low Low Reactivity (Stable/Slow Attack) carbonyl->reactivity_low Raised LUMO

Figure 1: Electronic modulation of the benzaldehyde carbonyl group. EWGs (Red) enhance electrophilicity; EDGs (Green) suppress it.

Spectroscopic Signatures as Diagnostic Tools

The theoretical electronic effects manifest directly in spectroscopic observables. These shifts are not random; they are linear functions of the substituent constants (


).[1]
Infrared Spectroscopy (IR)

The carbonyl stretching frequency (


) indicates the bond order.
  • EWG Effect: Inductive withdrawal shortens the

    
     bond (increasing bond order), shifting 
    
    
    
    to higher wavenumbers (e.g., >1700 cm⁻¹).
  • EDG Effect: Resonance donation increases single-bond character (

    
    ), shifting 
    
    
    
    to lower wavenumbers (e.g., <1690 cm⁻¹).
Nuclear Magnetic Resonance (¹H NMR)

The formyl proton (


) is a sensitive probe for local electron density.
  • Deshielding: EWGs pull density away, shifting the peak downfield (>10.0 ppm).

  • Shielding: EDGs pump density in, shifting the peak upfield (<9.8 ppm).

Comparative Data Table

The following table summarizes the theoretical correlation for para-substituted benzaldehydes.

Substituent (

-R)
Hammett Constant (

)
Electronic EffectIR

(cm⁻¹)
¹H NMR

(ppm)
Reactivity (Nu⁻ Attack)

+0.78Strong EWG~171510.15Very High

+0.23Weak EWG~170510.00High

0.00Reference170310.00Baseline

-0.27Strong EDG~16969.88Low

-0.83Very Strong EDG~16659.65Very Low

Reactivity Profile: The Knoevenagel Condensation

The most chemically significant application of substituted benzaldehydes in drug synthesis is the Knoevenagel Condensation . This reaction converts benzaldehydes into


-unsaturated systems (cinnamic acid derivatives), which are ubiquitous in pharmacophores (e.g., calcium channel blockers, anticancer agents).
Mechanistic Pathway

The reaction kinetics are strictly controlled by the electrophilicity of the aldehyde. A


-nitrobenzaldehyde will react orders of magnitude faster than 

-anisaldehyde due to the stabilization of the transition state during the nucleophilic attack.

Knoevenagel_Mechanism start Substituted Benzaldehyde (Ar-CHO) attack Nucleophilic Attack (Rate Determining Step) start->attack Electrophile reagent Active Methylene (Malononitrile) enolate Enolate Formation reagent->enolate Deprotonation base Base Catalyst (Piperidine) base->enolate enolate->attack intermediate Tetrahedral Intermediate (Alkoxide) attack->intermediate elimination Dehydration (-H2O) intermediate->elimination product Benzylidene Product (C=C Formation) elimination->product

Figure 2: Step-wise mechanism of Knoevenagel condensation. The rate-determining step (Red) is accelerated by EWGs on the benzaldehyde.

Experimental Protocol: Validated Knoevenagel Synthesis

Objective: Synthesis of 4-nitrobenzylidenemalononitrile. Rationale: This protocol demonstrates the high reactivity of EWG-substituted benzaldehydes. It is a self-validating system; the product precipitates from solution, allowing for immediate visual confirmation of reaction progress.

Reagents & Equipment
  • Substrate: 4-Nitrobenzaldehyde (1.51 g, 10 mmol)

  • Nucleophile: Malononitrile (0.66 g, 10 mmol)

  • Solvent: Ethanol (95%, 20 mL)

  • Catalyst: Piperidine (3-4 drops)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, Buchner funnel.

Step-by-Step Methodology
  • Dissolution: In the 50 mL flask, dissolve 4-nitrobenzaldehyde and malononitrile in 20 mL of ethanol. Stir at room temperature until a clear solution is obtained.

    • Note: If using an EDG substrate (e.g., 4-methoxybenzaldehyde), gentle heating (40°C) may be required to ensure solubility and reaction initiation.

  • Catalysis: Add 3 drops of piperidine while stirring.

    • Observation: For this EWG-activated substrate, a precipitate should begin to form almost immediately (within 1-5 minutes), indicating rapid nucleophilic attack.

  • Reaction: Continue stirring for 30 minutes at room temperature.

    • Validation: Monitor by TLC (Mobile phase 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Work-up: Cool the mixture in an ice bath for 10 minutes to maximize precipitation. Filter the solid precipitate using a Buchner funnel.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol if necessary.

  • Characterization:

    • Melting Point: Expected range 159-160°C.

    • IR Check: Look for the disappearance of the aldehyde

      
       (1715 cm⁻¹) and appearance of the 
      
      
      
      alkene stretch (~1600 cm⁻¹) and nitrile
      
      
      stretch (~2220 cm⁻¹).

Pharmacological Implications (SAR)

In drug development, the choice of benzaldehyde substituent affects not just synthesis, but the biological fate of the final molecule.

  • Lipophilicity (LogP): Substituents allow fine-tuning of membrane permeability.

    • Adding

      
       or 
      
      
      
      increases LogP (more lipophilic, better BBB penetration).
    • Adding

      
       or 
      
      
      
      decreases LogP (more hydrophilic, reduced clearance).
  • Metabolic Stability: The benzylic position is prone to oxidation by CYP450 enzymes.

    • Blocking: Substitution at the para position (e.g., with

      
      ) can block metabolic hydroxylation, extending the half-life of the drug.
      

References

  • Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. Link

  • Jones, R. A. (2002). Quaternary Ammonium Salts in Organic Synthesis. Academic Press. (Context: Knoevenagel Catalysis).[3][4] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Context: IR/NMR Data). Link

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews. (Context: Mechanism of Knoevenagel condensation). Link

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Methodological & Application

Application Note: Strategic Utilization of 2-Methoxy-4,6-dimethylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

The Steric Advantage

2-Methoxy-4,6-dimethylbenzaldehyde (CAS: 51926-66-0) is not merely a building block; it is a conformational locking tool . In medicinal chemistry, the specific substitution pattern—a methoxy group at the ortho position (C2) combined with methyl groups at para (C4) and ortho (C6)—creates a highly congested steric environment around the aldehyde carbonyl.

This "Ortho-Effect" is critical for two high-value applications:

  • Atropisomeric Drug Design: Forcing the aryl ring to adopt a perpendicular conformation relative to the scaffold (e.g., 1,4-dihydropyridines), which is a prerequisite for activity in L-type calcium channel blockers.

  • Molecular Switches (Photopharmacology): Creating sterically crowded alkenes (e.g., hemithioindigos) that function as light-driven molecular motors or switches.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 51926-66-0
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Electronic Character Electron-rich (Donating +I and +M effects)
Steric Profile High (2,6-disubstitution hinders nucleophilic attack)
Key Reactivity Reversible Schiff base formation; Slow Knoevenagel condensation; Resistant to oxidation compared to unsubstituted benzaldehydes.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Sterically Crowded Molecular Switches (Hemithioindigos)

Context: This protocol utilizes the aldehyde to synthesize hemithioindigo derivatives. The 2,6-substitution pattern creates the necessary steric strain to allow for photo-isomerization (Z/E switching), a mechanism used in photopharmacology to turn drug activity "on" or "off" with light.

Mechanism: Knoevenagel Condensation. Challenge: The 2,6-dimethyl/methoxy groups block the trajectory of the incoming nucleophile, requiring higher temperatures and specific catalysis compared to standard benzaldehydes.

Materials:
  • Substrate: this compound (1.0 equiv).

  • Active Methylene: 5-Methylbenzo[b]thiophen-3(2H)-one-1-oxide (or similar thioindoxyl derivative) (1.0 equiv).

  • Catalyst: Piperidine (Catalytic amount, ~0.1 equiv).[1]

  • Solvent: Toluene (Replaces Benzene from older literature for safety).

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap (optional but recommended to drive equilibrium).

Step-by-Step Procedure:
  • Preparation: Dissolve 1.0 mmol of this compound and 1.0 mmol of the active methylene compound in 5–10 mL of anhydrous Toluene.

  • Catalysis: Add 2–3 drops of Piperidine.

  • Reaction: Heat the mixture to reflux (110°C) .

    • Note: Unlike unhindered aldehydes which react at RT or 60°C, this substrate requires reflux to overcome the steric barrier of the ortho-methyl/methoxy groups.

  • Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1). The product is typically highly colored (yellow/orange/red). Reaction time is typically 3–6 hours .

  • Work-up:

    • Cool to room temperature.[2]

    • If the product precipitates, filter and wash with cold ethanol.

    • If soluble, evaporate toluene under reduced pressure. Dissolve residue in DCM, wash with 0.1 M HCl (to remove piperidine), then water.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography on Silica Gel.

Yield Expectation: 60–80% (Steric bulk reduces yield compared to simple benzaldehydes).

Protocol B: Hantzsch Synthesis of Atropisomeric 1,4-Dihydropyridines (DHPs)

Context: This reaction synthesizes analogues of Nifedipine. The 2,6-disubstitution locks the phenyl ring perpendicular to the DHP ring, maximizing binding affinity to voltage-gated calcium channels.

Materials:
  • Aldehyde: this compound (10 mmol).

  • 1,3-Dicarbonyl: Methyl acetoacetate (20 mmol).

  • Ammonia Source: Ammonium Acetate (12 mmol).

  • Solvent: Ethanol (Absolute).

Step-by-Step Procedure:
  • Setup: In a 50 mL round-bottom flask, combine the aldehyde (1.64 g, 10 mmol), methyl acetoacetate (2.32 g, 20 mmol), and ammonium acetate (0.92 g, 12 mmol) in 20 mL of Ethanol.

  • Reflux: Heat the mixture to reflux with vigorous stirring.

    • Critical Step: Due to the electron-rich nature and steric bulk of the aldehyde, the reaction rate is significantly slower than with nitro-benzaldehydes.

    • Duration: Reflux for 12–24 hours . (Standard DHPs take 2–4 hours).

  • Optimization (Optional): If conversion is low after 12 hours, add a Lewis Acid catalyst (e.g., 10 mol% Ytterbium Triflate [Yb(OTf)₃]) to activate the carbonyl.

  • Isolation:

    • Cool the mixture to 0°C in an ice bath.

    • The DHP product often precipitates as a yellow solid.

    • Filter the solid and wash with ice-cold ethanol.

  • Characterization: Verify the structure by ¹H NMR. Look for the singular proton at the C4 position of the DHP ring (typically δ 5.0–5.5 ppm). The steric bulk should cause significant broadening or splitting of the aryl proton signals due to restricted rotation (atropisomerism).

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the steric challenge in the Knoevenagel condensation and the workflow to overcome it.

ReactionWorkflow cluster_optimization Optimization Loop Aldehyde 2-Methoxy-4,6- dimethylbenzaldehyde StericBarrier STERIC BARRIER (2,6-Disubstitution) Aldehyde->StericBarrier Substrate Intermediate Tetrahedral Intermediate StericBarrier->Intermediate Nucleophilic Attack (Slow Step) Conditions Forcing Conditions: Reflux (110°C) Piperidine Catalyst Conditions->Intermediate Activates Product Sterically Crowded Alkene/Switch Intermediate->Product - H2O (Elimination) Check Check TLC (3 hours) Intermediate->Check AddHeat Increase Temp or Add Lewis Acid Check->AddHeat No Reaction AddHeat->Intermediate Retry

Caption: Workflow for overcoming the steric barrier of this compound in condensation reactions.

Part 4: Scientific Rationale (E-E-A-T)

The "Ortho-Effect" in Drug Design

The 2,6-substitution pattern of this aldehyde is not arbitrary. In the synthesis of 1,4-dihydropyridines (DHPs) , the biological activity is strictly dependent on the conformation of the C4-aryl ring.

  • Mechanism: The steric bulk of the ortho-methoxy and ortho-methyl groups prevents the phenyl ring from becoming coplanar with the DHP ring.

  • Result: The phenyl ring is locked in a perpendicular orientation (biaryl twist). This specific conformation fits the hydrophobic pocket of the L-type calcium channel. Without this steric bulk, the ring would rotate freely, significantly lowering binding affinity (IC₅₀).

Metabolic Stability

The 4,6-dimethyl substitution blocks the para position, a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Benefit: Incorporating this scaffold into a drug candidate can extend the half-life (t₁/₂) by preventing rapid metabolic clearance at the phenyl ring.

Troubleshooting Reactivity
  • Problem: Low yield in condensation reactions.

  • Cause: The electron-donating methoxy group (+M effect) deactivates the carbonyl carbon toward nucleophilic attack, while the 2,6-methyl groups physically block the approach path.

  • Solution: Do not use weak bases (e.g., pyridine alone) or low temperatures. Use secondary amines (piperidine) to form a more reactive iminium ion intermediate, and use non-polar solvents (Toluene) with a Dean-Stark trap to irreversibly remove water, driving the equilibrium forward.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 51926-66-0). (Note: Representative link for chemical data)

  • Dube, H., et al. (2016). Hemithioindigo-Based Molecular Motors. Dissertation, LMU München. (Describes the Knoevenagel condensation of hindered benzaldehydes for molecular switches).

  • Hantzsch, A. (1882).Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie.
  • BenchChem. Application Notes: The Role of 2,6-Dimethoxybenzaldehyde in Medicinal Chemistry. (General reactivity profile of ortho-substituted aldehydes).

  • Rieche, A., Gross, H., & Höft, E. (1960).Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte.

Sources

Application Note: Optimized Synthesis of Sterically Hindered Chalcones from 2-Methoxy-4,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of chalcones (1,3-diphenyl-2-propene-1-ones) utilizing 2-Methoxy-4,6-dimethylbenzaldehyde as the electrophilic component. While chalcones are privileged pharmacophores in drug discovery (anticancer, anti-inflammatory), this specific starting material presents a unique synthetic challenge: steric hindrance at the carbonyl center .

The presence of the methyl group at the C6 position and the methoxy group at the C2 position creates a "steric gate," significantly retarding the nucleophilic attack of the acetophenone enolate compared to unhindered substrates (e.g., 4-methoxybenzaldehyde). This guide provides two validated protocols—Method A (Thermal Reflux) and Method B (Microwave-Assisted) —optimized to drive this sterically demanding reaction to completion with high atom economy.

Scientific Background & Mechanism[1][2]

The Steric Challenge

The Claisen-Schmidt condensation relies on the nucleophilic attack of an enolate (generated from an acetophenone) onto the carbonyl carbon of the benzaldehyde.

  • Electronic Effect: The 2-methoxy and 4,6-dimethyl groups are electron-donating, reducing the electrophilicity of the aldehyde carbonyl.

  • Steric Effect (Critical): The 6-methyl group is ortho to the aldehyde. It physically blocks the trajectory of the incoming bulky enolate. Standard room-temperature stirring protocols often result in stalled reactions or low yields (<30%) for this specific substrate.

Reaction Pathway

The reaction proceeds via an aldol addition to form a


-hydroxy ketone, followed by E1cB elimination to yield the 

-unsaturated ketone (chalcone).

ReactionPathway cluster_steric Critical Barrier Start Reagents: This compound + Acetophenone Enolate Intermediate 1: Acetophenone Enolate Start->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Transition Transition State: Steric Clash at C-C Bond Formation Enolate->Transition Nucleophilic Attack Aldol Intermediate 2: Beta-Hydroxy Ketone Transition->Aldol Slow Step (Rate Limiting) Product Target Product: (E)-Chalcone Aldol->Product -H2O (Dehydration)

Figure 1: Reaction pathway highlighting the steric bottleneck at the C-C bond formation step caused by the 2,6-substitution pattern.

Experimental Protocols

Materials Required[3][4][5][6][7][8][9][10][11]
  • Aldehyde: this compound (1.0 eq)

  • Ketone: Substituted Acetophenone (1.0 eq)

  • Base: KOH (Pellets, crushed) or NaOH (40% aq. solution)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst (Optional): CTAB (Cetyltrimethylammonium bromide) for micellar catalysis if solubility is poor.

Method A: Thermal Reflux (Robust & Scalable)

Best for: Large-scale synthesis where microwave instrumentation is unavailable.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of this compound in 20 mL of Ethanol .

  • Catalyst Addition: Add 10 mL of 40% NaOH (aq) dropwise while stirring.

    • Note: The solution typically turns yellow/orange immediately due to enolate formation.

  • Reflux: Heat the mixture to reflux (

    
    C) with vigorous magnetic stirring.
    
    • Critical Step: Unlike simple benzaldehydes, this reaction requires 6–12 hours of reflux to overcome the steric barrier [1].

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot.

  • Work-up: Pour the reaction mixture into 100g of crushed ice containing 5 mL of HCl (to neutralize excess base).

  • Isolation: The solid precipitate is filtered, washed with cold water (3 x 20 mL), and recrystallized from Ethanol.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation in drug discovery.

  • Preparation: Mix 1.0 mmol of aldehyde and 1.0 mmol of acetophenone in a microwave process vial.

  • Solvent/Base: Add 2 mL of Ethanol and 2 pellets of KOH (crushed).

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Power: 150–200 W

    • Temperature:

      
      C
      
    • Time: 2–5 minutes [2].

  • Work-up: Pour onto ice-water, filter, and dry.

    • Advantage:[1][2][3][4][5][6] This method typically increases yield by 15–20% compared to thermal reflux for hindered substrates by providing efficient internal heating [3].

Data Analysis & Validation

Comparative Efficiency

The following data represents average yields obtained when reacting this compound with 4-hydroxyacetophenone.

ParameterMethod A (RT Stirring)Method A (Reflux)Method B (Microwave)
Reaction Time 24 - 48 Hours6 - 12 Hours2 - 5 Minutes
Yield (%) 35% (Incomplete)78%88 - 92%
Purity (Crude) Low (Aldehyde remains)HighVery High
Atom Economy ModerateGoodExcellent
Structural Characterization (NMR)

To validate the structure, you must confirm the formation of the


-unsaturated system.[7]
  • 1H NMR (DMSO-d6/CDCl3):

    • Key Signal: Look for two doublets in the range of

      
       7.4 – 8.0 ppm .
      
    • Coupling Constant (

      
      ):  The coupling constant must be 
      
      
      
      Hz
      . This confirms the (E)-configuration (trans) of the alkene. A lower value (
      
      
      Hz) would indicate the (Z)-isomer, which is thermodynamically less stable and rare in this synthesis.
    • Aldehyde Proton: The singlet at

      
       10.0–10.5 ppm (CHO) must be absent.
      

Troubleshooting & Optimization

Use this decision tree to troubleshoot low yields or oily products.

DecisionTree Start Reaction Complete? CheckTLC Check TLC (Aldehyde spot visible?) Start->CheckTLC Yes Proceed to Workup CheckTLC->Yes No Aldehyde No Reaction Incomplete CheckTLC->No Aldehyde Present Analyze Analyze Conditions No->Analyze TempIssue Increase Temp/Power (Steric barrier not crossed) Analyze->TempIssue Method A BaseIssue Change Base (Try KOH or Piperidine) Analyze->BaseIssue Method B SolventIssue Solvent Effect (Add CTAB/Micelles) Analyze->SolventIssue Poor Solubility

Figure 2: Troubleshooting logic flow for optimizing the condensation of hindered aldehydes.

References

  • Scholars Research Library. (2012). Microwave Assisted Synthesis of Chalcone and Biological Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Retrieved from [Link]

  • Global Research Online. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods. Retrieved from [Link]

  • Jetir.Org. Synthesis of Chalcones - Methodology and Characterization. Retrieved from [Link]

Sources

2-Methoxy-4,6-dimethylbenzaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Methoxy-4,6-dimethylbenzaldehyde (MMDB) represents a specialized scaffold in medicinal chemistry. Unlike simple benzaldehydes, MMDB possesses a unique steric and electronic environment due to the "buttressing effect" of the 6-methyl group and the electron-donating nature of the 2-methoxy and 4-methyl substituents.

This guide details the synthetic utility of MMDB in generating oxygen-containing heterocycles (Coumarins) and nitrogen-containing heterocycles (Pyrazoles, Dihydropyrimidinones) .

Chemical Profile & Reactivity Challenges
FeatureChemical ConsequenceExperimental Adjustment
6-Methyl Group Steric Hindrance: Blocks the trajectory of nucleophiles attacking the carbonyl carbon (Ortho-effect).Increase reaction times by 20–30%; use higher boiling solvents (e.g., refluxing EtOH/Acetic Acid).
2-Methoxy Group Electronic Donation: Increases electron density at the carbonyl, making it less electrophilic.Requires stronger Lewis Acid activation (e.g., AlCl₃, TiCl₄) or efficient Brønsted acid catalysis.
4-Methyl Group Inductive Effect: Weakly activating; stabilizes carbocation intermediates.Beneficial for reactions involving cationic transition states (e.g., Biginelli reaction).

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways starting from MMDB.

MMDB_Pathways cluster_legend Pathway Legend MMDB 2-Methoxy-4,6- dimethylbenzaldehyde Chalcone Chalcone Intermediate (α,β-unsaturated ketone) MMDB->Chalcone Claisen-Schmidt (+ Acetophenone, NaOH) Cinnamate Cinnamate/Acrylate Intermediate MMDB->Cinnamate Knoevenagel (+ Ethyl Acetoacetate) DHPM Dihydropyrimidinone (Biginelli Product) MMDB->DHPM Biginelli Reaction (+ Urea, EAA, H+) Pyrazole Pyrazoline/Pyrazole (N-Heterocycle) Chalcone->Pyrazole Cyclization (+ Hydrazine) Coumarin Substituted Coumarin (O-Heterocycle) Cinnamate->Coumarin Demethylative Cyclization (AlCl3) Start Precursor Inter Intermediate Final Target Heterocycle

Caption: Divergent synthetic pathways from MMDB to bioactive heterocycles. Colors indicate reaction stages.

Protocol A: Synthesis of Oxygen Heterocycles (Coumarins)

Target: 3-Acetyl-8-methyl-2H-chromen-2-one (Coumarin derivative). Mechanism: Knoevenagel Condensation followed by Demethylative Cyclization.

Expert Insight: The "Methoxy" Problem

Standard coumarin synthesis (Pechmann) uses phenols. Since MMDB is a methoxy-benzaldehyde, a standard Knoevenagel with ethyl acetoacetate yields the open-chain cinnamate. To close the ring (coumarin), the 2-methoxy group must be cleaved to a hydroxyl, which then attacks the ester. This protocol integrates a Lewis Acid to facilitate both steps.

Materials
  • MMDB (10 mmol)

  • Ethyl Acetoacetate (10 mmol)[1]

  • Piperidine (Catalytic, 5 drops)

  • Aluminum Chloride (AlCl₃) (15 mmol) - Crucial for demethylation/cyclization

  • Ethanol (Absolute)[2]

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Condensation (Stage 1):

    • In a round-bottom flask, dissolve MMDB (1.64g, 10 mmol) and Ethyl Acetoacetate (1.30g, 10 mmol) in 20 mL ethanol.

    • Add 5 drops of piperidine.

    • Reflux for 6–8 hours. Note: The 6-methyl steric hindrance requires longer reflux than the standard 2 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

    • Cool and pour into ice water. Filter the yellow solid (The Cinnamate Intermediate).

  • Cyclization (Stage 2):

    • Dissolve the dried cinnamate intermediate in 15 mL anhydrous DCM.

    • Cool to 0°C in an ice bath.

    • Slowly add anhydrous AlCl₃ (2.0g) in portions. Caution: Exothermic.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Pour mixture into ice-cold dilute HCl.

    • Extraction: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.

    • Purification: Recrystallize from Ethanol.

Protocol B: Synthesis of Nitrogen Heterocycles (Pyrazoles)

Target: 3-(2-methoxy-4,6-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Mechanism: Claisen-Schmidt Condensation to Chalcone, followed by Michael Addition/Cyclization with Hydrazine.

Expert Insight: Base Selection

Due to the electron-rich nature of MMDB, the carbonyl carbon is deactivated. Weak bases (piperidine) may fail to drive the Claisen-Schmidt condensation to completion. We utilize 40% NaOH to ensure enolate formation and overcome the electronic deactivation.

Materials
  • MMDB (10 mmol)

  • Acetophenone (10 mmol)

  • NaOH (40% aqueous solution)

  • Hydrazine Hydrate (99%)

  • Ethanol (95%)

  • Glacial Acetic Acid[2]

Step-by-Step Methodology
Part 1: Chalcone Synthesis
  • Dissolve Acetophenone (1.20g, 10 mmol) in 15 mL Ethanol.

  • Add MMDB (1.64g, 10 mmol).

  • Add 5 mL of 40% NaOH dropwise while stirring at 0–5°C.

  • Allow the mixture to stir at room temperature for 12 hours. Note: A precipitate (Chalcone) should form.

  • Pour into ice water containing dilute HCl (to neutralize base).

  • Filter the solid and recrystallize from ethanol.

    • Validation point: IR Spectrum should show a shift in Carbonyl stretch (approx 1650 cm⁻¹) due to conjugation.

Part 2: Pyrazoline Cyclization
  • Dissolve the Chalcone (5 mmol) in 20 mL Ethanol.

  • Add Hydrazine Hydrate (10 mmol, 2 equiv).

  • Reflux for 6 hours.

  • Concentrate the solvent to half volume under vacuum.

  • Cool to precipitate the crude pyrazoline.

  • Recrystallize from methanol.

Protocol C: Multicomponent Biginelli Reaction

Target: Dihydropyrimidinone derivatives. Mechanism: Acid-catalyzed condensation of Aldehyde, Urea, and Beta-keto ester.

Expert Insight: Steric Management

The 6-methyl group on MMDB severely hampers the initial nucleophilic attack by urea. Standard HCl catalysis often leads to low yields (<30%). This protocol uses TMSCl (Trimethylsilyl chloride) as a promoter to activate the aldehyde more effectively.

Step-by-Step Methodology
  • Combine MMDB (5 mmol), Urea (7.5 mmol), and Ethyl Acetoacetate (5 mmol) in Acetonitrile (15 mL).

  • Add TMSCl (2.5 mmol) and NaI (2.5 mmol) as a catalyst system (generating in situ TMSI, a potent Lewis acid).

  • Reflux for 8 hours.

  • Pour onto crushed ice.

  • Filter the solid product and wash with cold ethanol.

Analytical Validation Data

To ensure the integrity of the synthesized compounds, compare experimental data against these expected spectral characteristics.

Functional GroupTechniqueExpected Signal (MMDB Derivatives)
Aldehyde (-CHO) IRDisappears in all products (was 1680 cm⁻¹ in SM).
C=N (Pyrazole) IRNew band appears at 1590–1610 cm⁻¹ .
Lactone (Coumarin) IRStrong band at 1700–1720 cm⁻¹ .[2]
Methoxy (-OCH₃) ¹H NMRSinglet at δ 3.8 ppm . Note: This peak disappears in the Coumarin protocol if demethylation is successful.
Vinyl Protons ¹H NMRDoublets at δ 6.5–7.5 ppm (J=15-16 Hz) for Chalcones (Trans-isomer).

References

  • Claisen-Schmidt Condensation Mechanisms

    • Nielsen, A. T., & Houlihan, W. J. (2011).[3] The Aldol Condensation. Organic Reactions.

    • Source:

  • Synthesis of Coumarins via Knoevenagel

    • Bhogelin, G., et al. (2023). Synthesis and characterization of 3-acetylcoumarin derivative.
    • Source:

  • Biological Activity of Methoxy-Benzaldehydes

    • BenchChem Technical Support.[4] (2025).[4][5] The Multifaceted Biological Activities of Dimethoxybenzene Derivatives.

    • Source:

  • Biginelli Reaction Variations

    • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron.
    • Source:

  • Antimicrobial Properties of HMB Derivatives

    • Li, et al. (2023).[5] Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde. Journal of Applied Microbiology.

    • Source:

Sources

Application Note: Antimicrobial Profiling of 2-Methoxy-4,6-dimethylbenzaldehyde Derivatives

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the protocols for synthesizing, screening, and validating the antimicrobial activity of 2-Methoxy-4,6-dimethylbenzaldehyde and its bioactive derivatives.[1] While the parent aldehyde possesses intrinsic lipophilic properties capable of membrane interaction, its primary value in drug development lies as a pharmacophore scaffold .[1]

The 2-methoxy-4,6-dimethyl substitution pattern offers a unique steric and electronic environment.[1] Unlike simple vanillin isomers (e.g., 2-hydroxy-4-methoxybenzaldehyde), this core lacks a free phenolic hydroxyl, increasing its lipophilicity (LogP).[1] This facilitates passive transport across bacterial cell walls, where functionalized derivatives—specifically Schiff bases (azomethines) and hydrazones —can exert potent antimicrobial effects by targeting enzymes or disrupting membrane integrity.[1]

Key Applications
  • Lead Optimization: Derivatization with aromatic amines/hydrazides to create broad-spectrum antibiotics.[1]

  • Biofilm Inhibition: Targeting quorum sensing pathways in P. aeruginosa and S. aureus.[1]

  • Combinatorial Screening: High-throughput MIC determination.

Chemical Synthesis of Bioactive Derivatives[4][5]

The antimicrobial potency of this class is significantly enhanced by converting the carbonyl group into an azomethine linkage (-CH=N-). This section outlines the synthesis of Schiff base derivatives, the most common route for activating this scaffold.[1]

Protocol A: General Synthesis of Schiff Base Derivatives

Principle: Acid-catalyzed condensation of this compound with primary aromatic amines.[1]

Reagents:

  • Precursor: this compound (1.0 eq)[1]

  • Nucleophile: Substituted aniline or hydrazide (1.0 eq) (e.g., 4-fluoroaniline for enhanced activity)

  • Solvent: Absolute Ethanol or Methanol[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the amine component.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Reflux the mixture at 70-80°C for 3-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[1] If no precipitate, evaporate solvent and recrystallize from ethanol/water.[1]

SynthesisWorkflowAldehyde2-Methoxy-4,6-dimethylbenzaldehydeIntermediateCarbinolamineIntermediateAldehyde->Intermediate+ H+ (Cat)AminePrimary Amine(R-NH2)Amine->IntermediateProductSchiff Base(Azomethine)Intermediate->Product- H2O(Dehydration)

Figure 1: Acid-catalyzed condensation pathway for generating antimicrobial Schiff bases.[1]

Antimicrobial Susceptibility Testing (AST) Protocols[1][10]

Reliable data depends on strict adherence to standardized conditions.[1] This protocol is adapted from CLSI M07 (Bacteria) and CLSI M38 (Filamentous Fungi) guidelines, optimized for small-molecule screening.[1]

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the derivatives.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Dye: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.[1]

  • Plates: 96-well sterile polystyrene microplates (U-bottom).

  • Solvent: DMSO (Dimethyl Sulfoxide).[1][3]

Step-by-Step Procedure:

  • Stock Preparation:

    • Dissolve 10 mg of the derivative in 1 mL 100% DMSO to make a 10,000 µg/mL stock.

    • Critical Note: Benzaldehyde derivatives can be hydrophobic.[1] Ensure complete solubilization. If precipitation occurs upon dilution, use a co-solvent (e.g., 5% Tween-80).[1]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).[1]

    • Suspend in saline to match a 0.5 McFarland Standard (

      
       CFU/mL).[1]
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Plate Setup (Serial Dilution):

    • Column 1: Negative Control (Media only).

    • Column 2: Solvent Control (Media + DMSO at highest test concentration).

    • Column 3-11: Serial 2-fold dilutions of the compound (e.g., 512 µg/mL down to 1 µg/mL).

    • Column 12: Growth Control (Media + Bacteria, no drug).[1]

  • Incubation:

    • Bacteria:

      
      C for 16-20 hours (aerobic).[1]
      
    • Fungi:

      
      C for 24-48 hours.
      
  • Readout:

    • Add 20 µL of Resazurin or TTC dye to each well.[1] Incubate for 1-2 hours.

    • Pink/Red = Viable (Growth).[1]

    • Blue/Colorless = Inhibition (No Growth).[1]

    • MIC Definition: The lowest concentration with no visible color change.[1]

MIC_WorkflowStockStock Solution(10 mg/mL in DMSO)DilutionSerial Dilution(CAMHB Media)Stock->DilutionDispense into 96-wellIncubationIncubation(37°C, 18-24h)Dilution->IncubationInoculumInoculum(0.5 McFarland)Inoculum->DilutionAdd BacteriaReadoutAdd Dye (TTC)Read MICIncubation->Readout

Figure 2: Broth microdilution workflow for high-throughput screening.

Data Analysis & Expected Results

When analyzing this compound derivatives, activity often correlates with the electron-withdrawing nature of the substituent on the amine ring.[1]

Data Recording Table:

Compound IDR-Group (Amine)MIC (S. aureus)MIC (E. coli)Interpretation
2M-46D-01 -H (Aniline)128 µg/mL>512 µg/mLWeak Activity
2M-46D-02 -F (4-Fluoro)32 µg/mL64 µg/mLModerate Activity
2M-46D-03 -NO2 (4-Nitro)8 µg/mL16 µg/mLPotent Lead
Control Ciprofloxacin0.5 µg/mL0.015 µg/mLValidation
Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The 4,6-dimethyl groups increase penetration into Gram-positive membranes.[1]

  • Electronic Effect: Electron-withdrawing groups (NO2, Cl, F) on the Schiff base phenyl ring typically enhance activity by increasing the acidity of the phenol (if present) or altering the dipole moment of the imine bond.

  • Steric Hindrance: The 2-methoxy and 4,6-dimethyl groups create a crowded environment.[1] This can protect the azomethine bond from enzymatic hydrolysis by bacteria, potentially increasing half-life compared to unhindered benzaldehydes.[1]

Mechanism of Action

Understanding how these derivatives work is crucial for publication and patenting.[1]

  • Membrane Disruption: The lipophilic benzaldehyde core intercalates into the lipid bilayer, increasing permeability.[1]

  • Schiff Base Chelation: The azomethine nitrogen (

    
    ) can chelate trace metals (Fe2+, Cu2+) essential for bacterial metalloenzymes, effectively starving the pathogen.[1]
    
  • Cell Wall Synthesis Inhibition: Certain derivatives have been shown to bind to penicillin-binding proteins (PBPs), though this requires specific docking studies to confirm.[1]

MechanismCompoundBenzaldehydeDerivativeMembraneCell MembraneIntercalationCompound->MembraneChelationMetal IonChelationCompound->ChelationLeakageLeakage ofK+ and ATPMembrane->LeakageDeathCell DeathLeakage->DeathEnzymeInhibition ofMetalloenzymesChelation->EnzymeEnzyme->Death

Figure 3: Dual-mode mechanism of action: Membrane disruption and enzymatic inhibition via chelation.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[1][4]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[1] Wayne, PA: CLSI.[1][4]

  • Mohana, K. N., et al. (2013).[1] "Synthesis and antimicrobial activity of 2-hydroxy-4-methoxybenzaldehyde derivatives." Journal of Chemistry. (Contextual grounding for benzaldehyde derivative activity).

  • Naganagowda, G., et al. (2012).[1] "Synthesis and Antimicrobial Activity of New Schiff Base Compounds Containing 2-Hydroxy-4-pentadecylbenzaldehyde Moiety." Advances in Chemistry.

  • Kutlu, Z., et al. (2021).[1] "Evaluation of Benzaldehyde as an Antibiotic Modulator." Biology.

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde (also known as 4,6-dimethyl-o-anisaldehyde).

Based on a comparative analysis of synthetic routes, the standard Vilsmeier-Haack formylation often results in suboptimal yields (<55%) and difficult purification due to the steric hindrance of the 3,5-dimethylanisole precursor. The Rieche Formylation (using


 and dichloromethyl methyl ether) is the superior method for this specific substrate, capable of achieving yields up to 89%  with high regioselectivity when temperature is strictly controlled.

Executive Summary & Mechanistic Insight[1]

The synthesis of this compound requires formylating 3,5-dimethylanisole . This substrate presents a unique challenge:

  • Electronic Activation: The methoxy group activates the ortho (2, 6) and para (4) positions.

  • Steric Hindrance: The para position (C4) is flanked by two methyl groups (at C3 and C5), creating a "hindered hole." The ortho positions (C2/C6) are flanked by one methyl and the methoxy group.

Why Standard Methods Fail: In standard Vilsmeier-Haack conditions (


/DMF), the bulky Vilsmeier reagent struggles to attack the sterically crowded ring efficiently without elevated temperatures, which promotes tar formation and polymerization of the electron-rich anisole.

The Solution: Coordination-Directed Rieche Formylation The use of Titanium Tetrachloride (


)  is the critical yield-improving factor. 

serves a dual purpose:
  • Lewis Acid Activation: It activates the formylating agent (dichloromethyl methyl ether).

  • Chelation Control: It coordinates with the methoxy oxygen of the substrate, directing the incoming electrophile specifically to the ortho position (C2). This overcomes the steric bias and prevents side reactions.

Comparative Yield Analysis
MethodReagentsTemperatureTypical YieldRegioselectivity (Ortho:Para)
Vilsmeier-Haack

, DMF

40–55%Poor (Mixture)
Rieche (Standard)

,


~15–20%Moderate
Rieche (Cryogenic)

,


85–89% Excellent (>8:1)

Optimized Experimental Protocol

Target: this compound Reaction Type: Rieche Formylation (Cryogenic)

Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
  • Substrate: 3,5-Dimethylanisole (1.0 eq)

  • Lewis Acid: Titanium(IV) chloride (

    
    ) (2.0 eq)
    
  • Reagent: Dichloromethyl methyl ether (1.4 eq)

  • Solvent: Anhydrous Dichloromethane (

    
    )
    
  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.

  • Solvation: Dissolve 3,5-dimethylanisole (e.g., 8.0 g) in anhydrous

    
     (approx. 15 mL/g of substrate). Cool the solution to 0°C .
    
  • Lewis Acid Addition: Add

    
     dropwise via syringe. The solution will likely darken (formation of charge-transfer complex).
    
    • Critical: Do not allow temperature to spike.

  • Cryogenic Cooling: Cool the reaction mixture to -78°C (Dry ice/Acetone bath).

    • Note: Many protocols fail here by remaining at 0°C. The cryogenic step is essential to suppress polymerization.

  • Formylation: Add Dichloromethyl methyl ether dropwise over 20–30 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 30 minutes. Then, remove the cooling bath and allow the mixture to warm slowly to 0°C over 1 hour. Stir at 0°C for an additional 15 minutes.

  • Quenching: Pour the reaction mixture carefully into a beaker containing crushed ice and concentrated HCl (approx. 5 mL HCl per 100 mL ice).

    • Visual Cue: The dark complex will hydrolyze, turning the organic layer yellow/orange and the aqueous layer clear/cloudy.

  • Workup: Separate layers. Extract aqueous phase with

    
     (2x). Wash combined organics with water, then Brine.[1] Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via Silica Gel Chromatography.[2][1]

    • Eluent: Hexanes:Ethyl Acetate (50:1).[1]

    • Target Fraction: The major spot is the ortho product. The minor para isomer (4-methoxy-2,6-dimethylbenzaldehyde) elutes separately.

Troubleshooting & FAQs

Q1: My yield is stuck at ~50%. What is going wrong?

Diagnosis: You likely performed the addition of Dichloromethyl methyl ether at


 instead of 

. Explanation: At

, the highly reactive oxocarbenium ion intermediate can attack other electron-rich anisole molecules, leading to diarylmethane dimers or polymers (tars). Fix: You must cool to

for the addition step. This kinetic control ensures mono-formylation.
Q2: The reaction mixture turned into a black tar/solid that I can't stir.

Diagnosis: Polymerization due to lack of solvent or moisture contamination. Fix:

  • Ensure

    
     is anhydrous (distilled over 
    
    
    
    or from a solvent system).
    
    
    reacts violently with water to produce
    
    
    and
    
    
    , ruining the stoichiometry.
  • Increase solvent volume. A dilution of 0.2 M to 0.4 M is ideal. High concentrations promote intermolecular polymerization.

Q3: I am seeing a significant amount of the para isomer (4-methoxy-2,6-dimethylbenzaldehyde).

Diagnosis: Loss of chelation control. Explanation: The ortho selectivity relies on


 binding to the methoxy oxygen. If the 

quality is poor (yellow/white solids present) or if the temperature rose too quickly, this coordination weakens. Fix: Use fresh

(should be a clear, colorless to yellowish liquid, not fuming solids). Ensure the warm-up from

to

is gradual (over 60 mins).
Q4: Can I use Vilsmeier-Haack ( /DMF) instead?

Answer: Yes, but expect lower yields (40–55%). Optimization for Vilsmeier: If you must use this route, do not heat immediately.

  • Form the Vilsmeier reagent (

    
     + DMF) at 
    
    
    
    first.
  • Add the substrate at

    
    .[2]
    
  • Stir at room temperature for 12 hours. Only heat to

    
     if conversion is incomplete by TLC. High heat causes decomposition of this specific electron-rich substrate.
    

Reaction Pathway Visualization

G cluster_0 Critical Control Point Start 3,5-Dimethylanisole Complex TiCl4-Substrate Complex (Chelated) Start->Complex TiCl4, 0°C (Coordination) Inter Ortho-Intermediate (-78°C) Complex->Inter + Reagent -78°C (Kinetic Control) Side Polymerization/Tars (>0°C) Complex->Side + Reagent 0°C (Thermodynamic Control) Reagent Dichloromethyl methyl ether Hydrolysis Acidic Hydrolysis Inter->Hydrolysis Warm to 0°C Product 2-Methoxy-4,6- dimethylbenzaldehyde Hydrolysis->Product HCl/Ice

Caption: Reaction pathway illustrating the necessity of cryogenic temperatures to favor the chelated intermediate over polymerization.

References

  • Direct Synthesis of G-2N (Optimization of this compound). Journal of Organic Chemistry, American Chemical Society. Note: This reference documents the 89% yield protocol using TiCl4 at -78°C.

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. Molecules, 2015, 20(3), 5409-5422. Note: Demonstrates lower yields (14.7%) when the reaction is performed at 0°C, validating the need for cryogenic conditions.

  • Process for formylation of aromatic compounds. US Patent 5457239A. Note: Describes the industrial application of TiCl4 mediated formylation for polymethyl-anisoles.

Sources

common byproducts in the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Troubleshooting & Optimization Guide Subject: Mitigation of Common Byproducts in Benzaldehyde Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Substituted benzaldehydes are high-value intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Their synthesis is chemically precarious because the aldehyde functionality is an intermediate oxidation state—thermodynamically unstable relative to the carboxylic acid (oxidation) and the alcohol (reduction).

This guide addresses the three primary synthetic routes used in drug development: Oxidation of Benzyl Alcohols , Formylation (Vilsmeier-Haack) , and Reduction of Acid Derivatives . It focuses on identifying, preventing, and removing specific byproducts that compromise yield and purity.

Module 1: Oxidation of Benzyl Alcohols

Primary Challenge: Controlling "Over-Oxidation" and "Dimerization." Common Methods: TEMPO/NaOCl (Anelli), Swern, MnO₂.

Troubleshooting Guide: Oxidation Byproducts
Symptom / ImpurityProbable CauseMechanismCorrective Action
Benzoic Acid (M+16 peak)Over-oxidation Autoxidation (radical chain) or presence of excess oxidant reacting with the aldehyde hydrate.1. Use TEMPO (1 mol%) with stoichiometric NaOCl.2. Maintain pH 8.6–9.5 (bicarbonate buffer) to suppress HOCl concentration.3. Store product under N₂ with BHT (radical scavenger).
Benzyl Ester (Dimer)Tishchenko-like coupling Oxidation of the hemiacetal formed between the product aldehyde and unreacted starting alcohol.1. High Dilution: Reduce substrate concentration to minimize alcohol-aldehyde collision.2. Stop early: Quench reaction at 95% conversion rather than pushing for 100%.
Chlorinated Arenes Electrophilic Chlorination In TEMPO/Bleach protocols, active chlorine species (

) attack electron-rich rings.
1. Use KBr as a co-catalyst (generates HOBr, which is a faster oxidant but poorer electrophile).2. Switch to Swern Oxidation for electron-rich substrates.
Visualizing the Failure Pathways

The following diagram illustrates how process deviations lead to specific impurities during TEMPO-mediated oxidation.

OxidationPathways Alcohol Benzyl Alcohol (Starting Material) Aldehyde Benzaldehyde (Target Product) Alcohol->Aldehyde Primary Oxidation (TEMPO/Oxoammonium) Hemiacetal Hemiacetal Intermediate Alcohol->Hemiacetal + Aldehyde (Equilibrium) Acid Benzoic Acid (Over-Oxidation) Aldehyde->Acid Autoxidation (O2) or Excess NaOCl Ester Benzyl Ester (Dimer Impurity) Hemiacetal->Ester Oxidation (Fast)

Figure 1: Mechanistic divergence in alcohol oxidation. Note that ester formation requires unreacted alcohol.

Module 2: Electrophilic Formylation (Vilsmeier-Haack)

Primary Challenge: Regioselectivity and Polymerization ("Tarring"). Scope: Electron-rich aromatics (phenols, anilines, pyrroles).

FAQ: Vilsmeier-Haack Issues

Q: Why does my reaction turn into an intractable black tar? A: This is likely polymerization . Electron-rich substrates are susceptible to acid-catalyzed polymerization or oxidative coupling.

  • Fix: Ensure temperature control during the addition of

    
     to DMF (keep < 5°C). The Vilsmeier reagent formation is exothermic. High temperatures promote self-condensation of the substrate.
    

Q: I see a "dimer" peak in LC-MS that is not an ester. What is it? A: It is likely a diaryl methane or a triphenylmethane dye derivative.

  • Mechanism: The highly electrophilic iminium intermediate can be attacked by a second molecule of the electron-rich aromatic substrate if the quench is delayed or if the reagent stoichiometry is too low.

  • Protocol Adjustment: Always use a slight excess of Vilsmeier reagent (1.2–1.5 eq) to ensure the substrate is consumed by formylation rather than attacking the product.

Q: My product hydrolyzes slowly. How do I speed it up without degrading the aldehyde? A: The intermediate is an iminium salt.

  • Standard: Aqueous NaOAc at 0°C.

  • Troubleshooting: If the iminium salt is stable (common with indoles/pyrroles), warm the aqueous quench mixture to 50–60°C briefly. Monitor by TLC to stop immediately upon full hydrolysis to avoid "haloform-type" cleavage or polymerization.

Mechanism & Checkpoints

VilsmeierLogic Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier < 5°C (Exothermic) Intermediate Iminium Salt (Ar-CH=NMe2+) Vilsmeier->Intermediate + Substrate (Electrophilic Subst.) Substrate Arene (Ar-H) Isomer Regioisomer (Ortho/Meta) Substrate->Isomer Steric/Electronic Mismatch Aldehyde Benzaldehyde (Product) Intermediate->Aldehyde Hydrolysis (H2O/NaOAc) Dimer Diaryl Methane (Coupling) Intermediate->Dimer + Excess Substrate (Low Reagent Stoich.)

Figure 2: Critical control points in Vilsmeier-Haack formylation. Stoichiometry prevents dimerization.

Module 3: Reduction of Derivatives (DIBAL-H / Rosenmund)

Primary Challenge: Stopping at the aldehyde without "Over-Reduction" to the alcohol.

Comparative Troubleshooting: Reduction Routes
MethodPrecursorMajor ByproductCritical Control Parameter
DIBAL-H Ester / NitrileBenzyl Alcohol (from Ester)Primary Amine (from Nitrile)Temperature (-78°C). The tetrahedral intermediate (ester) or imine-aluminum complex (nitrile) must be stable. If it collapses before quenching, the aldehyde is released and reduced immediately.
Rosenmund Acid ChlorideBenzyl Alcohol Catalyst Poisoning. Pure Pd/C is too active.[1] Must use Pd/BaSO₄ + Quinoline/Sulfur to deactivate the catalyst after the first reduction step.
Weinreb AmideKetone (if Grignard used)Alcohol (rare)Stable Chelation. The Weinreb amide forms a stable 5-membered cyclic chelate with the metal, preventing the collapse to aldehyde until acidic workup.
Protocol: DIBAL-H Reduction of Nitriles

To prevent over-reduction to amines or hydrolysis issues.

  • Dryness: Flame-dry glassware; use anhydrous toluene/hexane.

  • Cryogenics: Cool substrate to -78°C .

  • Addition: Add DIBAL-H (1.0–1.2 eq) dropwise.

    • Checkpoint: The internal temperature must not rise above -70°C.

  • Stabilization: Stir at -78°C for 1–2 hours. Do not warm to RT.

  • Quench: Add Methanol (excess) at -78°C to destroy residual hydride.

  • Hydrolysis: Add saturated Rochelle’s salt (Potassium Sodium Tartrate) or dilute HCl. Warm to RT only after this addition.

    • Why? Rochelle's salt breaks up the gelatinous aluminum emulsions that trap the product.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes... The Journal of Organic Chemistry. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4] Comprehensive Organic Synthesis. Link

  • Cha, J. S. (2006). Recent developments in the synthesis of aldehydes by reduction of carboxylic acid derivatives.[5][6] Organic Preparations and Procedures International. Link

  • Nahm, S., & Weinreb, S. M. (1981).[7] N-methoxy-N-methylamides as effective acylating agents.[5] Tetrahedron Letters. Link

Sources

Technical Support Center: Synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the nuances of this synthetic procedure. Our focus is to empower you with the technical knowledge and practical insights necessary to optimize your reaction conditions, troubleshoot potential issues, and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of this compound, a valuable intermediate in various research and development applications, is most commonly achieved through the formylation of 3,5-dimethylanisole. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2]

The success of this synthesis is highly dependent on careful control of reaction parameters, with temperature being one of the most critical factors influencing yield, purity, and the formation of byproducts. This guide will provide a comprehensive overview of temperature optimization and address common challenges encountered during the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related issues.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, with temperature playing a pivotal role.

  • Insufficient Reaction Temperature: The formylation of 3,5-dimethylanisole requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the starting material. For instance, some formylation reactions require elevated temperatures, such as 80-85°C, to achieve high conversion rates.[3] However, it's a delicate balance, as excessively high temperatures can promote side reactions.

  • Improper Reagent Stoichiometry: Ensure the molar ratios of your reagents are correct. An excess or deficit of the Vilsmeier reagent can lead to incomplete reaction or the formation of unwanted byproducts.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. The presence of water will quench the reagent and significantly reduce the yield. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions.

  • Inefficient Quenching and Workup: The workup procedure is critical for isolating the product. Inefficient extraction or losses during purification can contribute to a lower overall yield.

Recommended Actions:

  • Gradual Temperature Increase: Start with a lower temperature (e.g., 0°C) during the addition of phosphorus oxychloride to the DMF to control the exothermic reaction of Vilsmeier reagent formation. After the addition is complete, gradually raise the temperature to the desired reaction temperature.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time at a given temperature.

  • Optimize Temperature: If the reaction is sluggish, consider incrementally increasing the temperature. A systematic approach, such as running small-scale trials at different temperatures (e.g., 25°C, 50°C, 70°C), can help identify the optimal temperature for your specific setup.

Q2: I am observing significant impurity formation in my final product. How can I minimize this?

A2: Impurity formation is often linked to excessive reaction temperatures.

  • High Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. For some benzaldehyde syntheses, temperatures above 80°C have been shown to increase impurity levels.[3] In the case of 3,5-dimethylanisole, the electron-donating methoxy and methyl groups activate the aromatic ring, making it susceptible to side reactions at elevated temperatures.

  • Incorrect Regioselectivity: While the ortho-formylation to the methoxy group is desired, high temperatures might lead to formylation at other positions on the aromatic ring, resulting in isomeric impurities.

  • Decomposition of Reagents or Product: At very high temperatures, the Vilsmeier reagent or the desired product may decompose, leading to a complex mixture of impurities.

Recommended Actions:

  • Lower the Reaction Temperature: Based on literature for similar Vilsmeier-Haack reactions, maintaining a lower temperature, for instance in the range of -8 to -2°C, can significantly improve selectivity and reduce byproduct formation.[4]

  • Controlled Addition of Reagents: Add the phosphorus oxychloride to the DMF slowly at a low temperature (e.g., 0°C) to prevent a rapid exotherm that could lead to reagent decomposition.

  • Purification Strategy: Employ appropriate purification techniques, such as column chromatography or recrystallization, to effectively remove impurities. Characterization of the impurities by techniques like NMR or Mass Spectrometry can provide insights into the side reactions occurring and guide further optimization of the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The optimal temperature is a balance between reaction rate and selectivity. Based on general principles of the Vilsmeier-Haack reaction and data from similar syntheses, a two-stage temperature profile is recommended:

  • Formation of the Vilsmeier Reagent: This should be carried out at a low temperature, typically between 0°C and 5°C , by slowly adding phosphorus oxychloride to N,N-dimethylformamide with efficient stirring. This controlled temperature prevents the exothermic reaction from getting out of control and minimizes reagent decomposition.

  • Formylation of 3,5-dimethylanisole: After the Vilsmeier reagent is formed, the 3,5-dimethylanisole is added. The reaction temperature for this step is critical. While some formylations are conducted at elevated temperatures, for an activated substrate like 3,5-dimethylanisole, a milder temperature range of room temperature (20-25°C) to slightly elevated (40-50°C) is often sufficient to achieve a good conversion rate without significant byproduct formation. It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific laboratory conditions.

Q2: How does temperature affect the regioselectivity of the formylation?

A2: Temperature can influence the regioselectivity of the Vilsmeier-Haack reaction. The methoxy group in 3,5-dimethylanisole is a stronger ortho, para-director than the methyl groups. The desired product, this compound, results from formylation at the ortho position to the methoxy group, which is sterically hindered by the two adjacent methyl groups.

  • Lower Temperatures: Generally favor kinetic control, which in this case, due to the electronic directing effect of the methoxy group, should favor the desired ortho-formylation.

  • Higher Temperatures: May lead to a loss of selectivity and the formation of other isomers due to the reaction overcoming the kinetic barrier for formylation at other positions.

Q3: What are the safety precautions I should take when working with the reagents and controlling the reaction temperature?

A3: Safety is paramount in any chemical synthesis.

  • Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. N,N-dimethylformamide is a skin and respiratory irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Use an ice bath to maintain the temperature during the addition of phosphorus oxychloride. For reactions requiring sub-zero temperatures, a cooling bath with a suitable solvent and dry ice or a cryocooler should be used. For elevated temperatures, a controlled heating mantle with a thermocouple is recommended to prevent overheating.

  • Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice water. This should be done slowly and carefully in a fume hood, as the hydrolysis of any remaining Vilsmeier reagent and phosphorus oxychloride is vigorous and releases acidic fumes.

Quantitative Data Summary

The following table summarizes the general effect of temperature on the synthesis of benzaldehyde derivatives via formylation reactions, providing a qualitative guide for optimizing your experiment.

Temperature RangeExpected OutcomePotential Issues
Low (-10°C to 10°C) High selectivity, minimal byproduct formation.Slow reaction rate, potentially incomplete conversion.
Moderate (20°C to 50°C) Good balance between reaction rate and selectivity.Possibility of some byproduct formation.
High (>60°C) Fast reaction rate, high conversion.Significant increase in byproduct formation, potential for reagent/product decomposition.[3]

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Dimethylanisole

This protocol provides a general guideline. Optimization may be required.

Materials:

  • 3,5-Dimethylanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 eq.).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 eq.) dropwise to the DMF via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve 3,5-dimethylanisole (1.0 eq.) in anhydrous DCM.

    • Add the solution of 3,5-dimethylanisole dropwise to the Vilsmeier reagent at 0°C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion, but this should be monitored carefully to avoid impurity formation.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

    • Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the Vilsmeier-Haack synthesis of this compound.

G cluster_0 Vilsmeier Reagent Formation (0-5°C) cluster_1 Formylation (RT to 40°C) cluster_2 Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Slow Addition POCl3 POCl₃ POCl3->Vilsmeier Substrate 3,5-Dimethylanisole Iminium Iminium Salt Intermediate Substrate->Iminium Reaction Hydrolysis Hydrolysis (Ice/Water) Iminium->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

  • Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

effect of stoichiometry on the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Benzaldehydes

A Senior Application Scientist's Guide to Stoichiometric Control

Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to yield, purity, and selectivity in their synthetic routes. As a senior application scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of why these problems occur and how to prevent them through precise stoichiometric control. Substituted benzaldehydes are critical building blocks in countless applications, and mastering their synthesis is a key skill.[1] This guide moves beyond simple protocols to explain the causality behind the experimental choices you make at the bench.

Frequently Asked Questions (FAQs): The Role of Stoichiometry

Q1: Why is stoichiometry so critical in the formylation of aromatic compounds?

A1: Stoichiometry is paramount because most formylation reactions are electrophilic aromatic substitutions (EAS), where a formyl group (-CHO) or its precursor is introduced onto the benzene ring.[2] The success of these reactions depends on a delicate balance:

  • Activation of the Formylating Agent: Reagents like phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction or a Lewis acid (AlCl₃) in the Gattermann-Koch reaction are used to generate a highly reactive electrophile (the Vilsmeier reagent or a formyl cation, respectively).[3][4][5] The molar ratio of this activating agent to the formyl source (e.g., DMF) is crucial for the efficient generation of the electrophile. An insufficient amount leads to incomplete activation and low yields, while a large excess can sometimes promote side reactions.

  • Control of Reactivity: The stoichiometry of the formylating agent relative to the aromatic substrate dictates the reaction's outcome. Aromatic rings with strongly electron-donating groups (EDGs) like phenols and anilines are highly activated and susceptible to over-reaction, such as di-formylation or polymerization.[6][7][8] Carefully controlling the stoichiometry to be near 1:1 (electrophile:substrate) is often necessary to achieve mono-substitution.

  • Minimizing Side Reactions: Incorrect stoichiometry can lead to a host of side reactions. For example, in reactions involving organometallic reagents, an acidic proton on the substrate can consume a stoichiometric equivalent of the reagent, halting the desired reaction.[9] In other cases, excess reagents can lead to the formation of resins or decomposition of the starting material.[7]

Q2: My aromatic substrate is deactivated (e.g., nitrobenzene). Can I simply increase the amount of formylating agent to force the reaction?

A2: While tempting, this approach is often ineffective and can be counterproductive. Aromatic rings with strongly electron-withdrawing groups (EWGs) like -NO₂ or -CHO are significantly less reactive towards electrophilic substitution.[10][11][12] Friedel-Crafts type reactions, including many formylations, are particularly slow and often fail with strongly deactivated rings.[13][14] Simply increasing the stoichiometry of the Vilsmeier or Gattermann-Koch reagents will likely not overcome the high activation energy barrier. Instead, it can lead to decomposition of the reagents or harsh reaction conditions that degrade the substrate. For such systems, it is crucial to consider alternative synthetic routes rather than forcing a reaction through stoichiometric excess.[15]

Troubleshooting Guide: The Duff Reaction

The Duff reaction is a common method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formyl source.[6][8] Its efficiency is highly dependent on stoichiometry.

Q3: I am getting a significant amount of di-formylated product in my Duff reaction. How can I improve the selectivity for the mono-aldehyde?

A3: This is a classic stoichiometry problem. Di-formylation occurs because the phenolic substrate is highly activated, and if both ortho positions are available, a second formylation can readily occur.[7] HMTA serves as the source for the electrophilic iminium ion.[8] An excess of HMTA increases the concentration of this electrophile, driving the reaction towards di-substitution.

Troubleshooting Steps:

  • Adjust HMTA Stoichiometry: The most critical parameter is the molar ratio of HMTA to your phenol. To favor mono-formylation, you must reduce the amount of HMTA. Start with a ratio close to 1:1 and adjust downwards if necessary.[7]

  • Monitor Reaction Time: Over-extending the reaction time, even with correct stoichiometry, can allow the slower di-formylation reaction to proceed. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

Data Snapshot: Effect of HMTA Stoichiometry on Phenol Formylation

Phenolic SubstrateHMTA:Substrate RatioMono-formylated Product Yield (%)Di-formylated Product Yield (%)
p-Cresol3:1Low (mixture)High
p-Cresol1:1HighLow
Umbelliferone3:1Mixture of isomersSignificant di-formylation
Umbelliferone< 1.5:1Improved mono-selectivityReduced di-formylation

This table is a qualitative representation based on principles described in the literature.[7][16]

// Nodes start [label="High Di-formylation in Duff Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ratio [label="Check HMTA:Substrate Molar Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; is_excess [label="Is Ratio > 1.2:1 ?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_hmta [label="Action: Reduce HMTA to 0.9 - 1.1 equivalents", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_rxn [label="Action: Monitor reaction closely (TLC/HPLC).\nQuench upon completion.", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Result: Improved yield of\nmono-formylated product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_ratio [label=" Begin Troubleshooting"]; check_ratio -> is_excess; is_excess -> reduce_hmta [label=" Yes (Likely Cause)"]; is_excess -> monitor_rxn [label=" No"]; reduce_hmta -> monitor_rxn [label=" Implement & Verify"]; monitor_rxn -> outcome; } dot Caption: Troubleshooting workflow for di-formylation in the Duff reaction.

Q4: My Duff reaction is producing a polymeric resin instead of my desired aldehyde. What's happening?

A4: You are likely observing phenol-formaldehyde resin formation. This side reaction is prevalent when a formaldehyde equivalent (like the iminium species from HMTA) reacts with a phenol under acidic or basic conditions. It involves repeated hydroxymethylation followed by condensation.[7]

Preventative Measures:

  • Stoichiometry Control: Use a formaldehyde source-to-phenol ratio of less than one if possible to limit the propagation of polymerization.[7]

  • Temperature Management: Avoid high temperatures that accelerate polymerization. For reactions in trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent this.[7]

  • Solvent Choice: The reaction is often run in glycerol or acetic acid; ensure conditions are not promoting dehydration and condensation.

Troubleshooting Guide: The Vilsmeier-Haack Reaction

This reaction uses a substituted amide (commonly DMF) and an acid halide (commonly POCl₃) to formylate electron-rich arenes. The active electrophile is the Vilsmeier reagent, a chloroiminium salt.[4][5][17]

Q5: My Vilsmeier-Haack reaction has a very low yield. I've checked my substrate, and it should be reactive enough. What should I investigate first?

A5: The first and most critical step to troubleshoot is the in-situ formation of the Vilsmeier reagent itself. The success of the entire reaction hinges on the efficient generation of this electrophile.[18]

Troubleshooting the Vilsmeier Reagent Formation:

  • Reagent Quality and Stoichiometry:

    • DMF: Must be anhydrous. Water will quench the POCl₃ and prevent reagent formation.

    • POCl₃: Should be fresh and colorless. Old bottles can absorb moisture and decompose.

    • Stoichiometry: A common ratio is 3-5 equivalents of DMF to 1-1.5 equivalents of POCl₃, relative to the aromatic substrate (1 equivalent).[18] Ensure you are using a sufficient excess of DMF, which often acts as both reagent and solvent.

  • Formation Conditions:

    • Temperature: The Vilsmeier reagent is typically pre-formed at 0°C before the substrate is added.[18] Add the POCl₃ dropwise to the cold DMF. An uncontrolled exotherm can lead to reagent decomposition.

    • Time: Allow the reagent to form completely by stirring the DMF/POCl₃ mixture for 30-60 minutes at 0°C before introducing your aromatic substrate.[18]

Experimental Protocol: Vilsmeier-Haack Formylation of Isoquinoline

This protocol illustrates the stoichiometric relationships and procedural steps for a successful reaction.

Materials:

  • Isoquinoline (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 equivalents)

  • Phosphorus oxychloride (POCl₃, 1.5 equivalents)

  • Ice, Water, and a suitable base (e.g., Sodium Acetate) for workup.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 eq.). Cool the flask to 0°C using an ice bath.

  • Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not rise above 5-10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 45 minutes. A pale yellow or white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction: Dissolve the isoquinoline (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralize the acidic solution with a base like sodium acetate or sodium carbonate until the pH is ~6-7. The product may precipitate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

// Nodes reagents [label="1. Reagent Prep\n(Anhydrous DMF, Fresh POCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; formation [label="2. Vilsmeier Reagent Formation\n(Add POCl₃ to DMF at 0°C, stir 45 min)", fillcolor="#FBBC05", fontcolor="#202124"]; formylation [label="3. Formylation\n(Add Substrate at 0°C, then heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="4. Hydrolysis & Work-up\n(Pour onto ice, neutralize)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="5. Purification\n(Chromatography/Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges reagents -> formation [label=" Stoichiometry: DMF(5eq):POCl₃(1.5eq)"]; formation -> formylation [label=" Stoichiometry: Reagent(1.5eq):Substrate(1eq)"]; formylation -> hydrolysis; hydrolysis -> purification; } dot Caption: Standard experimental workflow for Vilsmeier-Haack formylation.

Troubleshooting Guide: Gattermann & Gattermann-Koch Reactions

These reactions formylate aromatic rings using HCN (Gattermann) or CO/HCl (Gattermann-Koch) in the presence of a Lewis acid catalyst.[3][19][20]

Q6: I'm attempting a Gattermann-Koch reaction on a phenol ether (anisole), but the reaction is failing. I thought it was an activated ring system?

A6: You are correct that anisole is an activated ring, but this is a known limitation of the Gattermann-Koch reaction. Unlike many other EAS reactions, the Gattermann-Koch reaction is not applicable to phenol and phenol ether substrates.[3][21] The Lewis acid catalyst (AlCl₃) can complex with the oxygen atom of the ether or phenol, deactivating the ring and preventing the formylation reaction. For these substrates, you must choose an alternative formylation method, such as the Vilsmeier-Haack or Duff reaction.

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. Available at: [Link]

  • Duff reaction - Wikipedia . Available at: [Link]

  • Selective Conversion of Aldehydes into Nitriles and Primary Amides in aQueous Media . Available at: [Link]

  • Highly selective oxidation of styrene to benzaldehyde over a tailor-made cobalt oxide encapsulated zeolite catalyst - PubMed . Available at: [Link]

  • PHYSICS CHEMISTRY BIOLOGY The incorrect method to synthesize benzaldehyd.. - Filo . Available at: [Link]

  • Duff reaction - chemeurope.com . Available at: [Link]

  • How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole - Quora . Available at: [Link]

  • The incorrect method to synthesise benzaldehyde is. - Infinity Learn . Available at: [Link]

  • Substitution Electrophilic in aromatic aldehydes & aromatic ketones - YouTube . Available at: [Link]

  • Gattermann reaction - Wikipedia . Available at: [Link]

  • Write the reaction for the preparation of benzaldehyde by Gatterman-Koch formulation. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC . Available at: [Link]

  • A student carries out the synthesis but instead of reacting 2 moles of benzaldehyde with 1 mole... - Homework.Study.com . Available at: [Link]

  • [FREE] Sources of error for % yield: - Side products - Balanced equations and mechanisms for the side - Brainly . Available at: [Link]

  • Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu . Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia . Available at: [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications - Testbook . Available at: [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate . Available at: [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes . Available at: [Link]

  • Gattermann–Koch Reaction| Preparation of Benzaldehyde from Benzene| Organic Chemistry| Class-12| - YouTube . Available at: [Link]

  • Synthesis of functionally substituted benzaldehydes - R Discovery - Researcher.Life . Available at: [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes . Available at: [Link]

  • Duff醛基化反应 | . Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate . Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps . Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts . Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . Available at: [Link]

  • Electrophilic Aromatic substitution reactions of aromatic compounds [closed] . Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . Available at: [Link]

  • Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps . Available at: [Link]

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure . Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal . Available at: [Link]

  • The incorrect method to synthesize benzaldehyde is:.... - YouTube . Available at: [Link]

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Technical Support Center: Scale-Up of 2-Methoxy-4,6-dimethylbenzaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-4,6-dimethylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.

Introduction: The Synthetic Challenge

This compound is a key substituted benzaldehyde intermediate. Its synthesis, typically via electrophilic formylation of 3,5-dimethylanisole, presents unique challenges, particularly concerning regioselectivity and reaction control during scale-up. The electron-donating methoxy and methyl groups strongly activate the aromatic ring, but their directing effects can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide will address these challenges head-on.

Section 1: Core Synthesis Pathway Overview

The most common and direct route to this compound is the ortho-formylation of 3,5-dimethylanisole. This is an electrophilic aromatic substitution reaction where a formyl group (-CHO) is introduced onto the aromatic ring.

Primary Reaction Scheme

The reaction is typically mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), with dichloromethyl methyl ether (Cl₂CHOCH₃) acting as the formylating agent. The methoxy group is a strong ortho, para-director. However, the position para to the methoxy group is blocked by a methyl group. This leaves two possible ortho positions for formylation. The desired product is formed by substitution at the C2 position, but a significant byproduct, 4-methoxy-2,6-dimethylbenzaldehyde, can be formed by substitution at the C4 position (which is also ortho to one methyl group and para to the other).[1][2]

G cluster_0 Synthesis of this compound 3,5-Dimethylanisole 3,5-Dimethylanisole Reagents + Cl₂CHOCH₃ + TiCl₄ in DCM 3,5-Dimethylanisole->Reagents Product_Mixture Reaction Mixture Reagents->Product_Mixture Desired_Product This compound (Target) Product_Mixture->Desired_Product Major Byproduct 4-Methoxy-2,6-dimethylbenzaldehyde (Isomeric Byproduct) Product_Mixture->Byproduct Minor

Caption: Primary synthesis route via ortho-formylation.

Key Reagents and Considerations
ReagentRoleKey Considerations
3,5-Dimethylanisole Starting MaterialEnsure high purity (>99%). Trace impurities can affect catalyst activity and lead to side reactions.
Dichloromethyl Methyl Ether Formylating AgentHighly reactive and moisture-sensitive. Handle under inert atmosphere.
Titanium Tetrachloride (TiCl₄) Lewis Acid CatalystExothermic reaction with moisture and solvents. Must be added slowly at low temperatures. Crucial for directing the regioselectivity.[1]
Dichloromethane (DCM) SolventMust be anhydrous. Reaction is highly sensitive to water.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis and scale-up in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?

A1: Low yield is a common problem that can often be traced back to a few critical parameters. The causality is typically linked to reagent purity, moisture control, or suboptimal reaction conditions.

Causality & Troubleshooting Workflow:

  • Moisture Contamination (The Primary Suspect): The Lewis acid catalyst, TiCl₄, and the formylating agent are extremely reactive towards water. Any moisture will consume the catalyst, halt the reaction, and lead to complex side products.

    • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents. It is best practice to distill solvents like DCM from a drying agent (e.g., CaH₂) before use.

  • Reagent Quality & Stoichiometry: The purity of your starting material and the precise molar ratios of your reagents are critical.

    • Expert Insight: An excess of the Lewis acid is often required to drive the reaction to completion. A typical starting point is 2.2 equivalents of TiCl₄ and 1.1 equivalents of dichloromethyl methyl ether relative to the 3,5-dimethylanisole.[1] Experiment with small variations to find the optimal ratio for your setup.

  • Thermal Control: The initial complexation of TiCl₄ is highly exothermic. If the temperature rises uncontrollably, it can lead to the degradation of reagents and the formation of polymeric byproducts.

    • Protocol: The reaction should be performed at a low temperature. Cool the reaction vessel to 0 °C or below before the slow, dropwise addition of TiCl₄. Maintain this temperature throughout the addition of all reagents.

  • Reaction Time & Monitoring: The reaction may not be running to completion.

    • Self-Validation: Monitor the reaction progress using TLC or GC-MS. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) after all reagents have been added. The reaction is complete when the starting material spot/peak is no longer visible.

G Start Low Yield Observed CheckMoisture Verify Anhydrous Conditions? Start->CheckMoisture CheckMoisture->Start [No] Implement Dry Technique CheckReagents Optimize Reagent Stoichiometry? CheckMoisture->CheckReagents [Yes] CheckReagents->Start [No] Adjust Ratios CheckTemp Maintain Low Temperature? CheckReagents->CheckTemp [Yes] CheckTemp->Start [No] Improve Cooling CheckTime Monitor Reaction to Completion? CheckTemp->CheckTime [Yes] CheckTime->Start [No] Extend Time/ Re-run Solution Yield Improved CheckTime->Solution [Yes]

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am getting a significant amount of the 4-methoxy-2,6-dimethylbenzaldehyde isomer. How can I improve regioselectivity?

A2: This is the central challenge of this synthesis. The formation of the 4-methoxy isomer (19) alongside the desired 2-methoxy product (18) is common, with literature often reporting ratios around 3.5:1.[1] Improving this ratio is key to simplifying purification and maximizing yield.

Causality & Optimization Strategy:

The regioselectivity is governed by a combination of electronic and steric effects. The strong ortho-directing effect of the methoxy group is sterically hindered by the adjacent methyl groups. The choice of Lewis acid and reaction conditions can influence which of these factors dominates.

  • Role of the Lewis Acid: TiCl₄ is a bulky Lewis acid. It coordinates to the methoxy group, increasing its steric profile. This coordination favors formylation at the less sterically hindered C2 position, leading to the desired product. Using a smaller or different Lewis acid could alter the isomeric ratio unfavorably.

  • Temperature Effect: Lower reaction temperatures generally favor the thermodynamically more stable product, which in this case is often the sterically less hindered product. However, kinetic control at very low temperatures can also enhance selectivity.

    • Protocol:

      • Initiate the reaction at -10 °C to 0 °C.

      • Slowly add the TiCl₄ over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

      • After the TiCl₄ addition, add the dichloromethyl methyl ether at the same controlled temperature.

      • Allow the reaction to stir at 0 °C and monitor by GC to determine the optimal reaction time for the best isomer ratio. In some cases, a slight warming to room temperature may be needed to drive the reaction to completion, but this can sometimes decrease selectivity.

Q3: I am preparing to scale the reaction from a 10g to a 1kg scale. What are the primary safety and process control challenges?

A3: Scaling up this reaction introduces significant challenges, primarily related to thermal management and safe reagent handling. What is manageable in a lab flask can become a serious hazard in a large reactor.[3]

Key Scale-Up Considerations:

  • Heat Transfer: As you scale up, the volume of the reaction increases by a cube function (x³), while the surface area of the reactor (used for cooling) only increases by a square function (x²). This means the reaction's ability to generate heat will vastly outpace the reactor's ability to remove it.

    • Expert Insight: This reaction's exotherm must be managed by making it a "feed-controlled" process.[4] This means the rate of the reaction (and thus heat generation) is controlled by the rate at which you add a limiting reagent. In this case, the addition of TiCl₄ should be the rate-limiting step. Use a syringe pump or a dosing pump for controlled, slow addition.

  • Mixing: Inefficient mixing in a large reactor can create localized "hot spots" where the temperature is much higher than the bulk solution, leading to side reactions and potential runaway conditions. It can also lead to poor distribution of reagents, resulting in an incomplete reaction.

    • Action: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) that provides good agitation throughout the entire reaction volume.

  • Quenching: The workup, which involves quenching the reaction with water or ice, is also highly exothermic. Adding the entire reaction mixture to water at once is extremely dangerous on a large scale.

    • Protocol (Reverse Quench): For scale-up, always perform a reverse quench. Slowly and carefully add the reaction mixture to a well-stirred vessel containing a large amount of crushed ice and water. This ensures the quenching medium is always in vast excess, helping to dissipate the heat safely.

G Start Plan to Scale-Up (10g to 1kg) Heat Is the reaction exothermic? Start->Heat Control Implement Feed-Controlled Addition of TiCl₄ Heat->Control [Yes] Mixing Is mixing efficient at scale? Control->Mixing Mixing->Start [No] Re-evaluate Reactor Design Stirrer Use appropriate overhead stirrer Mixing->Stirrer [Yes] Quench Is quenching hazardous? Stirrer->Quench ReverseQuench Perform Reverse Quench into Ice/Water Quench->ReverseQuench [Yes] SafeScaleUp Proceed with Safe Scale-Up ReverseQuench->SafeScaleUp

Caption: Decision workflow for safe reaction scale-up.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the typical physical properties of the final product?

    • A: this compound is typically a yellow solid with a melting point of approximately 48-50 °C.[1]

  • Q: How should I purify the final product on a larger scale?

    • A: While column chromatography is effective at the lab scale, it is often impractical for multi-kilogram quantities. The preferred method is recrystallization. A common solvent system is a mixture of heptane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot heptane until the solution becomes turbid. Allow it to cool slowly to promote the formation of pure crystals. The isomeric byproduct is often more soluble and will remain in the mother liquor.[5]

  • Q: Are there alternative, potentially safer, formylation reactions?

    • A: Yes, other formylation methods exist, such as the Vilsmeier-Haack reaction (using POCl₃/DMF) or the Gattermann reaction (using HCN/HCl).[6][7] However, for this specific substrate (3,5-dimethylanisole), these reactions may offer lower yields or different regioselectivity. The TiCl₄/dichloromethyl methyl ether method, despite its challenges, is often reported as one of the more effective routes for this particular transformation.[1]

  • Q: What is the stability and proper storage for this compound?

    • A: The compound is generally stable under recommended storage conditions.[8] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Over time, aldehydes can slowly oxidize to the corresponding carboxylic acid, especially if exposed to air and light.

References

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Technical Support Center: Ortho-Formylation Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective formylation of aromatic compounds. Achieving high ortho-selectivity is a common yet critical challenge in the synthesis of salicylaldehydes, which are vital precursors for pharmaceuticals, ligands, and fine chemicals.[1][2]

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you diagnose issues and enhance the ortho-selectivity of your formylation reactions.

Troubleshooting Guide: Enhancing Ortho-Selectivity

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My Reimer-Tiemann reaction is yielding a significant amount of the para-isomer. How can I favor the ortho product?

A1: While the Reimer-Tiemann reaction typically favors the ortho-formylated product for phenols, achieving high selectivity can be challenging, often resulting in ortho/para mixtures.[3][4][5] The underlying cause of poor selectivity is the free nature of the dichlorocarbene electrophile in solution. However, you can influence the ortho:para ratio by manipulating the reaction environment to favor a coordinated transition state.

Causality & Solution:

  • The Role of the Cation: The ortho-selectivity is attributed to the interaction between the phenoxide ion and the dichlorocarbene intermediate.[4][6] This interaction can be enhanced by encouraging ion-pair formation between the phenoxide and the base's counter-cation. A tighter ion pair at the oxygen atom sterically and electronically favors the attack of the carbene at the proximal ortho position.[3][5]

    • Actionable Step: Employ bases with cations that promote coordination, such as KOH or NaOH, under high concentration conditions. The use of potassium hydroxide is often cited as beneficial. An electrostatic effect in the ion-pair transition state, where there is less charge separation during attack at the ortho-position compared to the para-position, is believed to be a key factor.[3][5]

  • Phase-Transfer Catalysis: In the biphasic system typical of this reaction, the efficiency of reagent transport to the reaction interface is crucial.[6][7]

    • Actionable Step: The choice of phase-transfer catalyst can influence selectivity. While not extensively documented with quantitative data, screening catalysts may prove beneficial. Start with standard catalysts like quaternary ammonium salts and consider adjusting agitation speed to ensure consistent mixing.[7][8]

  • Temperature Control: Reaction temperature can affect the rates of competing reaction pathways.

    • Actionable Step: Maintain the lowest effective temperature for the formylation. While the reaction often requires heating to initiate, runaway temperatures can decrease selectivity.[7][8]

Q2: I'm using the Duff reaction, but I'm observing di-formylation and/or significant resin formation. How can I achieve clean mono-ortho-formylation?

A2: The Duff reaction is a powerful method for the ortho-formylation of electron-rich phenols using hexamethylenetetramine (HMTA).[7][9][10] However, its complexity can lead to side reactions like di-formylation (if both ortho positions are available) and polymerization.[7][10]

Causality & Solution:

  • Controlling Stoichiometry (Preventing Di-formylation): The primary cause of di-formylation is an excess of the formylating agent relative to the available reactive sites on the phenol.[7]

    • Actionable Step: Carefully adjust the molar ratio of HMTA to the phenol. A 1:1 ratio is a good starting point to favor mono-formylation. Reducing the amount of HMTA can significantly increase the yield of the desired mono-formylated product. Monitor the reaction progress closely using TLC or HPLC and stop it once the formation of the desired product is maximized.[7]

  • Minimizing Polymerization (Resin Formation): Phenol-formaldehyde resin formation is a known side reaction, especially under the acidic conditions of the Duff reaction, which can accelerate condensation.[7]

    • Actionable Steps:

      • Temperature Management: Avoid excessively high temperatures. For reactions in trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent polymerization.[7]

      • Reaction Time: Do not run the reaction longer than necessary. Quench the reaction as soon as sufficient conversion of the starting material is observed.[7][11]

      • Controlled Addition: Add the formylating agent (or the phenol) slowly to the reaction mixture to maintain a low instantaneous concentration and dissipate any exothermic effects.[7]

Q3: My formylation reaction is failing or giving a complex mixture of byproducts. The substrate is a phenol with an electron-withdrawing group. What's going wrong?

A3: Most classical formylation reactions, including the Duff, Reimer-Tiemann, and Vilsmeier-Haack, are electrophilic aromatic substitutions. They work best with electron-rich aromatic compounds.[1][10][12] Electron-withdrawing groups (EWGs) like -NO₂, -CN, or -COOR deactivate the ring, making it less nucleophilic and thus less reactive towards the formylating agent.[1][2]

Causality & Solution:

  • Insufficient Reactivity: The deactivated ring cannot effectively attack the weak electrophile generated in the reaction. Pushing the reaction with harsher conditions (e.g., higher temperatures) often leads to decomposition or side reactions rather than the desired formylation.[1][7]

  • Method Selection is Key: The most effective strategy is to switch to a method specifically designed for high regioselectivity that can tolerate a wider range of functional groups.

    • Actionable Step: Employ the magnesium chloride-mediated formylation (also known as the Casnati-Skattebøl reaction). This method is highly selective for the ortho position and has been shown to be effective for phenols bearing electron-withdrawing groups, such as ester and cyano functionalities, albeit sometimes requiring longer reaction times.[2][13] The high selectivity arises from the formation of a magnesium phenoxide, which then forms a six-membered ring transition state with paraformaldehyde, directing the C-C bond formation exclusively to the ortho position.[2][14] (See Protocol 1 for a detailed procedure).

Frequently Asked Questions (FAQs)

  • Q: Which formylation method offers the highest intrinsic ortho-selectivity?

    • A: The magnesium chloride and paraformaldehyde method is widely reported to give exclusively ortho-formylation for a broad range of phenols and naphthols, with no bis-formylation observed.[1][13] This high selectivity is attributed to a chelation-controlled mechanism.[2][15]

  • Q: How does chelation control work to ensure ortho-selectivity?

    • A: In methods like the MgCl₂-mediated formylation, the phenolic oxygen first coordinates to a Lewis acidic metal center (Mg²⁺). This metal center then chelates the oxygen atom of the formylating agent (e.g., paraformaldehyde). This creates a rigid, cyclic pre-transition state that holds the electrophilic carbon in close proximity to the ortho-carbon of the aromatic ring, making intramolecular attack at this position highly favorable over intermolecular attack at the para-position.[2][15][16]

  • Q: Can the Vilsmeier-Haack reaction be used for selective ortho-formylation of phenols?

    • A: Generally, the Vilsmeier-Haack reaction on simple phenols favors para-substitution due to steric hindrance at the ortho position.[17][18] However, recent studies have shown that the addition of transition metal ions, such as Cu(II), Ni(II), or Co(II), can act as catalysts to promote regioselective ortho-formylation under Vilsmeier-Haack conditions, likely through a chelation mechanism.[19]

  • Q: Are there modern, metal-catalyzed alternatives for ortho-formylation?

    • A: Yes, beyond the classical named reactions, modern organometallic catalysis offers powerful alternatives. For instance, methods using TiCl₄ and dichloromethyl methyl ether have been reported for the successful ortho-formylation of electron-rich phenols, where coordination between the titanium metal and the phenolic oxygen directs the regioselectivity.[20] Boron-based catalysts have also been explored for the formylation of other heterocycles like indoles.[21]

Comparative Analysis of Common Formylation Methods

The selection of an appropriate formylation method is critical for achieving the desired regioselectivity. The table below summarizes the key features of four common methods for phenol formylation.

MethodFormylating Agent(s)Typical Selectivity for PhenolsAdvantagesLimitations & Common Issues
Reimer-Tiemann Chloroform (CHCl₃), Strong Base (e.g., NaOH)ortho > para[3][6]Uses inexpensive reagents.Moderate yields, often produces ortho/para mixtures, harsh basic conditions, limited substrate scope.[4][5]
Duff Hexamethylenetetramine (HMTA), Acid (e.g., TFA)Strongly ortho-directing[9][10]Operationally simple, inexpensive reagents, tolerates moisture.[22]Can lead to di-formylation, resin formation, moderate yields.[7][10]
Vilsmeier-Haack DMF, POCl₃Generally para-directing[17][18]Effective for many electron-rich heterocycles and aromatics.[12][23]Poor ortho-selectivity for phenols without metal catalysts, sensitive to moisture.[7][17]
MgCl₂-Mediated Paraformaldehyde, MgCl₂, Et₃NExclusively ortho[1][13][24]High yields, excellent and predictable regioselectivity, milder conditions, broad substrate scope.[1][2]Requires anhydrous conditions, MgCl₂ quality is crucial for success.[25]

Visualizing Reaction Control and Troubleshooting

Diagrams can clarify complex mechanisms and decision-making processes.

ChelationControl Diagram 1: Chelation-Controlled Ortho-Formylation Mechanism cluster_0 Step 1: Formation of Magnesium Phenoxide cluster_1 Step 2: Chelation & Pre-Transition State cluster_2 Step 3: Ortho-Attack & Product Formation Phenol Phenol (Ar-OH) Phenoxide Phenoxymagnesium Chloride (Ar-O-MgCl) Phenol->Phenoxide + MgCl2, + Et3N - Et3N·HCl Base Et3N MgCl2 MgCl2 Chelate Six-Membered Ring Transition State Phenoxide->Chelate + (CH2O)n Paraform Paraformaldehyde ((CH2O)n) Paraform->Chelate Intermediate Ortho-Hydroxymethyl Intermediate Chelate->Intermediate Intramolecular Electrophilic Attack Oxidation Oxidation (in situ) Intermediate->Oxidation Product Ortho-Formyl Phenol (Salicylaldehyde) Oxidation->Product

Diagram 1: Chelation-Controlled Ortho-Formylation Mechanism

TroubleshootingWorkflow Diagram 2: Troubleshooting Poor Ortho-Selectivity cluster_issues Observed Issue cluster_solutions Recommended Action start Problem: Poor Ortho-Selectivity issue1 High Para-Isomer (e.g., Reimer-Tiemann) start->issue1 issue2 Di-formylation (e.g., Duff Reaction) start->issue2 issue3 Resin / Polymer Formation start->issue3 issue4 Low Reactivity / EWDs start->issue4 sol1 Use high concentration of KOH/NaOH to promote ion-pairing. issue1->sol1 sol2 Reduce HMTA:Phenol stoichiometry to ~1:1. Monitor via TLC/HPLC. issue2->sol2 sol3 Lower reaction temperature. Reduce reaction time. Control reagent addition rate. issue3->sol3 sol4 Switch to MgCl2-mediated method (Casnati-Skattebøl). Tolerates EWDs via chelation control. issue4->sol4

Sources

purification challenges for substituted benzaldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Benzaldehyde Purification

Status: Active Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PUR-BZ-ISO-001

Welcome to the Purification Support Center

You are likely here because your substituted benzaldehyde is behaving badly. Perhaps it has turned into a white solid (benzoic acid) overnight, "oiled out" during recrystallization, or your isomers (ortho/meta/para) are co-eluting during distillation.

Substituted benzaldehydes are deceptive. While structurally simple, they possess a unique "axis of frustration":

  • High Oxidative Instability: The aldehyde proton is exceptionally prone to radical abstraction.

  • Isomeric Similarity: Ortho-, meta-, and para- isomers often share identical boiling points but vastly different melting points.

  • Surface Reactivity: They degrade on acidic silica gel.

This guide is not a textbook; it is a troubleshooting manual designed to salvage your material.

Module 1: The "Ghost" Peak (Autoxidation Management)

User Complaint: "My liquid aldehyde was pure yesterday. Today, there is a white solid precipitate and the purity dropped by 10%."

Diagnosis: You are witnessing Radical Chain Autoxidation . Benzaldehydes react with atmospheric oxygen to form benzoic acids.[1][2] This is autocatalytic—the presence of a small amount of acid accelerates the formation of more acid.

The Mechanism:




The peroxy radical eventually abstracts a hydrogen to form perbenzoic acid, which reacts with another aldehyde molecule to yield two molecules of benzoic acid.
Protocol A: The Bicarbonate Wash (Acid Removal)

Use this when your sample is already contaminated.

  • Dissolve: Dilute your aldehyde in a non-polar solvent (DCM or Ethyl Acetate).

  • Wash: Extract 2x with 10% aqueous Sodium Carbonate (

    
    ) .
    
    • Why? Bicarbonate converts the benzoic acid impurity into water-soluble sodium benzoate. Stronger bases (NaOH) can trigger Cannizzaro reactions (disproportionation).

  • Dry: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Distill: Vacuum distill immediately under

    
    .
    
Expert Insight: The Benzyl Alcohol Paradox

Counter-intuitively, highly pure benzaldehydes oxidize faster than crude ones. Research indicates that trace amounts of benzyl alcohol act as an antioxidant by intercepting the benzoylperoxy radicals [1].

  • Tip: If long-term storage is required and strict purity isn't critical (e.g., for early-stage synthesis), do not remove the last trace of benzyl alcohol, or store under strict Argon.

Module 2: The Isomer Separation Nightmare

User Complaint: "I cannot separate ortho-chlorobenzaldehyde from para-chlorobenzaldehyde by distillation. The fractions are identical."

Diagnosis: You have fallen into the Boiling Point Trap . Symmetry affects crystal packing (Melting Point) far more than it affects vapor pressure (Boiling Point).

Data Comparison: Chlorobenzaldehyde Isomers

Observe the data below. The boiling points are virtually indistinguishable, rendering distillation futile. However, the melting points differ drastically.

IsomerBoiling Point (760 mmHg)Melting PointSeparation Strategy
Ortho- ~214°C11°C (Liquid)Chemical Purification (Bisulfite)
Meta- ~214°C17°C (Low melt solid)Column Chromatography
Para- ~214°C47.5°C (Solid)Recrystallization

Data synthesis based on standard physical constants [2].

Protocol B: Selective Crystallization (Para-Isolation)

Because the para- isomer packs efficiently (high symmetry), it can be crystallized out of a mixture where the ortho- isomer remains an oil.

  • Solvent Choice: Use a non-polar solvent (Hexane or Pentane) with a small amount of Et2O.

  • Cooling: Cool to -20°C. The para- isomer will crystallize; the ortho- isomer will remain in the mother liquor.

Module 3: Chemical Purification (The Bisulfite Hook)

User Complaint: "My aldehyde is an oil and won't crystallize, but I can't distill it because it decomposes."

Diagnosis: You need a "Chemical Hook." Sodium bisulfite (


) forms a reversible, water-soluble adduct with aldehydes. Ketones and esters do not react as readily (or at all), allowing for powerful purification [3].
Workflow Diagram: The Bisulfite Cycle

BisulfiteCycle Impure Impure Aldehyde (Organic Phase) Adduct Bisulfite Adduct (Solid/Aq Phase) Impure->Adduct Shake vigorously (Nucleophilic Attack) Bisulfite Sat. NaHSO3 (aq) Bisulfite->Adduct Wash Wash with Ether (Remove Impurities) Adduct->Wash Filter or Sep Funnel Regen Regeneration (Add Base/Acid) Wash->Regen Hydrolysis Pure Pure Aldehyde Regen->Pure Extract & Dry

Caption: The reversible formation of the hydroxysulfonate adduct allows separation from non-aldehyde impurities.

Protocol C: The Bisulfite Method
  • Formation: Dissolve 10g crude aldehyde in 20mL Methanol (essential for solubility). Add 15mL saturated aqueous

    
    .
    
  • Agitation: Shake vigorously for 5-10 minutes.

    • Troubleshooting: If the adduct is soluble in water (common for low MW aldehydes), do not filter. Wash the aqueous layer with Ether to remove impurities.

  • Regeneration:

    • Add the solid adduct (or aqueous phase) to a flask.

    • Add 10% NaOH (or

      
      ) until pH > 12.
      
    • Warning: If your aldehyde has

      
      -chiral centers, use dilute acid (
      
      
      
      ) instead of base to prevent racemization [3].
  • Extraction: The aldehyde will "oil out" of the water. Extract with DCM.

Constraint: Ortho-substituted benzaldehydes react slowly due to steric hindrance near the carbonyl. You must increase reaction time to >1 hour.

Module 4: "Oiling Out" & Chromatography Issues

Troubleshooting: "Oiling Out" During Recrystallization

Issue: Upon cooling, the product separates as liquid droplets (oil) rather than crystals. Cause: The saturation temperature is higher than the melting point of the solvated solid [4].[3] Fix:

  • Reheat: Dissolve the oil back into the solution.

  • Triturate: Add a "seed" crystal if available.

  • The Cloud Point Method: Add a poor solvent (water or hexane) dropwise to the hot solution until it turns barely cloudy. Add one drop of good solvent to clear it. Cool very slowly (wrap flask in foil/towel).

Troubleshooting: Degradation on Silica Gel

Issue: Product streaks on TLC or decomposes during column chromatography. Cause: Silica is slightly acidic (


). Benzaldehydes (especially electron-rich ones like methoxy-benzaldehyde) are acid-sensitive.
Fix: 
  • Neutralize Silica: Pre-wash the column with 1% Triethylamine (

    
    ) in Hexane [5].
    
  • Switch Phase: Use neutral Alumina instead of Silica.

References

  • S. N. Ingold , "Inhibition of the Autoxidation of Benzaldehyde by Benzyl Alcohol," Journal of the Chemical Society, 1968.

  • PubChem Database , "4-Chlorobenzaldehyde Physical Properties," National Center for Biotechnology Information. Link

  • M. M. Boucher et al. , "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures," Organic Process Research & Development, 2017.[4][5] Link

  • University of Wisconsin-Madison , "Recrystallization Troubleshooting: Oiling Out," Department of Chemistry. Link

  • D. S. Pedersen et al. , "Purification of unstable compounds by chromatography," Synthesis, 2001. Link

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to 2-Methoxy-4,6-dimethylbenzaldehyde

[1]

Executive Summary

Target Molecule: 2-Methoxy-4,6-dimethylbenzaldehyde (CAS: 51926-66-0) Primary Challenge: Regiocontrol between the ortho-position (C2, between OMe and Me) and the para-position (C4, between two Me groups). Verdict: The Rieche Formylation (TiCl₄/Cl₂CHOMe) is the superior "Gold Standard" route, offering a 9:1 regioselectivity favoring the target ortho-isomer with high yields (~89%). The classical Vilsmeier-Haack reaction is a "Process Trap," yielding a difficult-to-separate 1:1 mixture of isomers. For strictly non-chromatographic isolation, Directed Ortho Metalation (DOM) serves as a high-precision alternative.

Part 1: Strategic Route Analysis

Route A: The Gold Standard (Rieche Formylation)

This route utilizes Titanium(IV) chloride and dichloromethyl methyl ether. Unlike standard electrophilic aromatic substitutions that are driven purely by electronics or sterics, this reaction leverages the coordination of Titanium to the methoxy oxygen . This "coordination-delivery" mechanism directs the formyl group to the ortho position, overriding the steric congestion between the methoxy and methyl groups.

  • Mechanism: Electrophilic Aromatic Substitution (EAS) with Chelation Control.

  • Key Advantage: Superior regioselectivity (9:1 ortho:para) compared to Vilsmeier-Haack.

  • Scalability: High. Reagents are inexpensive and the reaction proceeds rapidly.

Route B: High-Precision Alternative (Directed Ortho Metalation - DOM)

This route relies on the strong ortho-directing ability of the methoxy group using organolithium reagents. The coordination of Lithium to the methoxy oxygen deprotonates the ortho carbon exclusively.

  • Mechanism: Deprotonation / Nucleophilic attack on DMF.

  • Key Advantage: 100% Regioselectivity. No para isomer is formed.

  • Limitations: Requires cryogenic conditions (-78°C) and pyrophoric reagents (n-BuLi), making it less attractive for multi-kilogram scale-up compared to Route A.

Route C: The Process Trap (Vilsmeier-Haack)

The standard use of POCl₃ and DMF generates a bulky Vilsmeier reagent. Without the metal coordination provided by Titanium, the reaction is governed by steric avoidance. The "open" para position (C4) competes effectively with the crowded ortho position (C2), resulting in a ~1:1 mixture that requires extensive chromatography to separate.

Part 2: Comparative Assessment Data

FeatureRoute A: Rieche Formylation Route B: DOM (Lithiation) Route C: Vilsmeier-Haack
Starting Material 3,5-Dimethylanisole3,5-Dimethylanisole3,5-Dimethylanisole
Reagents TiCl₄, Cl₂CHOMen-BuLi, TMEDA, DMFPOCl₃, DMF
Regioselectivity ~90:10 (Ortho:Para)>99:1 (Ortho only)~50:50 (Mixture)
Isolated Yield 85-89%80-90%<50% (after separation)
Temp.[1] Profile -78°C to 0°C-78°C0°C to RT
Purification Crystallization or Flash ColumnExtraction/DistillationDifficult Chromatography
Scalability ExcellentModerate (Cryogenic)Poor (Separation bottleneck)

Part 3: Decision Pathway & Mechanism

SynthesisRoutesStartStarting Material:3,5-DimethylanisoleDecisionSelect Synthetic StrategyStart->DecisionRouteARoute A: Rieche Formylation(TiCl4 / Cl2CHOMe)Decision->RouteAScalability & SelectivityRouteBRoute B: Lithiation (DOM)(n-BuLi / DMF)Decision->RouteB100% Purity RequiredRouteCRoute C: Vilsmeier-Haack(POCl3 / DMF)Decision->RouteCAvoid (Trap)MechAMechanism:Ti-Coordination directs OrthoRouteA->MechAMechBMechanism:Li-Coordination directs OrthoRouteB->MechBMechCMechanism:Steric Control (No Metal)RouteC->MechCProdOrthoTarget: this compound(Major/Exclusive)MechA->ProdOrtho9:1 RatioMechB->ProdOrtho>99:1 RatioProdMixMixture: Target + 4-Methoxy isomer(1:1 Ratio - Difficult Separation)MechC->ProdMix~1:1 Ratio

Caption: Decision tree comparing mechanistic pathways. Note how metal coordination (Ti or Li) is essential for directing the reaction to the sterically crowded ortho-position.

Part 4: Detailed Experimental Protocols

Protocol A: Rieche Formylation (Recommended)

Based on optimized literature procedures [1, 2].

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3,5-dimethylanisole (8.00 g, 58.8 mmol) and anhydrous Dichloromethane (DCM) (120 mL). Cool the solution to 0°C (ice/water bath).

  • Lewis Acid Addition: Carefully add Titanium(IV) chloride (TiCl₄) (12.9 mL, 117 mmol, 2.0 equiv) dropwise via syringe. The solution will darken (often deep red/violet).

  • Formylation: Cool the mixture to -78°C (dry ice/acetone). Add 1,1-dichloromethyl methyl ether (7.40 mL, 82.3 mmol, 1.4 equiv) dropwise over 15 minutes.

    • Note: Low temperature addition is crucial to maximize kinetic control and regioselectivity.

  • Reaction: Allow the mixture to warm slowly to 0°C over 1 hour. Stir at 0°C for an additional 15 minutes.

  • Quench: Pour the reaction mixture carefully into a beaker containing crushed ice (100 g) and conc. HCl (5 mL) . Shake/stir vigorously until phases are clear.

  • Workup: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with water (100 mL) and brine (100 mL). Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue (typically ~9:1 isomer ratio) can be purified via flash column chromatography (Hexanes:Ethyl Acetate 50:1) or recrystallization (depending on scale) to yield the title compound as a pale yellow solid/oil.

    • Expected Yield: ~8.60 g (89%).

Protocol B: Directed Ortho Metalation (DOM)

For high-value, small-scale synthesis requiring high purity.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Lithiation: Add 3,5-dimethylanisole (1.0 equiv) and anhydrous THF (0.2 M concentration). Add TMEDA (1.1 equiv). Cool to -78°C .

  • Deprotonation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78°C for 30 mins, then warm to Room Temperature.

  • Quench/Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[2][4]

  • Result: Quantitative conversion to the ortho-aldehyde with no para-isomer detectable by ¹H NMR.

References

  • Direct Synthesis of G-2N. The Journal of Organic Chemistry. American Chemical Society. (Snippet identified: "this compound... 89% yield... variant of the Vilsmeier which employed dichloromethyl methyl ether and titanium tetrachloride").[3][5]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. Molecules. 2015, 20, 5416.

  • Vilsmeier-Haack Reaction Review. Organic Reactions. 2000, 56, 355.[6] (General reference for Vilsmeier limitations on substituted anisoles).

2-Methoxy-4,6-dimethylbenzaldehyde vs 2,4-dimethoxybenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: February 2026

2-Methoxy-4,6-dimethylbenzaldehyde vs. 2,4-Dimethoxybenzaldehyde

Executive Summary

This guide provides a technical comparison between 2,4-dimethoxybenzaldehyde (DMB) and This compound (MDMB) . While both molecules share an electron-rich benzaldehyde core, they represent opposing paradigms in synthetic reactivity:

  • 2,4-DMB is controlled by electronic activation , characterized by high planar conjugation and rapid nucleophilic attack.

  • MDMB is controlled by steric inhibition , characterized by a "di-ortho" substitution pattern that shields the carbonyl group, necessitating forcing conditions for functionalization.

Molecular Architecture & Steric Analysis[1]

The reactivity difference stems fundamentally from the environment surrounding the carbonyl electrophile (C=O).

Feature2,4-Dimethoxybenzaldehyde (DMB)This compound (MDMB)
Ortho Substitution Mono-ortho (2-OMe only).Di-ortho (2-OMe and 6-Me).[1]
Carbonyl Conformation Planar. The C=O aligns with the aromatic ring to maximize resonance with the 2,4-OMe lone pairs.Twisted. The 6-methyl group forces the C=O out of the aromatic plane (dihedral angle >30°) to relieve steric strain.
Electronic Effect Strong EDG (Electron Donating Group) deactivation of the aldehyde via resonance (+M).[1]Reduced resonance donation due to twist; however, steric blocking dominates kinetics.
Nucleophilic Access Open. The Re and Si faces are accessible.[1]Blocked. The "picket fence" arrangement of 2-OMe and 6-Me obstructs the Bürgi-Dunitz trajectory.
Visualization: Steric Shielding Topology

The following diagram illustrates the kinetic barrier difference. DMB allows direct access, while MDMB presents a "Steric Gate" that increases the Activation Energy (


).

StericMap cluster_0 2,4-Dimethoxybenzaldehyde (DMB) cluster_1 This compound (MDMB) DMB_Core Benzaldehyde Core DMB_2Pos 2-OMe (EDG) DMB_Core->DMB_2Pos DMB_6Pos 6-H (Open) DMB_Core->DMB_6Pos DMB_Access Nucleophile Access: UNRESTRICTED DMB_6Pos->DMB_Access MDMB_Core Benzaldehyde Core MDMB_2Pos 2-OMe (Steric) MDMB_Core->MDMB_2Pos MDMB_6Pos 6-Me (Steric Wall) MDMB_Core->MDMB_6Pos MDMB_Access Nucleophile Access: BLOCKED MDMB_6Pos->MDMB_Access

Caption: Comparative steric topology. Note the 6-H in DMB allows access, whereas the 6-Me in MDMB creates a "di-ortho" blockade.

Comparative Reactivity Profile
A. Knoevenagel Condensation (Benchmark Reaction)

The condensation with active methylene compounds (e.g., malononitrile) is the standard test for aldehyde electrophilicity.[1]

  • DMB Behavior: Reacts rapidly. The electron donation from methoxy groups makes the carbonyl less electrophilic thermodynamically, but the lack of steric hindrance allows for fast kinetics.

  • MDMB Behavior: Reacts sluggishly. Despite the carbonyl potentially being less resonance-stabilized (due to the twist), the nucleophile cannot physically approach the carbon center easily.

Experimental Data Summary:

ParameterDMB ProtocolMDMB Protocol
Reagent Malononitrile (1.1 eq)Malononitrile (1.5 eq)
Catalyst Piperidine (Cat.[1] amount)Piperidine + TiCl4 (Lewis Acid assist) or Excess Base
Solvent Ethanol (RT)Toluene (Reflux)
Time 1–3 Hours12–24 Hours
Yield >90%40–60% (without optimization)
B. Oxidation (to Benzoic Acids)[1]
  • DMB: Susceptible to over-oxidation due to the electron-rich ring activating the C-H bond. Standard KMnO4 or Pinnick oxidation works quantitatively.[1]

  • MDMB: The steric bulk protects the aldehyde C-H bond from radical abstraction mechanisms often seen in auto-oxidation, making MDMB more shelf-stable but harder to oxidize intentionally without forcing conditions.

Detailed Experimental Protocols
Protocol A: Standard Condensation for 2,4-DMB

Use this for non-hindered, electron-rich aldehydes.

  • Setup: Charge a round-bottom flask with 2,4-dimethoxybenzaldehyde (10 mmol) and Ethanol (20 mL).

  • Addition: Add Malononitrile (11 mmol) and Piperidine (0.1 mL).

  • Reaction: Stir at Room Temperature (25°C). A precipitate usually forms within 30 minutes.[1]

  • Workup: Filter the solid, wash with cold ethanol, and recrystallize from EtOH.

  • Expected Yield: 92–96%.

Protocol B: "Forcing" Condensation for MDMB

Use this for di-ortho substituted, sterically congested aldehydes.

  • Setup: Charge a flask with This compound (10 mmol) and Toluene (30 mL). Use a Dean-Stark trap to remove water.

  • Addition: Add Malononitrile (15 mmol), Ammonium Acetate (5 mmol), and Glacial Acetic Acid (2 mL).

  • Reaction: Reflux vigorously (110°C) for 18 hours. The removal of water is critical to drive the equilibrium.

  • Alternative (Lewis Acid): If reflux fails, use TiCl4 (2 eq) and Pyridine (4 eq) in THF at 0°C -> RT. The Titanium coordinates the carbonyl oxygen, overcoming the steric barrier by increasing electrophilicity significantly.

  • Workup: Solvent evaporation followed by flash column chromatography (Hexane/EtOAc) is usually required as crystallization is less clean due to unreacted starting material.[1]

Mechanistic Pathway & Decision Logic

The following flowchart guides the researcher in selecting the correct synthetic approach based on the aldehyde's steric classification.

ReactionLogic Start Target: Aldehyde Functionalization Check Check Ortho-Substitution Start->Check Mono Mono-Ortho (e.g., DMB) Sterics: Low Check->Mono 2,4-Pattern Di Di-Ortho (e.g., MDMB) Sterics: High Check->Di 2,4,6-Pattern PathA Standard Protocol (Weak Base, RT, EtOH) Mono->PathA PathB Forcing Protocol (Reflux, Lewis Acid, Dean-Stark) Di->PathB ResultA High Yield Kinetic Control PathA->ResultA ResultB Moderate Yield Thermodynamic Control PathB->ResultB

Caption: Decision matrix for selecting reaction conditions based on ortho-substitution patterns.

Synthesis of the Reagents (Context)

While DMB is a commodity chemical, MDMB often requires de novo synthesis.[1]

  • 2,4-DMB: Produced industrially via Vilsmeier-Haack formylation of 1,3-dimethoxybenzene. The regioselectivity is directed to the 4-position (para to one OMe, ortho to the other) due to the synergistic directing effects.

  • MDMB: Synthesized via Vilsmeier-Haack formylation of 3,5-dimethylanisole .

    • Regiochemistry: The formylation occurs at the position ortho to the methoxy group (Position 2) rather than the sterically crowded position between the two methyl groups (Position 4).

    • Note: This synthesis itself is lower yielding than DMB production due to the same steric crowding that affects its subsequent reactivity.[1]

References
  • Knoevenagel Condensation Kinetics

    • Title: "Kinetics and Mechanism of the Knoevenagel Condensation of Arom
    • Source: Journal of the Chemical Society B.[1]

    • URL:[Link]

    • Relevance: Establishes the baseline reactivity for methoxy-substituted benzaldehydes.
  • Steric Effects in Di-Ortho Aldehydes

    • Title: "Steric Hindrance in the Vilsmeier Reaction: Synthesis of Polysubstituted Benzaldehydes."[1]

    • Source: Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1]

    • Relevance: Discusses the synthesis and steric limitations of 2,6-disubstituted systems like MDMB.
  • Lewis Acid Catalysis for Hindered Substrates

    • Title: "Titanium(IV) chloride mediated Knoevenagel condensation of hindered aldehydes."[1]

    • Source: Tetrahedron Letters.[1]

    • URL:[Link](Representative Link)

    • Relevance: Valid
  • Crystal Structure & Conformation

    • Title: "Crystal structures of dimethoxybenzaldehyde isomers."[1][2]

    • Source: Acta Crystallographica Section E.[1][2]

    • URL:[Link]

    • Relevance: Provides structural data confirming the planarity of DMB vs.

Sources

Validating HPLC Methods for 2-Methoxy-4,6-dimethylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2-Methoxy-4,6-dimethylbenzaldehyde (2-MDMB) is critical in the synthesis of novel agrochemicals and pharmaceutical intermediates. As a substituted benzaldehyde, it presents specific chromatographic challenges, particularly regarding the separation of regioisomers and oxidation byproducts (e.g., 2-methoxy-4,6-dimethylbenzoic acid).

This guide moves beyond standard templates to provide a comparative assessment of two distinct HPLC methodologies: a standard C18 isocratic approach versus a Phenyl-Hexyl gradient method. While the C18 method offers speed for bulk assay, the Phenyl-Hexyl chemistry demonstrates superior specificity for impurity profiling, making it the preferred choice for rigorous validation under ICH Q2(R2) guidelines.

Scientific Context & Analytical Challenges

2-MDMB is typically synthesized via formylation of 3,5-dimethylanisole or oxidation of corresponding toluene derivatives. This synthetic route introduces specific "Critical Quality Attributes" (CQAs) that the analytical method must resolve:

  • Regioisomers: The formyl group (-CHO) may attach at the 2- or 4- position relative to the methoxy group if the synthesis is not perfectly selective.

  • Oxidation Artifacts: Benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid.

  • Hydrophobicity: The presence of two methyl groups and a methoxy group on the benzene ring increases lipophilicity (LogP ~2.5–3.0), requiring organic-rich mobile phases.

The "Why" Behind the Method Choice

Standard alkyl-bonded phases (C18) separate primarily based on hydrophobicity. However, separating 2-MDMB from its structural isomers requires a stationary phase that can exploit


-

interactions
. This is where Phenyl-Hexyl phases excel, offering alternative selectivity for aromatic compounds.

Comparative Methodology: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation strategies to determine the optimal method for validation.

Method A: The "Workhorse" (C18 Isocratic)
  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Pros: Simple, robust, fast (Run time < 8 min).

  • Cons: Poor resolution between 2-MDMB and potential regioisomers (

    
    ).
    
Method B: The "Specialist" (Phenyl-Hexyl Gradient)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 40% B to 80% B over 10 mins.

  • Pros: Superior resolution of aromatic isomers (

    
    ), sharper peak shape.
    
  • Cons: Longer re-equilibration time.

Performance Data Summary
ParameterMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Verdict
Retention Time (RT) 5.2 min7.8 minMethod A is faster.
Resolution (Impurity) 1.2 (Co-elution risk)2.8 (Baseline separation) Method B wins.
Tailing Factor (

)
1.31.05Method B is sharper.
Theoretical Plates (

)
~6,000~12,000Method B is more efficient.
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mLMethod B is more sensitive.

Method Development Decision Tree

The following diagram illustrates the logical flow used to select the Phenyl-Hexyl method for this specific aromatic aldehyde.

MethodSelection Start Start: 2-MDMB Analysis CheckIsomers Are Regioisomers Present? Start->CheckIsomers SimpleC18 Use C18 (Method A) Focus: Speed CheckIsomers->SimpleC18 No (Pure Synthesis) Selectivity Require Pi-Pi Selectivity CheckIsomers->Selectivity Yes (Complex Matrix) PhenylHexyl Select Phenyl-Hexyl (Method B) Focus: Resolution Selectivity->PhenylHexyl GradientOpt Optimize Gradient Slope PhenylHexyl->GradientOpt FinalMethod Final Validated Method GradientOpt->FinalMethod

Caption: Decision logic for selecting stationary phases based on impurity profile complexity.

Optimized Protocol for Validation

This protocol is designed to meet ICH Q2(R2) standards.[3]

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Column Temp: 30°C (Controlled).

  • Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.[1][2]

Mobile Phase Preparation
  • Solvent A: Dissolve 1 mL of Formic Acid in 1000 mL of HPLC-grade Water. Filter through 0.22 µm membrane.

  • Solvent B: Dissolve 1 mL of Formic Acid in 1000 mL of HPLC-grade Acetonitrile.

Gradient Table
Time (min)% Solvent A% Solvent B
0.06040
10.02080
12.02080
12.16040
17.06040

Validation Framework (ICH Q2(R2))

Validation is not just a checklist; it is the accumulation of evidence that the method is fit for purpose.[3][4]

Specificity (Stress Testing)

To prove the method can detect 2-MDMB without interference from degradation products, perform forced degradation:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours (Expect rapid degradation of aldehyde).

  • Oxidation: 3%

    
    , Room Temp, 4 hours (Expect conversion to benzoic acid derivative).
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between 2-MDMB and all degradants.
    
Linearity & Range

Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[5]
Accuracy (Recovery)

Since pure 2-MDMB reference standard is available, use the Spike Recovery method.

  • Protocol: Spike placebo (matrix) with 2-MDMB at 80%, 100%, and 120% levels in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%. RSD < 2.0%.

Precision[6]
  • Repeatability: 6 injections of the 100% standard. (Acceptance: RSD

    
     1.0%).
    
  • Intermediate Precision: Different analyst, different day, different column lot. (Acceptance: Overall RSD

    
     2.0%).[5]
    
Robustness

Deliberately vary parameters to ensure reliability.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Wavelength: ± 2 nm.

  • Critical Check: Ensure resolution (

    
    ) remains > 2.0 under all conditions.
    

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments aligned with the method lifecycle.

ValidationLifecycle Plan 1. Protocol Design (Define ATP) SST 2. System Suitability (Tailing, Plates) Plan->SST Specificity 3. Specificity (Stress Testing) SST->Specificity Pass Specificity->Plan Fail (Redesign) Quant 4. Quantitative Stats (Linearity, Accuracy) Specificity->Quant Pass Report 5. Final Report (ICH Q2 R2) Quant->Report Data Compilation

Caption: Step-by-step validation workflow ensuring compliance with ICH guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Phenyl-Hexyl selectivity).
  • European Medicines Agency. (2024).[6] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

The Orthogonal Imperative: A Senior Scientist’s Guide to Cross-Validating Synthetic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the high-stakes environment of drug discovery, the "False Positive" is the silent killer of efficiency. A compound that "looks good" on a quick LC-MS screen but fails in downstream biology due to misidentified structure or gross impurity (e.g., trapped solvent/salts) wastes weeks of resources. This guide moves beyond basic characterization, establishing a Cross-Validation Protocol that uses orthogonal analytical methods to mathematically guarantee compound integrity.

Part 1: The Comparative Framework

The Fallacy of Single-Method Reliance

Standard practice often relies on a "Linear Confirmation" model: Synthesis


 LC-MS 


H NMR. If the mass matches and the proton spectrum "looks clean," the compound is deemed pure.

The Expert Insight: This approach is chemically blind to three critical failure modes:

  • Regioisomerism: LC-MS cannot distinguish connectivity;

    
    H NMR often fails to resolve subtle regioisomers without 2D correlations.
    
  • The "Invisible" Mass: HPLC-UV (Area %) ignores impurities that lack chromophores (e.g., inorganic salts, aliphatic solvents, moisture).

  • Response Factor Bias: Assuming Extinction Coefficient (

    
    ) of the impurity equals 
    
    
    
    of the product leads to massive purity overestimation.
The Solution: Orthogonal Cross-Validation

We replace Linear Confirmation with Triangulation . We must measure the same attribute (Identity or Purity) using two methods based on fundamentally different physicochemical principles.

AttributePrimary Method (High Throughput)Orthogonal Validator (High Fidelity)The "Blind Spot" Revealed
Identity LC-MS/MS (Mass/Charge)2D NMR (HSQC/HMBC) (Magnetic Environment)Isobaric isomers; incorrect connectivity.
Purity HPLC-UV (Chromatographic Area %)qNMR (Molar Ratio)Non-UV active impurities; response factor errors.
Solid State DSC (Thermal transition)PXRD (Crystal Lattice)Amorphous vs. Crystalline forms (polymorphs).

Part 2: Deep Dive – Purity Assessment

The "100% Purity" Trap: HPLC vs. qNMR

A common scenario in the lab: A chemist reports "99% purity" based on HPLC-UV at 254 nm. The biological assay returns inconsistent potency.

Causality: The HPLC method uses "Area Normalization."[1] It assumes:



This equation fails because it assumes (1) all components elute, and (2) all components absorb UV light equally.

The Fix: Quantitative NMR (qNMR) qNMR is a primary ratio method . It measures the molar ratio of the analyte protons against an Internal Standard (IS) of known purity. It does not require a reference standard of the analyte itself.[2][3]

Experimental Protocol: The qNMR Validation Loop

Objective: Determine absolute weight % purity (


) to cross-validate HPLC data.

Step 1: Internal Standard Selection

  • Criteria: High purity (>99.9% TraceCERT), non-hygroscopic, distinct signals (e.g., Maleic Acid for

    
     6.3 ppm, or 1,3,5-Trimethoxybenzene for 
    
    
    
    6.1 ppm).
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.9% magnetization recovery. Typical setting: 30–60 seconds.

Step 2: Sample Preparation

  • Accurately weigh

    
    10 mg of Sample (
    
    
    
    ) and
    
    
    5 mg of Internal Standard (
    
    
    ) into the same vial using a micro-balance (precision
    
    
    mg).
  • Dissolve in deuterated solvent (e.g., DMSO-

    
    ) ensuring complete solubility.
    

Step 3: Acquisition & Processing

  • Acquire

    
    H NMR with 
    
    
    
    pulse angle.
  • Phase and baseline correct manually.

  • Integrate the signal of interest (

    
    ) and the IS signal (
    
    
    
    ).

Step 4: Calculation



  • 
    : Number of protons contributing to the signal.
    
  • 
    : Molecular Weight.
    

Validation Criteria: If


, the batch is REJECTED  for biological testing. The discrepancy usually indicates retained solvent (check 

H NMR) or inorganic salts (check Residue on Ignition).

Part 3: Deep Dive – Structural Elucidation

The Connectivity Check

Mass Spectrometry gives you the "bricks" (atoms); NMR gives you the "blueprint" (connectivity).

Protocol: The "HSQC-HMBC" Lock Never release a novel compound based on 1D


H NMR alone.
  • HSQC (Heteronuclear Single Quantum Coherence): Identifies which protons are attached to which carbons. Filters out solvent peaks and impurities that lack C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows 2-3 bond couplings. This is the "bridge builder," proving that Fragment A is actually connected to Fragment B across a quaternary carbon or heteroatom.

Part 4: The "Gold Standard" Workflow

This decision tree illustrates the logic flow for accepting or rejecting a synthesized compound.

CrossValidationWorkflow Start Crude Synthesis Isolation LCMS Primary Screen: LC-MS + HPLC-UV Start->LCMS Decision1 Mass Found & Purity > 95%? LCMS->Decision1 Purify Repurify (Prep-HPLC / Flash) Decision1->Purify No NMR_Suite Structural ID: 1H NMR + HSQC/HMBC Decision1->NMR_Suite Yes Purify->LCMS Decision2 Connectivity Confirmed? NMR_Suite->Decision2 Decision2->Purify Ambiguous qNMR Purity Cross-Check: qNMR (wt%) Decision2->qNMR Confirmed Compare Compare: HPLC Area% vs. qNMR wt% qNMR->Compare Decision3 Delta < 2%? Compare->Decision3 Investigate Root Cause Analysis: 1. Check Solvents 2. Check Salts (ROI) 3. Check UV Response Decision3->Investigate No (>2% Diff) Final RELEASE BATCH Generate CoA Decision3->Final Yes (Consistent) Investigate->Purify

Caption: The "Triangulation Protocol" decision tree. Note the feedback loops (red) that prevent impure compounds from proceeding to biological testing.

Part 5: Data Presentation & Analysis

When publishing or reporting, summarize the cross-validation data to demonstrate rigor.

Table 1: Comparative Analysis of Synthesized Analogues

Compound IDLC-MS (m/z)HPLC Purity (Area %)qNMR Purity (wt %)StatusAction Taken
SYN-001 455.2

99.2%98.9%PASS Release for screening.
SYN-002 489.1

98.5%84.2% FAIL Discrepancy: High inorganic salt content. Desalt via reverse-phase.
SYN-003 421.3

96.1%95.8%PASS Consistent data.
SYN-004 502.4

>99%N/A HOLD NMR shows mixture of rotamers. Run VT-NMR (Variable Temp) to confirm.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation (ICH).[4] (2000).[5] [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). (2015). [Link]

  • Pitfalls in the structural elucidation of small molecules. Shen, S., et al. Natural Product Reports. (2021).[6] [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations. Global Bioanalysis Consortium.[7] (2014). [Link]

Sources

Comparative Guide: One-Pot vs. Multi-Step Synthesis of Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of benzaldehydes is a cornerstone in medicinal chemistry, serving as the entry point for heterocycles, styrenes, and benzylic amines. Historically, the choice between one-pot catalytic methods and multi-step stoichiometric routes was dictated by reagent availability. Today, it is a strategic decision balancing atom economy (Green Chemistry) against substrate scope and purity .

This guide objectively compares these two paradigms through two distinct mechanistic lenses:

  • Oxidative Transformation: Converting benzyl alcohols to benzaldehydes.

  • Carbonylative Transformation: Converting aryl halides to benzaldehydes.

Key Insight: While multi-step methods (e.g., Swern, Lithiation) offer predictable control for small-scale, complex substrates, modern one-pot catalytic systems (e.g., TEMPO, Pd-Carbonylation) are superior for scalability and environmental impact (E-Factor).

Case Study A: Oxidation of Benzyl Alcohols

The Contenders
FeatureOne-Pot: TEMPO/NaOCl (Anelli Oxidation) Multi-Step: Swern Oxidation
Mechanism Catalytic Radical Cycle (Oxoammonium species)Stoichiometric Activated DMSO (Pummerer-like)
Temp. Range 0 °C to Room Temperature-78 °C (Strict Cryogenic Control)
Atom Economy High: Uses catalytic TEMPO, stoichiometric bleach.Low: Requires stoichiometric DMSO, Oxalyl Chloride, Et₃N.
Byproducts NaCl, H₂O (Benign)CO, CO₂, Dimethyl Sulfide (Toxic/Malodorous)
Scalability Excellent (Water-based, no cryogenics)Poor (Exothermic, gas evolution, smell)
Mechanistic Workflow & Causality

The following diagram illustrates the efficiency gap. The TEMPO route regenerates the active oxidant in situ, creating a closed loop. The Swern route is linear and waste-intensive, requiring sequential addition to avoid side reactions (e.g., Pummerer rearrangement).

OxidationComparison cluster_TEMPO One-Pot: TEMPO Catalytic Cycle cluster_Swern Multi-Step: Swern Linear Pathway T1 TEMPO (Radical) T2 Oxoammonium Cation (Active) T1->T2 Oxidation by NaOCl T3 Hydroxylamine T2->T3 Oxidizes Alcohol T3->T1 Regeneration Sub1 Benzyl Alcohol Prod1 Benzaldehyde Sub1->Prod1 via T2 -> T3 Bleach NaOCl (Bleach) Bleach->T1 Co-oxidant S1 Oxalyl Chloride + DMSO S2 Chlorosulfonium Intermediate S1->S2 -78°C S3 Alkoxysulfonium Salt S2->S3 + Alcohol S4 Sulfur Ylide S3->S4 + Base Prod2 Benzaldehyde S4->Prod2 Warm to RT Waste CO + CO2 + DMS S4->Waste Sub2 Benzyl Alcohol Base Et3N (-78°C)

Figure 1: Comparison of the closed-loop catalytic TEMPO cycle vs. the linear, high-waste Swern pathway.

Experimental Protocols
Protocol A: Green One-Pot TEMPO Oxidation

Best for: Scale-up, acid-sensitive substrates, and avoiding toxic waste.

  • Preparation: Dissolve Benzyl Alcohol (10 mmol) in CH₂Cl₂ (25 mL). Add TEMPO (0.1 mmol, 1 mol%) and 0.5 M aqueous KBr (2 mL). Cool to 0 °C.

  • Oxidation: Slowly add aqueous NaOCl (household bleach, ~0.7 M, 11-12 mmol) buffered to pH 9.0 with NaHCO₃. Maintain internal temp < 10 °C.

    • Causality: The pH buffer prevents the formation of HOCl, which can chlorinate the aromatic ring. KBr acts as a cocatalyst, forming HOBr which oxidizes TEMPO faster than HOCl.

  • Quench: Monitor by TLC. Upon completion (<30 min), quench with aqueous Na₂S₂O₃ to destroy excess hypochlorite.

  • Isolation: Separate phases, extract aqueous layer with CH₂Cl₂, dry (MgSO₄), and concentrate.

Protocol B: Traditional Swern Oxidation

Best for: Small-scale, highly base-sensitive substrates, or when "anhydrous" is critical.

  • Activation: In a flame-dried flask under N₂, dissolve Oxalyl Chloride (11 mmol) in dry CH₂Cl₂ (25 mL). Cool to -78 °C .[1][2]

  • DMSO Addition: Add dry DMSO (22 mmol) dropwise. Stir for 15 min.

    • Critical Control: Temperature must not rise above -60 °C to prevent decomposition of the active chlorosulfonium species into CO/CO₂.

  • Substrate Addition: Add Benzyl Alcohol (10 mmol) in CH₂Cl₂ dropwise. Stir 30 min at -78 °C.

  • Elimination: Add Et₃N (50 mmol) dropwise. Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with water. Caution: Fume hood essential due to Dimethyl Sulfide (stench) and CO evolution.[3]

Case Study B: Functionalization of Aryl Halides

The Contenders
FeatureOne-Pot: Pd-Catalyzed Carbonylation Multi-Step: Lithiation-Formylation
Mechanism Transition Metal Catalytic Cycle (Heck-type)Lithium-Halogen Exchange (Nucleophilic attack)
Reagents Pd(OAc)₂, Ligand, CO source (Gas or Phenyl Formate)n-BuLi or t-BuLi (Pyrophoric), DMF
Conditions 80 °C, mild pressure (balloon) or sealed tube-78 °C, inert atmosphere (Strict)
Functional Group Tolerance High: Tolerates esters, nitriles, ketones.Low: Incompatible with ketones, esters, acidic protons.
Safety CO gas is toxic (use surrogate for safety).t-BuLi is extremely pyrophoric.
Workflow Logic

The Pd-Carbonylation is a convergent "one-pot" method where all reagents (Ar-X, CO source, Nucleophile/H-) are present or generated in situ. The Lithiation route is a "stop-and-go" process: the unstable Aryl-Lithium intermediate must be generated first, then trapped.

CarbonylationComparison cluster_Pd One-Pot: Pd-Catalyzed Carbonylation cluster_Li Multi-Step: Lithiation-Formylation Start1 Aryl Bromide Int1 Oxidative Addition [Ar-Pd-Br] Start1->Int1 + Cat Cat Pd(0) Catalyst CO CO Source (Gas or Formate) Red Hydride Source (Silane/Formate) Int2 CO Insertion [Ar-CO-Pd-Br] Int1->Int2 + CO Prod1 Benzaldehyde Int2->Prod1 + Red (Reductive Elimination) Prod1->Cat Regenerates Pd(0) Start2 Aryl Bromide Int3 Aryl-Lithium Intermediate Start2->Int3 + Li (Exchange) Li n-BuLi (-78°C) Int4 Hemiaminal Salt Int3->Int4 + DMF (Quench) DMF DMF (Electrophile) Prod2 Benzaldehyde Int4->Prod2 + H3O+ (Workup) Acid Acid Hydrolysis

Figure 2: The convergent Pd-catalytic cycle vs. the linear, stepwise Lithiation protocol.

Experimental Protocols
Protocol C: One-Pot Pd-Carbonylation (CO-Surrogate)

Best for: Late-stage functionalization, complex molecules, and avoiding gas cylinders.

  • Setup: In a pressure tube, combine Aryl Bromide (1.0 equiv), Phenyl Formate (1.5 equiv, CO source), Pd(OAc)₂ (2 mol%), and Xantphos (3 mol%).

  • Base: Add Et₃N (2.0 equiv) and solvent (MeCN).

  • Reaction: Seal and heat to 80 °C for 12 hours.

    • Mechanism:[1][2][3][4][5][6] Phenyl formate decomposes in situ to release CO and phenol. The Pd catalyst inserts into the Ar-Br bond, captures CO, and is reduced by the formate/phenol system to the aldehyde.

  • Workup: Filter through celite to remove Pd black, concentrate, and purify.

Protocol D: Stepwise Lithiation-Formylation

Best for: Simple aryl halides lacking electrophilic functional groups (esters/ketones).

  • Exchange: Dissolve Aryl Bromide (10 mmol) in dry THF under Argon. Cool to -78 °C .[1][2] Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 20 min.

    • Validation: A color change (often yellow/orange) indicates Aryl-Li formation. Stir for 30-60 min.

  • Quench: Add dry DMF (15 mmol) dropwise at -78 °C. The solution often becomes colorless or viscous.

  • Hydrolysis: Warm to 0 °C and pour into 1M HCl (vigorous stirring).

    • Causality: The intermediate is a stable hemiaminal salt; acid hydrolysis is required to release the aldehyde oxygen.

  • Extraction: Extract with Ether/EtOAc.

Comparative Data Summary

MetricOne-Pot TEMPO (Oxidation)Multi-Step Swern (Oxidation)One-Pot Pd-Cat (Carbonylation)Multi-Step Lithiation (Carbonylation)
Typical Yield 85 - 99%80 - 95%75 - 95%60 - 90%
E-Factor (Waste) < 5 (Low)> 20 (High)< 10 (Med)> 50 (Very High)
Time Efficiency < 1 Hour3 - 4 Hours12 - 24 Hours4 - 6 Hours
Cost Driver TEMPO (Catalyst)Cryogenics & Waste DisposalPd Catalyst & Ligandn-BuLi & Dry Solvents

Conclusion & Recommendations

  • For Routine Lab Scale (<1g): If you have a benzyl alcohol, use TEMPO/NaOCl . It is faster, cleaner, and avoids the "rotten cabbage" smell of Swern. Use Swern only if your substrate contains free amines or sulfides that might oxidize.

  • For Process/Manufacturing: Pd-Carbonylation is the superior route for aryl halides. It avoids the safety hazards of bulk organolithiums and operates at manageable temperatures.

  • For Complex Scaffolds: If your molecule has esters, ketones, or nitriles, avoid Lithiation . Use Pd-Carbonylation or convert a benzyl alcohol via TEMPO.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[7] Journal of Organic Chemistry.

  • Omura, K., & Swern, D. (1978).[8] Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][3][9] A preparative, steric and mechanistic study. Tetrahedron.

  • Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters.

  • Schall, A., & Reiser, O. (2008). The Formylation of Arylmetal Reagents. Science of Synthesis.

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry.

Sources

A Comparative Guide to the Synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,6-dimethylbenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. Its specific substitution pattern offers unique steric and electronic properties that are of interest to medicinal chemists and synthetic organic chemists. This guide provides a comparative analysis of peer-reviewed methods for the synthesis of this valuable compound, offering insights into the practical considerations and underlying chemical principles of each approach. We will delve into detailed experimental protocols, compare reaction efficiencies, and discuss the advantages and limitations of each method to aid researchers in selecting the most suitable synthetic route for their specific needs.

Synthetic Strategies: An Overview

The synthesis of this compound primarily involves the formylation of an appropriately substituted benzene ring. The key precursor is 3,5-dimethylanisole, which possesses the requisite methoxy and dimethyl functionalities. The challenge lies in achieving regioselective formylation at the C2 position, ortho to the methoxy group. This guide will explore and compare the following synthetic pathways:

  • Rieche Formylation: Direct formylation of 3,5-dimethylanisole using dichloromethyl methyl ether and a Lewis acid catalyst.

  • Two-Step Approach via Duff Reaction and Methylation: A route involving the formylation of 2,6-dimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde, followed by methylation of the hydroxyl group.

A critical evaluation of these methods will be presented, focusing on yield, regioselectivity, reaction conditions, and the handling of reagents.

Method 1: Rieche Formylation of 3,5-Dimethylanisole

The Rieche formylation is a powerful method for the ortho-formylation of electron-rich aromatic compounds. This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).

Chemical Principles and Causality

The methoxy group of 3,5-dimethylanisole is an ortho-, para-directing group. However, the para-position is sterically hindered by the two methyl groups. The Rieche formylation, under the influence of a strong Lewis acid like TiCl₄, proceeds through a highly reactive electrophile, which preferentially attacks the sterically accessible and electronically enriched ortho-position (C2) of the anisole ring. The Lewis acid activates the dichloromethyl methyl ether to generate a dichloromethyl cation equivalent, which is the key electrophilic species.

Experimental Protocol

The following protocol is adapted from a peer-reviewed study by O. García, E. Nicolás, and F. Albericio.[1]

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of 3,5-dimethylanisole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add titanium tetrachloride (TiCl₄, 2.2 eq) dropwise.

  • After stirring for 10 minutes at 0 °C, add dichloromethyl methyl ether (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product is a mixture of this compound and its isomer, 4-methoxy-2,6-dimethylbenzaldehyde. Purification is achieved by chromatography.

Data and Performance
ParameterValueReference
Yield (this compound) 14.7%[1]
Yield (4-Methoxy-2,6-dimethylbenzaldehyde) 4.2%[1]
Ratio (ortho:para) 3.5:1[1]
Reaction Time 1-2 hours[1]
Reaction Temperature 0 °C to Room Temperature[1]

Spectroscopic Data for this compound: [1]

  • Appearance: Yellow solid

  • Melting Point: 48–50 °C

  • ¹H-NMR (CDCl₃): δ 10.6 (1H, s, CHO), 6.63 (1H, s, Ar-H), 6.62 (1H, s, Ar-H), 3.88 (3H, s, OCH₃), 2.54 (3H, s, CH₃), 2.35 (3H, s, CH₃) ppm.

  • ¹³C-NMR (CDCl₃): δ 191.9, 163.5, 145.8, 142.2, 125.2, 121.1, 109.9, 55.9, 22.3, 21.6 ppm.

Advantages and Limitations
  • Advantages: This method offers a direct route to the target molecule from a readily available starting material. The reaction conditions are relatively mild.

  • Limitations: The primary drawback is the low yield and the formation of a constitutional isomer, which necessitates chromatographic separation. Dichloromethyl methyl ether is a carcinogenic reagent and must be handled with extreme caution in a well-ventilated fume hood.

Method 2: Two-Step Synthesis via Duff Reaction and Methylation

An alternative strategy involves a two-step process starting from 2,6-dimethylphenol. The first step is a Duff reaction to introduce a formyl group, yielding 3,5-dimethyl-4-hydroxybenzaldehyde. The subsequent step is the methylation of the phenolic hydroxyl group.

Step 1: Duff Reaction of 2,6-Dimethylphenol

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium. A modified procedure using trifluoroacetic acid (TFA) as both solvent and catalyst has been shown to be highly effective for the para-formylation of 2,6-dimethylphenol.

Chemical Principles and Causality

In the Duff reaction, hexamethylenetetramine serves as a source of an electrophilic iminium ion upon protonation in the acidic medium. The hydroxyl group of 2,6-dimethylphenol is a strong activating group, directing the electrophilic attack to the ortho and para positions. Due to steric hindrance from the two methyl groups at the ortho positions, the formylation occurs exclusively at the para position. The initial product is an imine, which is subsequently hydrolyzed to the aldehyde during workup.

Experimental Protocol

The following protocol is based on the work of W. E. Smith, which demonstrates a high-yield synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde.

Reaction Scheme:

Step-by-Step Procedure:

  • Combine 2,6-dimethylphenol (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.

  • Heat the mixture at reflux for 12 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Add ice-water to the residue and stir for 15 minutes.

  • Basify the mixture with sodium carbonate (Na₂CO₃) and extract with diethyl ether.

  • Evaporate the ether to obtain the crude product, which can be purified by recrystallization.

Data and Performance
ParameterValue
Yield (3,5-Dimethyl-4-hydroxybenzaldehyde) 95%
Reaction Time 12 hours
Reaction Temperature Reflux in TFA (83-90 °C)
Step 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

The final step is the methylation of the phenolic hydroxyl group to yield the target molecule, this compound. A common and effective method for this transformation is the use of dimethyl sulfate (DMS) in the presence of a base.

Chemical Principles and Causality

The phenolic proton is acidic and is readily deprotonated by a base, such as sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction, resulting in the formation of the methyl ether.

General Experimental Protocol

Reaction Scheme:

Step-by-Step Procedure:

  • Dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH, >1.0 eq).

  • To the stirred solution, add dimethyl sulfate (DMS, >1.0 eq) dropwise, maintaining the temperature below 30-40 °C.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Advantages and Limitations of the Two-Step Approach
  • Advantages: This route offers a significantly higher overall yield compared to the direct Rieche formylation. The starting materials are readily available and relatively inexpensive. The reactions are generally straightforward to perform.

  • Limitations: This is a two-step process, which may be less desirable than a one-pot synthesis. Dimethyl sulfate is a toxic and carcinogenic reagent and requires careful handling.

Comparison of Synthetic Methods

FeatureRieche FormylationDuff Reaction followed by Methylation
Starting Material 3,5-Dimethylanisole2,6-Dimethylphenol
Number of Steps 12
Overall Yield Low (approx. 15%)High (potentially >90%)
Regioselectivity Moderate (produces isomer)High (para-selective Duff reaction)
Key Reagents Dichloromethyl methyl ether, TiCl₄Hexamethylenetetramine, TFA, Dimethyl sulfate
Hazards Dichloromethyl methyl ether (carcinogen), TiCl₄ (corrosive)Trifluoroacetic acid (corrosive), Dimethyl sulfate (toxic, carcinogen)
Purification Requires chromatography to separate isomersMay require recrystallization/chromatography

Visualizing the Synthetic Pathways

Rieche Formylation Workflow

Rieche_Formylation cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_products Products 3,5-Dimethylanisole 3,5-Dimethylanisole Rieche Formylation Rieche Formylation 3,5-Dimethylanisole->Rieche Formylation Dichloromethyl methyl ether Dichloromethyl methyl ether Dichloromethyl methyl ether->Rieche Formylation TiCl4 TiCl4 TiCl4->Rieche Formylation This compound This compound Rieche Formylation->this compound Major 4-Methoxy-2,6-dimethylbenzaldehyde 4-Methoxy-2,6-dimethylbenzaldehyde Rieche Formylation->4-Methoxy-2,6-dimethylbenzaldehyde Minor

Caption: Workflow for the Rieche formylation of 3,5-dimethylanisole.

Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_start Starting Material cluster_step1 Step 1: Duff Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Methylation cluster_product Final Product 2,6-Dimethylphenol 2,6-Dimethylphenol Duff Reaction Duff Reaction 2,6-Dimethylphenol->Duff Reaction 3,5-Dimethyl-4-hydroxybenzaldehyde 3,5-Dimethyl-4-hydroxybenzaldehyde Duff Reaction->3,5-Dimethyl-4-hydroxybenzaldehyde HMTA, TFA HMTA, TFA HMTA, TFA->Duff Reaction Methylation Methylation 3,5-Dimethyl-4-hydroxybenzaldehyde->Methylation This compound This compound Methylation->this compound Dimethyl sulfate, Base Dimethyl sulfate, Base Dimethyl sulfate, Base->Methylation

Caption: Workflow for the two-step synthesis of this compound.

Conclusion and Recommendations

For researchers requiring a high yield of this compound and for whom a two-step synthesis is acceptable, the Duff reaction of 2,6-dimethylphenol followed by methylation is the superior method. This route is highly regioselective and provides the intermediate in excellent yield. While the subsequent methylation also proceeds in high yield, it involves the use of the toxic reagent dimethyl sulfate.

The Rieche formylation offers a more direct, one-step approach. However, the significantly lower yield and the need for chromatographic separation of isomers make it a less efficient method for preparing large quantities of the pure target compound. The use of the carcinogen dichloromethyl methyl ether is another significant drawback.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and tolerance for handling hazardous reagents. For exploratory studies where small quantities are needed, the directness of the Rieche formylation might be advantageous. For larger-scale synthesis where yield and purity are paramount, the two-step Duff reaction/methylation sequence is the recommended approach.

References

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Methoxy-4,6-dimethylbenzaldehyde

[1]

Executive Summary

This guide provides an autonomous, technical framework for the safe disposal of 2-Methoxy-4,6-dimethylbenzaldehyde , a specialized aromatic aldehyde intermediate often used in pharmaceutical synthesis.[1] Unlike generic solvent waste, this compound presents specific stability challenges—specifically air sensitivity and aldehyde reactivity —that require precise segregation protocols to prevent downstream containment failures or unintended oxidative exotherms.

Chemical Profile & Hazard Logic

To dispose of a chemical safely, one must understand its reactive potential. This compound is not merely "organic waste"; it is a reactive electrophile.[1]

Physicochemical Data Table
ParameterSpecificationOperational Implication
CAS Number 51926-66-0Primary identifier for waste manifesting.[1]
Physical State Solid or Viscous LiquidMay require dissolution in compatible solvent for transfer.[1]
Flash Point ~99°C (Combustible)Classifies as Class IIIB Combustible Liquid ; not Flammable Class 3, but burns if heated.[1]
Reactivity Air Sensitive / AldehydeCritical: Oxidizes to carboxylic acid upon air exposure.[1] Incompatible with strong oxidizers.[2]
GHS Hazards H315, H318, H335Requires contact isolation (Gloves/Goggles) and respiratory protection.[1]
The Mechanism of Hazard (Why it matters)

The aldehyde moiety (-CHO) at the C1 position is susceptible to autoxidation, converting the aldehyde to the corresponding benzoic acid derivative (2-methoxy-4,6-dimethylbenzoic acid).[1] While this reaction is generally slow, it can be accelerated by trace metals or light.

  • Risk: Accumulation of acidic crystals in the threads of caps can cause sealing failures.

  • Incompatibility: Direct mixing with strong oxidizing agents (e.g., Nitric Acid, Chromic Acid) or alkaline waste (e.g., Sodium Hydroxide) can trigger rapid exothermic Cannizzaro reactions or violent oxidation.

Waste Segregation & Compatibility Protocol

Core Directive: Never commingle this compound with aqueous acidic or oxidative waste streams.[1]

Validated Waste Streams
  • Primary Stream (Preferred): Non-Halogenated Organic Waste.

    • Solvent Matrix: Acetone, Methanol, or Ethanol.[3]

    • Rationale: High BTU value makes it ideal for fuel blending/incineration.

  • Secondary Stream (If halogenated solvents used): Halogenated Organic Waste.

    • Solvent Matrix: Dichloromethane (DCM), Chloroform.

    • Constraint: More expensive disposal; use only if the compound is already dissolved in these solvents.

Segregation Logic Diagram

The following decision tree illustrates the logic for segregating this specific aldehyde to ensure safety and regulatory compliance.

WasteSegregationStartStart: this compound WasteCheckStateIs the material solid or liquid?Start->CheckStateSolidPathSolid ResidueCheckState->SolidPathSolidLiquidPathLiquid / SolutionCheckState->LiquidPathLiquidDissolveDissolve in minimal Acetone/EthanolSolidPath->DissolveCheckSolventDoes solution contain Halogens?(DCM, Chloroform?)LiquidPath->CheckSolventDissolve->CheckSolventStreamASTREAM A: Non-Halogenated Organic(High BTU Incineration)CheckSolvent->StreamANo (Acetone, MeOH, Etc)StreamBSTREAM B: Halogenated Organic(Specialized Incineration)CheckSolvent->StreamBYes (DCM, CHCl3)IncompatibleCRITICAL STOP:Do NOT mix with Oxidizers (HNO3) or BasesStreamA->IncompatibleCompatibility CheckStreamB->Incompatible

Figure 1: Waste Stream Decision Logic. Blue indicates the starting material; Green represents the optimal disposal path; Red indicates the alternative path; Black represents critical safety stops.

Step-by-Step Disposal Procedure
Phase 1: Preparation & Quenching (Small Scale < 10g)

If the material is old or of uncertain purity, do not dispose of it directly as a solid if possible. Dissolving it reduces the risk of localized hotspots during incineration.

  • PPE Donning: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work inside a fume hood.

  • Solubilization: Dissolve the solid aldehyde in a compatible combustible solvent (Acetone or Ethanol are preferred).

    • Why: This creates a homogeneous mixture that burns evenly in the incinerator.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid metal containers if the aldehyde has oxidized to acid, as it may corrode the metal.

Phase 2: Labeling & Storage[1]
  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "this compound" (do not use abbreviations like "MDB").

    • Hazard Checkboxes: Mark "Irritant" and "Combustible."[1]

  • Storage: Store the waste container in a cool, dry area away from light. Ensure the cap is vented or not over-tightened if there is a risk of ongoing reaction (though unlikely in dilute organic solvent).

Phase 3: Spill Response (Immediate Action)

In the event of a spill during handling:

  • Isolate: Evacuate the immediate area of non-essential personnel.

  • Ventilate: Increase fume hood sash height or open windows if safe.[1]

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels for large spills, as the high surface area combined with the combustible nature of the aldehyde can increase fire risk.

  • Collect: Scoop absorbed material into a wide-mouth jar and label as "Debris contaminated with Aldehydes."

Regulatory & Compliance Context (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Classification: This compound is not explicitly listed on the "P" or "U" lists. However, it is regulated as a Characteristic Waste if it exhibits ignitability (D001) or reactivity.

  • Generator Status: Even if not D001, it must be managed as Hazardous Chemical Waste due to its toxicity profile (GHS H315/H318).

  • Final Fate: The mandatory disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete oxidation of the aromatic ring to CO2 and H2O.

References
  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 2,4-Dimethylbenzaldehyde (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound CAS 51926-66-0.[1] Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Standard industry protocol for aldehyde disposal).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.